molecular formula C8H11N B167055 2-Ethylaniline CAS No. 578-54-1

2-Ethylaniline

Cat. No.: B167055
CAS No.: 578-54-1
M. Wt: 121.18 g/mol
InChI Key: MLPVBIWIRCKMJV-UHFFFAOYSA-N
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Description

2-Ethylaniline (CAS 578-54-1) is an aromatic amine compound that serves as a versatile and high-value intermediate in organic synthesis and advanced materials science. It is a colorless to yellowish liquid with a characteristic sweet odor, a molecular weight of 121.18 g/mol, a boiling point of 203-216 °C, and is soluble in common organic solvents like ethanol and toluene while being sparingly soluble in water . In industrial and materials research, this compound is a crucial precursor in the synthesis of azo dyes, valued for producing vibrant colors with enhanced light and washing fastness for the textile and leather industries . Its primary research application is in pharmaceutical development, where it is an essential building block for synthesizing active ingredients, most notably as a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etodolac . Furthermore, it finds significant utility in the agrochemical sector for the synthesis of herbicides and fungicides, and in the rubber industry as a vulcanization accelerator and stabilizer . Emerging research highlights its potential in advanced materials science. The conductive polymer Poly(this compound) (PEAn) can be synthesized from this compound and embedded into dextran-based hydrogels to create electrically controlled drug delivery systems. These systems act as efficient drug encapsulation hosts and can enhance drug release by orders of magnitude upon the application of an electric potential, showcasing a novel mechanism for transdermal drug delivery . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle it with care, as it is toxic if inhaled or in contact with skin, harmful if swallowed, and causes skin and serious eye irritation . It is recommended to store it in a cool, dark place, under inert gas, and in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylaniline
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InChI

InChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3
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InChI Key

MLPVBIWIRCKMJV-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1N
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Molecular Formula

C8H11N
Record name 2-ETHYLANILINE
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Related CAS

116267-92-6
Record name Benzenamine, 2-ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID0042242
Record name 2-Ethylaniline
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Molecular Weight

121.18 g/mol
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Physical Description

2-ethylaniline appears as a brown liquid. Insoluble in water and less dense than water. Hence floats on water. May irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Brown liquid; [Hawley] Red or orange liquid; [MSDSonline]
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Boiling Point

209.65 °C
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Flash Point

185 °F (NFPA, 2010), 85 °C, 185 °F (85 °C) (OPEN CUP)
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Solubility

Soluble in alcohol and toluene; insoluble in water, Slightly soluble in chloroform and water; very soluble in ethanol and ethyl ether
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Density

0.982 @ 20 °C
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Vapor Pressure

0.17 [mmHg], 0.170 mm Hg
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Color/Form

Brown liquid

CAS No.

578-54-1
Record name 2-ETHYLANILINE
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Melting Point

-46.5 °C
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Foundational & Exploratory

2-Ethylaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylaniline

Introduction

This compound, with the CAS number 578-54-1, is an aromatic organic compound belonging to the aniline (B41778) family.[1] Structurally, it is characterized by an aniline molecule substituted with an ethyl group at the second carbon of the benzene (B151609) ring.[1] It presents as a colorless to pale yellow or brown liquid, which may darken upon exposure to air and light.[1][2][3] This chemical is a crucial intermediate in the synthesis of a variety of products across several industries, including pharmaceuticals, dyes, and agrochemicals.[2][4] Its utility stems from the reactivity of the amine group and the aromatic ring, allowing it to be a versatile precursor for more complex molecules.[1][4]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.

PropertyValue
CAS Number 578-54-1[1]
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol
Appearance Colorless to pale yellow or brown liquid[1][2]
Odor Characteristic amine-like odor[1]
Melting Point -44 °C[2][5]
Boiling Point 210-215 °C[2][5][6]
Density 0.983 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.559[2][5]
Flash Point 85 °C (185 °F)[2][7]
Vapor Pressure 0.11 mmHg at 20 °C[2][6]
Vapor Density 4.2 (vs air)[2][6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][2][8]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the reduction of 2-ethylnitrobenzene (B1329339).[9] This transformation can be achieved using various reducing agents and catalytic systems.[9]

Experimental Protocol: Reduction of 2-Ethylnitrobenzene with Iron

This classic method utilizes iron powder in the presence of an acid, such as ammonium (B1175870) chloride, to reduce the nitro group.

Materials:

  • 2-ethylnitrobenzene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • A solution of 2-ethylnitrobenzene is prepared in a mixture of ethanol and water.

  • Iron powder (approximately 10 equivalents) and ammonium chloride (approximately 10 equivalents) are added to the solution.[9]

  • The reaction mixture is heated to reflux.[9]

  • The progress of the reaction is monitored using thin-layer chromatography (TLC) until all the starting material has been consumed.[9]

  • Once the reaction is complete, the hot mixture is filtered to remove the iron salts.[9]

  • The filtrate is then concentrated to remove the ethanol.

  • The product is extracted from the aqueous residue using an organic solvent.[9]

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield this compound.[9]

Synthesis_Workflow Start Start: 2-Ethylnitrobenzene in Ethanol/Water Reagents Add Iron Powder & Ammonium Chloride Start->Reagents Reaction Heat to Reflux Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filter Hot Mixture to Remove Iron Salts Monitoring->Filtration Complete Concentration Concentrate Filtrate Filtration->Concentration Extraction Extract with Organic Solvent Concentration->Extraction Drying Dry & Concentrate Organic Layers Extraction->Drying End End: this compound Drying->End

Diagram 1: Synthesis workflow for this compound.

Industrial Applications

This compound is a versatile intermediate with significant applications in various industrial sectors.

  • Dyes and Pigments: It serves as a key precursor in the manufacturing of azo dyes, which are widely used in textiles, printing inks, and paints.[4]

  • Pharmaceuticals: The compound is integral to the synthesis of a range of drug molecules and active pharmaceutical ingredients (APIs).[4][10]

  • Agrochemicals: It is used as an intermediate in the production of certain pesticides and herbicides, contributing to crop protection.[2][4]

  • Specialty Chemicals: this compound is also utilized in the synthesis of other specialty chemicals, such as rubber additives and antioxidants.[4]

Applications This compound This compound Dyes & Pigments Dyes & Pigments This compound->Dyes & Pigments Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Agrochemicals Agrochemicals This compound->Agrochemicals Specialty Chemicals Specialty Chemicals This compound->Specialty Chemicals

Diagram 2: Industrial applications of this compound.

Safety and Handling

This compound is classified as a toxic substance and requires careful handling to prevent exposure.[11][12]

Hazards:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[11][12] Exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (bluish skin).[3][11]

  • Irritation: The compound can cause irritation to the skin, eyes, and respiratory tract.[3][11]

  • Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air when heated.[7][13]

Safe Handling Procedures:

  • Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][13]

First Aid Measures:

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[11]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

Safety_Workflow cluster_exposure Exposure Event cluster_action Immediate Action Skin Skin Contact FlushSkin Flush with Water (15 min) Remove Clothing Skin->FlushSkin Eye Eye Contact FlushEye Flush with Water (15 min) Eye->FlushEye Inhalation Inhalation FreshAir Move to Fresh Air Give Oxygen if Needed Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Diagram 3: First aid workflow for this compound exposure.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, particularly the N-H stretching of the primary amine.[9]

  • Gas Chromatography (GC): GC is often used to determine the purity of the compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylaniline (CAS No. 578-54-1), also known as o-ethylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its unique chemical structure, featuring an ethyl group ortho to the amino group on a benzene (B151609) ring, imparts specific properties that are leveraged in the production of dyes, pharmaceuticals, pesticides, and other specialty chemicals.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visualizations to support research and development activities.

Physical Properties

This compound is a clear yellow to red-brownish liquid at room temperature that tends to darken upon exposure to air and light.[1][3] It possesses a characteristic amine-like odor.[2] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties
PropertyValueReference(s)
Molecular FormulaC₈H₁₁N[4][5]
Molecular Weight121.18 g/mol [4][5][6]
Melting Point-44 °C[1][5][7]
Boiling Point210-215 °C at 760 mmHg[1][4][5]
Flash Point85 °C (closed cup)[1][8][9]
Density0.983 g/mL at 25 °C[1][5][7]
Vapor Pressure0.11 mmHg at 20 °C[1][5][7]
Vapor Density4.2 (vs air)[1][5][7]
Optical and Solubility Properties
PropertyValueReference(s)
Refractive Index (n²⁰/D)1.559[1][5][7]
Water SolubilityInsoluble[1][2][4]
Solubility in Organic SolventsSoluble in ethanol, ether, benzene, chloroform, and methanol.[1][2][10]
pKa4.42 at 25 °C[1][2][5]
LogP (Octanol-Water Partition Coefficient)1.74[1][4]

Chemical Properties and Reactivity

As a primary aromatic amine, this compound exhibits characteristic reactivity. The amino group is basic and readily forms salts with acids in exothermic reactions.[1][11] It can undergo acylation, alkylation, and diazotization reactions, making it a versatile precursor for various chemical syntheses.[10]

Incompatibilities: this compound is incompatible with strong oxidizing agents (such as perchlorates, peroxides, and nitrates), strong acids, acid chlorides, acid anhydrides, and chloroformates.[1][12] Reactions with oxidizing materials can be violent.[1][11] Contact with certain metals may lead to the evolution of flammable hydrogen gas.[1][2]

Chemical Reactivity and Incompatibilities

Caption: Chemical incompatibilities of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Ethylnitrobenzene (B1329339)

A common and effective method for the laboratory synthesis of this compound is the reduction of 2-ethylnitrobenzene.[13]

SynthesisWorkflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product 2-Ethylnitrobenzene 2-Ethylnitrobenzene Catalytic Hydrogenation\n(H₂, Pd/C) Catalytic Hydrogenation (H₂, Pd/C) 2-Ethylnitrobenzene->Catalytic Hydrogenation\n(H₂, Pd/C) Iron in Acidic Medium\n(Fe, HCl/CH₃COOH) Iron in Acidic Medium (Fe, HCl/CH₃COOH) 2-Ethylnitrobenzene->Iron in Acidic Medium\n(Fe, HCl/CH₃COOH) Stannous Chloride\n(SnCl₂·2H₂O) Stannous Chloride (SnCl₂·2H₂O) 2-Ethylnitrobenzene->Stannous Chloride\n(SnCl₂·2H₂O) This compound This compound Catalytic Hydrogenation\n(H₂, Pd/C)->this compound Iron in Acidic Medium\n(Fe, HCl/CH₃COOH)->this compound Stannous Chloride\n(SnCl₂·2H₂O)->this compound

Caption: Synthesis workflow for this compound.

Method 1: Catalytic Hydrogenation [14]

  • Materials: 2-Ethylnitrobenzene, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogenation apparatus (e.g., Parr hydrogenator), Hydrogen gas, Nitrogen gas, Celite or other filter aid.

  • Procedure:

    • In the reaction vessel of the hydrogenation apparatus, dissolve 2-ethylnitrobenzene in ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the apparatus and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure and begin vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

    • Once the reaction is complete, depressurize the vessel and purge with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter pad with ethanol.

    • The filtrate containing this compound can be concentrated by rotary evaporation.

    • The crude product can be purified by vacuum distillation.

Method 2: Reduction with Iron in Acidic Medium [5]

  • Materials: 2-Ethylnitrobenzene, Iron powder, Ethanol, Water, Glacial acetic acid, Sodium carbonate or Sodium hydroxide (B78521) solution, Ethyl acetate, Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, suspend 2-ethylnitrobenzene and iron powder (3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete in 1-3 hours.

    • After completion, cool the mixture to room temperature and filter to remove the iron salts.

    • Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute sodium hydroxide solution.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound, which can be purified by distillation.

Determination of Physical Properties

Melting Point (Freezing Point) The melting point of this compound, being below room temperature, is determined as a freezing point.

  • Apparatus: Test tube, thermometer, cooling bath (e.g., dry ice/acetone).

  • Procedure:

    • Place a sample of this compound in a test tube.

    • Immerse the test tube in a cooling bath.

    • Stir the sample gently with a thermometer and record the temperature at regular intervals.

    • The freezing point is the temperature at which the liquid solidifies and the temperature remains constant for a period.

Boiling Point [3]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

  • Procedure:

    • Place a sample of this compound (at least 5 mL) and a few boiling chips into the distillation flask.

    • Set up a simple distillation apparatus.

    • Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Heat the flask gently.

    • The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected, and the temperature on the thermometer remains constant.

    • Record the atmospheric pressure at the time of the measurement.

Solubility [7][15]

  • Procedure:

    • In a small test tube, add approximately 0.1 g of this compound.

    • Add 3 mL of the solvent (e.g., water, ethanol, chloroform) in portions, shaking vigorously after each addition.

    • Observe whether the compound dissolves completely.

    • To test solubility in acidic or basic solutions, use 5% HCl and 5% NaOH solutions, respectively, following the same procedure. This compound, being a base, should dissolve in the acidic solution.

pKa Determination by Potentiometric Titration [16][17]

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), this compound solution of known concentration in a suitable solvent (e.g., water-ethanol mixture due to low water solubility).

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the standardized HCl solution from the burette in small increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • Plot a titration curve of pH versus the volume of HCl added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethyl group, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[18]

Safety and Handling

This compound is toxic by inhalation, ingestion, and skin absorption.[1][19] It can cause irritation to the skin, eyes, and respiratory tract.[12][19] Prolonged or repeated exposure may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[19] Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9] Keep containers tightly closed. It is light-sensitive and should be stored in a dark place.[14]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[19]

This guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and development. For further information, consulting the referenced safety data sheets and scientific literature is recommended.

References

2-ethylaniline molecular structure and isomerism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the molecular structure and isomerism of 2-ethylaniline, prepared for researchers, scientists, and drug development professionals.

Abstract

This compound (o-aminoethylbenzene) is an aromatic amine that serves as a critical intermediate in the synthesis of various high-value products, including pharmaceuticals, dyes, and pesticides.[1][2][3] A thorough understanding of its molecular structure, isomerism, and physicochemical properties is paramount for its effective utilization in research and development. This guide provides a detailed examination of the structural characteristics of this compound, explores its constitutional isomers, and presents key quantitative data in a structured format. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, supplemented by workflow diagrams to facilitate comprehension and replication.

Molecular Structure of this compound

This compound is a monosubstituted aniline (B41778) derivative. The core of the molecule is a benzene (B151609) ring, to which an amino group (-NH₂) and an ethyl group (-CH₂CH₃) are attached at adjacent carbon atoms (positions 1 and 2, or the ortho position).[1] This specific arrangement dictates its chemical reactivity and physical properties.

  • Chemical Formula : C₈H₁₁N[4][5][6]

  • Molecular Weight : 121.18 g/mol [4][5]

  • IUPAC Name : this compound[7]

  • CAS Number : 578-54-1[4]

  • SMILES : CCc1ccccc1N[7]

  • InChI Key : MLPVBIWIRCKMJV-UHFFFAOYSA-N[7][8]

The presence of the electron-donating amino group activates the aromatic ring, making it susceptible to electrophilic substitution reactions, primarily at the para and remaining ortho positions.[9] The ethyl group, also an activating group, further influences the molecule's steric and electronic properties.

Isomerism

This compound shares its molecular formula, C₈H₁₁N, with several constitutional isomers. These isomers have the same atoms but differ in their connectivity, leading to distinct physical and chemical properties. The primary isomers include other ethylanilines and dimethylanilines.[7]

Positional Isomers of Ethylaniline

These isomers differ in the position of the ethyl group on the aniline ring.

  • 3-Ethylaniline (m-ethylaniline) : The ethyl group is at the meta position relative to the amino group.[7][10]

  • 4-Ethylaniline (p-ethylaniline) : The ethyl group is at the para position relative to the amino group.[2][7]

Functional Isomers of Ethylaniline

These isomers have different functional groups or arrangements.

  • N-Ethylaniline : The ethyl group is attached to the nitrogen atom of the amino group, not the benzene ring.[7][11]

  • Dimethylanilines : Two methyl groups are present instead of one ethyl group (e.g., 2,3-dimethylaniline, 2,4-dimethylaniline, N,N-dimethylaniline, etc.).[7]

G Constitutional Isomers of C₈H₁₁N C8H11N C₈H₁₁N Molecular Formula Ethylanilines Ethylaniline Isomers C8H11N->Ethylanilines Dimethylanilines Dimethylaniline Isomers C8H11N->Dimethylanilines TwoEthyl This compound (ortho) Ethylanilines->TwoEthyl ThreeEthyl 3-Ethylaniline (meta) Ethylanilines->ThreeEthyl FourEthyl 4-Ethylaniline (para) Ethylanilines->FourEthyl NEthyl N-Ethylaniline Ethylanilines->NEthyl TwoThreeDimethyl 2,3-Dimethylaniline Dimethylanilines->TwoThreeDimethyl TwoFourDimethyl 2,4-Dimethylaniline Dimethylanilines->TwoFourDimethyl NNDimethyl N,N-Dimethylaniline Dimethylanilines->NNDimethyl Others ... and others Dimethylanilines->Others G General Synthesis Workflow for this compound Start Start: 2-Ethylnitrobenzene Reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Fe/HCl) Start->Reduction Workup Reaction Workup (Filtration / Neutralization) Reduction->Workup Extraction Liquid-Liquid Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Final Product: High-Purity this compound Purification->Product G Analytical Workflow for this compound Crude Crude Product from Synthesis TLC Purity Check (TLC) Crude->TLC Purify Purification Required (e.g., Column Chromatography) TLC->Purify Impure Pure Product is Sufficiently Pure TLC->Pure Pure Purify->Crude Re-analyze Structure Structural Confirmation Pure->Structure NMR ¹H and ¹³C NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Verified this compound NMR->Final IR->Final MS->Final

References

Navigating the Solubility of 2-Ethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-ethylaniline in various organic solvents. As a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, understanding its solubility profile is paramount for process optimization, reaction kinetics, and purification strategies. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow for enhanced clarity.

Core Data: Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding has been established. The following table summarizes the reported solubility characteristics of this compound. It is generally described as being well-dissolved in many common organic solvents.[1][2]

Solvent ClassSolventReported SolubilityCitation(s)
Alcohols EthanolHighly Miscible / Soluble[1][2]
MethanolSlightly Soluble[3][4]
Ethers Diethyl EtherHighly Miscible[2]
Aromatic Hydrocarbons BenzeneHighly Miscible[2]
TolueneSoluble[5]
Ketones AcetoneSoluble[1]
Halogenated Alkanes ChloroformSoluble / Slightly Soluble[1][3]

Note: "Highly Miscible" suggests that this compound and the solvent are soluble in each other in all proportions. "Soluble" indicates that a significant amount of this compound can be dissolved, while "Slightly Soluble" suggests limited solubility. The lack of precise quantitative values underscores the need for experimental determination for specific applications.

Experimental Protocol: Determination of this compound Solubility

The following protocol details a reliable method for the quantitative determination of this compound solubility in an organic solvent at a specific temperature, employing the widely used isothermal shake-flask method followed by gravimetric analysis. This method is suitable for systems where the solvent is significantly more volatile than the solute.

Objective: To quantitatively determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

  • Evaporating dishes or beakers

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant rate for a sufficient period to allow the system to reach thermodynamic equilibrium. The time required can vary depending on the solvent and should be determined by preliminary experiments (e.g., measuring the concentration at 24, 48, and 72 hours to ensure it has plateaued).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To prevent temperature-induced precipitation, this step should be performed while maintaining the experimental temperature.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved micro-droplets of this compound.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing significant evaporation or degradation of the this compound (a temperature below its boiling point of approximately 210°C is recommended, and vacuum can be applied to facilitate drying).

    • Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has evaporated.

    • The final constant mass corresponds to the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Mass of solvent: Subtract the final mass of the dried this compound from the initial mass of the filtered solution.

    • Solubility: Express the solubility in desired units, such as grams of this compound per 100 grams of solvent or moles of this compound per liter of solvent.

Safety Precautions: this compound is toxic and can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for the specific organic solvent being used for its handling and disposal requirements.

Visualization of Experimental Workflow

The logical steps for the experimental determination of this compound solubility are illustrated in the following diagram.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow undissolved solute to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Weigh filtered saturated solution analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh dried this compound analysis3->analysis4 calc1 Determine mass of solvent analysis4->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for determining the solubility of this compound.

References

historical synthesis methods of o-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the historical synthesis of o-ethylaniline, designed for researchers, scientists, and drug development professionals. This document outlines the core historical methods, providing detailed experimental protocols, quantitative data, and process visualizations.

Introduction

O-ethylaniline is a crucial chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its production has evolved over time, with historical methods reflecting the technological and chemical understanding of their respective eras. This guide provides a technical overview of the primary historical routes for synthesizing o-ethylaniline: the reduction of o-nitroethylbenzene and the direct alkylation of aniline (B41778).

Primary Synthesis Route 1: Reduction of o-Nitroethylbenzene

The most historically significant and direct pathway to o-ethylaniline is the reduction of the nitro group in o-nitroethylbenzene.[2] This transformation has been accomplished using various reducing agents and catalytic systems, ranging from classical stoichiometric metal-acid reductions to more modern catalytic hydrogenation processes.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative and qualitative aspects of common historical methods for reducing o-nitroethylbenzene.

MethodReagents & CatalystTypical YieldReaction ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C) or other metal catalysts[1]>95%[1]1-50 atm H₂, Room temperature to 100°C[1]High yield and purity, clean reaction with water as the only byproduct.[1]Requires specialized high-pressure equipment; catalyst can be expensive and a fire hazard.[1]
Béchamp Reduction Iron powder, HCl or Acetic Acid in water/ethanol[1][3]85-95%[1]Reflux temperature[1]Inexpensive and readily available reagents, tolerant of many functional groups.[1]Generates large amounts of iron oxide sludge, complicating product isolation and waste disposal.[1]
Tin Reduction Granulated Tin (Sn), Hydrochloric Acid (HCl)[4]Good to excellentReflux, followed by basification[4]Effective for a wide range of nitroarenes.Stoichiometric use of metal, generation of tin salt waste.
Zinin Reduction Sodium sulfide (B99878) or other sulfide salts[1]VariableVaries with substrateUseful for partial reduction of polynitro compounds.[5]Can be lower yielding, potential for sulfur-containing byproducts.
Experimental Protocols

This protocol details the classic Béchamp reduction, a cost-effective method using iron powder and hydrochloric acid.[1][6]

Materials:

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder and a 1:1 mixture of ethanol and water.[6]

  • Activation: Add a small amount of concentrated hydrochloric acid to the stirred suspension and heat the mixture to reflux for 15-30 minutes to activate the iron surface.[1]

  • Substrate Addition: Dissolve o-nitroethylbenzene (1 molar equivalent) in a minimal amount of ethanol and add it dropwise to the reaction mixture.

  • Reaction: Maintain the mixture at reflux, monitoring the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete when the iron powder is mostly dissolved.[6]

  • Work-up: Cool the reaction mixture and pour it into a larger flask containing water. Neutralize the solution with a sodium hydroxide solution, which will precipitate iron hydroxide sludge.[6]

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes to extract the organic product. Allow the phases to separate and decant the upper organic layer.[6]

  • Purification: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude o-ethylaniline. Further purification can be achieved by distillation.

Visualization: Reduction Pathways

start o-Nitroethylbenzene p1 start->p1 p2 start->p2 product o-Ethylaniline p1->product Catalytic Hydrogenation (H₂, Pd/C) p2->product Béchamp Reduction (Fe, HCl)

Caption: Key historical reduction routes from o-nitroethylbenzene to o-ethylaniline.

Primary Synthesis Route 2: Alkylation of Aniline

Another major historical approach involves the direct alkylation of aniline using an ethylating agent. This method can be challenging due to the potential for N-alkylation and polyalkylation, leading to byproducts such as N-ethylaniline and 2,6-diethylaniline.[7][8]

Data Presentation: Comparison of Aniline Alkylation Methods
MethodAlkylating AgentCatalystReaction ConditionsKey ProductsAdvantagesDisadvantages
High-Pressure Ethylation Ethylene[9]Aluminum anilide type[10]200-400°C, 500-3000 psig[10]o-Ethylaniline, 2,6-Diethylaniline[9]Direct use of a simple feedstock (ethylene).Requires high-pressure autoclave; produces a mixture of products requiring separation.[9][10]
Vapor-Phase Ethylation Ethanol[8]Solid acids (e.g., iron oxide on attapulgite (B1143926) clay, zeolites)[7][8]330-440°C, Atmospheric pressure[8]o-Ethylaniline, N-Ethylaniline, 2,6-Diethylaniline[8]Avoids high-pressure equipment.Selectivity is highly dependent on catalyst and conditions; catalyst aging can occur.[7][8]
Reductive Amination Acetaldehyde[11][12]Hydrogenating agent (e.g., NaBH₄) or H₂ with catalystNormal temperature and pressure[11][12]N-Ethylaniline (major), Schiff base intermediateMilder reaction conditions; can be a one-pot process.[11]Primarily forms N-ethylaniline; C-alkylation is not favored.
Experimental Protocols

This protocol describes the ortho-alkylation of aniline in a high-pressure environment, a method used industrially.[9][10]

Materials:

  • Aniline

  • Aluminum metal (for catalyst preparation) or pre-formed aluminum anilide catalyst

  • Ethylene (B1197577) gas

  • Aqueous base (e.g., NaOH solution)

  • Organic solvent (e.g., dichloromethane (B109758) for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Formation (if required): An aluminum anilide catalyst can be prepared in situ by reacting aniline with aluminum metal in an inert atmosphere.[10]

  • Reaction Setup: Charge a high-pressure autoclave reactor with aniline and the catalyst.[9]

  • Alkylation: Seal the autoclave and heat it to the reaction temperature (e.g., 300°C). Pressurize the reactor with ethylene to the desired pressure (e.g., 500-3000 psig) and maintain this pressure by continuously feeding ethylene as it is consumed. The reaction is typically run for 1-8 hours.[9][10]

  • Catalyst Deactivation: After cooling and venting the reactor, deactivate the catalyst by washing the reaction mixture with an aqueous base solution.[9]

  • Work-up: Separate the organic layer. The aqueous layer can be extracted with an organic solvent to recover any dissolved product. Combine the organic layers and dry them over an anhydrous drying agent.[9]

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of unreacted aniline, o-ethylaniline, 2,6-diethylaniline, and other byproducts, is then purified by fractional distillation to isolate the o-ethylaniline fraction.[9][10]

Visualization: Aniline Alkylation Pathways

aniline Aniline oea o-Ethylaniline aniline->oea C-Alkylation nea N-Ethylaniline (Side Product) aniline->nea N-Alkylation ethylene Ethylene (High P, T, Al-Anilide Catalyst) ethanol Ethanol (Vapor Phase, Solid Acid Catalyst) dea 2,6-Diethylaniline (Side Product) oea->dea Further C-Alkylation amide Primary Amide (R-CONH₂) isocyanate Isocyanate Intermediate (R-N=C=O) amide->isocyanate Br₂, NaOH amine Primary Amine (R-NH₂) isocyanate->amine H₂O (Hydrolysis) -CO₂

References

Spectroscopic Profile of 2-Ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the amino group protons, and the protons of the ethyl substituent. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-6~7.04d~7.5
H-4~7.00t~7.7
H-5~6.71t~7.4
H-3~6.61d~7.8
-NH₂~3.47s-
-CH₂-~2.46q~7.6
-CH₃~1.22t~7.6

s = singlet, d = doublet, t = triplet, q = quartet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)
C-1 (C-NH₂)~144.8
C-2 (C-CH₂CH₃)~129.8
C-6~127.1
C-4~126.8
C-5~118.6
C-3~115.2
-CH₂-~24.0
-CH₃~13.6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibration Functional Group Intensity
3430 - 3350N-H stretchPrimary Amine (-NH₂)Medium (two bands)
3050 - 3010C-H stretchAromaticMedium
2965 - 2850C-H stretchAliphatic (-CH₂-, -CH₃)Strong
1620 - 1580N-H bendPrimary Amine (-NH₂)Strong
1600, 1490C=C stretchAromatic RingMedium
1465C-H bendAliphatic (-CH₂)Medium
1375C-H bendAliphatic (-CH₃)Medium
1270 - 1250C-N stretchAromatic AmineStrong
750C-H out-of-plane bendortho-disubstituted AromaticStrong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

m/z Relative Intensity (%) Fragment Ion Proposed Structure
12145.5[C₈H₁₁N]⁺•Molecular Ion
106100.0[C₇H₈N]⁺[M - CH₃]⁺
7710.6[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy

Sample Preparation (Liquid Film):

  • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film.

  • Ensure there are no air bubbles trapped between the plates.

Data Acquisition:

  • Place the salt plates in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the IR spectrum of the this compound sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC) coupling is common.

  • If using GC-MS, a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source of the mass spectrometer.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting positive ions are accelerated and separated by the mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Elucidation Prep Prepare Sample (dissolve, dilute, or neat) NMR_acq NMR Spectroscopy (1H, 13C) Prep->NMR_acq IR_acq IR Spectroscopy Prep->IR_acq MS_acq Mass Spectrometry Prep->MS_acq NMR_data Analyze NMR Spectra (Chemical Shift, Multiplicity, Integration, Coupling) NMR_acq->NMR_data IR_data Analyze IR Spectrum (Characteristic Frequencies) IR_acq->IR_data MS_data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_acq->MS_data Structure Propose Chemical Structure NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-ethylaniline. It delves into the underlying principles governing the regioselectivity of these reactions, dictated by the interplay of the activating and directing effects of the amino and ethyl substituents. This document offers a detailed examination of key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Where available, quantitative data on isomer distribution and reaction yields are presented in structured tables. Furthermore, this guide provides detailed experimental protocols for representative EAS reactions, serving as a practical resource for laboratory synthesis. Visual aids in the form of diagrams for reaction mechanisms and experimental workflows are included to enhance understanding.

Introduction to Electrophilic Aromatic Substitution in this compound

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the context of this compound, the benzene (B151609) ring is highly activated towards electrophilic attack due to the presence of two electron-donating groups: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. These substituents not only increase the nucleophilicity of the aromatic ring but also direct the incoming electrophile to specific positions.

The amino group is a powerful activating group, primarily through its strong +M (mesomeric) or resonance effect, which donates electron density to the aromatic ring. The ethyl group is a weaker activating group, operating through a +I (inductive) effect and hyperconjugation. Both groups are ortho, para-directors, meaning they preferentially direct electrophilic attack to the positions ortho and para to themselves.

In this compound, the positions on the aromatic ring are numbered as follows:

Figure 1: General mechanism of electrophilic aromatic substitution.

Directing Effects of Amino and Ethyl Groups

The regiochemical outcome of electrophilic aromatic substitution on this compound is a consequence of the combined directing effects of the amino and ethyl groups.

  • Amino Group (-NH₂): As a strong activating group with a powerful +M effect, the amino group significantly increases electron density at the ortho (position 6) and para (position 4) positions. Due to the presence of the ethyl group at position 2, the other ortho position is blocked.

  • Ethyl Group (-CH₂CH₃): This alkyl group is a weak activating group that donates electron density through an inductive effect (+I) and hyperconjugation, also directing incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself.

The powerful activating and directing effect of the amino group generally dominates. Therefore, substitution is expected to occur primarily at the positions most activated by the amino group, which are positions 4 and 6. Steric hindrance from the adjacent ethyl group at position 2 may influence the ratio of substitution at position 6 versus position 4.

Directing_Effects Start This compound NH2_Effect Amino Group (-NH2) Strong Activator +M Effect Start->NH2_Effect Et_Effect Ethyl Group (-CH2CH3) Weak Activator +I Effect Start->Et_Effect Ortho_Para_NH2 Directs to positions 4 & 6 NH2_Effect->Ortho_Para_NH2 Ortho_Para_Et Directs to positions 3 & 5 Et_Effect->Ortho_Para_Et Outcome Major Products at positions 4 and 6 Ortho_Para_NH2->Outcome Ortho_Para_Et->Outcome Halogenation_Workflow Start Dissolve this compound in Dichloromethane Cool Cool to 0-5°C Start->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Quench Quench with Sodium Thiosulfate Stir->Quench Extract Extract and Purify Quench->Extract Product 4-Bromo-2-ethylaniline Extract->Product

An In-depth Technical Guide to the Nucleophilic Character of the 2-Ethylaniline Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleophilic character of the amino group in 2-ethylaniline is a critical determinant of its reactivity and, consequently, its utility in organic synthesis and drug development. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the nucleophilicity of this compound. Through a compilation of quantitative data, detailed experimental protocols, and theoretical models, this document aims to offer a thorough understanding of the chemical behavior of this important synthetic intermediate. Particular attention is given to the "ortho effect," a phenomenon that significantly influences the basicity and reactivity of ortho-substituted anilines.

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The primary reactive center of these molecules is the amino group, which can act as a base or a nucleophile. The nucleophilicity of the amino group—its ability to donate its lone pair of electrons to an electrophile—is of paramount importance in predicting and controlling the outcome of chemical reactions.

This compound presents an interesting case study in nucleophilicity due to the presence of an ethyl group at the ortho position to the amino group. This substitution pattern introduces a combination of electronic and steric effects that modulate the reactivity of the amino functionality. This guide will delve into these effects, providing both qualitative explanations and quantitative data to build a comprehensive picture of the nucleophilic character of this compound.

Quantitative Data on the Nucleophilic and Basic Character

A quantitative understanding of nucleophilicity is often approached through the related property of basicity, as well as through direct kinetic measurements of reaction rates. Basicity, as quantified by the pKa of the conjugate acid, provides a measure of the availability of the nitrogen lone pair for protonation. Nucleophilicity, however, is a kinetic phenomenon that also incorporates steric factors.

Basicity (pKa Values)

The basicity of an amine is inversely related to the acidity of its conjugate acid (anilinium ion), as indicated by the pKa value. A higher pKa value for the anilinium ion corresponds to a stronger base. The pKa of this compound's conjugate acid is 4.42.[1][2][3] This value is slightly lower than that of aniline (pKa ≈ 4.6), indicating that this compound is a slightly weaker base. This is a manifestation of the "ortho effect," where the ortho-ethyl group sterically hinders the solvation of the anilinium ion, destabilizing it and thus reducing the basicity of the parent amine.[4][5][6][7]

For comparative purposes, the pKa values of several related anilines are presented in Table 1. The data clearly illustrates the impact of the position and nature of the alkyl substituent on the basicity of the aniline ring. Notably, the para-substituted 4-ethylaniline (B1216643) is a stronger base than aniline, as the electron-donating inductive effect of the ethyl group increases the electron density on the nitrogen atom.[3][8] In contrast, the ortho-substituent in this compound and 2-methylaniline leads to a decrease in basicity compared to their para-isomers and even aniline itself. The predicted pKa of 2,6-diethylaniline, with two ortho ethyl groups, is even lower, highlighting the additive nature of steric hindrance.[9]

Table 1: pKa Values of this compound and Related Anilines at 25 °C

CompoundCAS NumberpKa of Conjugate AcidReference(s)
This compound 578-54-14.42[1][2][3]
Aniline62-53-34.60 - 4.63[1][10][11][12]
4-Ethylaniline589-16-25.00[3][8][13][14]
2-Methylaniline (o-Toluidine)95-53-44.44 - 4.45[2][15]
2,6-Diethylaniline579-66-84.13 (Predicted)[9][16]
Nucleophilicity Parameters (Mayr's Equation)

While pKa is a thermodynamic measure, nucleophilicity is a kinetic parameter. Mayr's equation, log k = sN(N + E), provides a quantitative scale for nucleophilicity (N) and a nucleophile-specific sensitivity parameter (sN) by correlating the rate constants (k) of reactions with a range of standard electrophiles (E). Higher N values indicate greater nucleophilicity.

Table 2: Mayr's Nucleophilicity Parameters for Aniline

SolventNsNReference(s)
Acetonitrile12.640.68[11]
Water12.990.73[11]

Factors Influencing the Nucleophilic Character of this compound

The nucleophilicity of the amino group in this compound is a result of a delicate balance between electronic and steric effects.

Electronic Effects

The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom of the amino group. An increase in electron density on the nitrogen would be expected to enhance its nucleophilicity.

Steric Effects (The Ortho Effect)

The most significant factor influencing the nucleophilicity of this compound is the steric hindrance imposed by the ortho-ethyl group. This "ortho effect" manifests in several ways:

  • Steric Hindrance to Attack: The bulky ethyl group physically obstructs the path of an incoming electrophile to the nitrogen's lone pair, slowing down the rate of reaction.[18] This is a direct kinetic effect on nucleophilicity.

  • Steric Inhibition of Solvation: In protic solvents, the amino group and its protonated form (the anilinium ion) are stabilized by hydrogen bonding with solvent molecules. The ortho-ethyl group hinders this solvation, which destabilizes the transition state of reactions and the anilinium ion, thereby reducing both nucleophilicity and basicity.[4]

  • Steric Inhibition of Resonance: While less pronounced for an amino group compared to a carboxyl group, steric hindrance can cause the amino group to twist out of the plane of the benzene (B151609) ring. This would disrupt the delocalization of the nitrogen's lone pair into the aromatic π-system. A more localized lone pair would be expected to be more basic and nucleophilic. However, the dominant effect for ortho-alkylanilines is typically steric hindrance to reaction and solvation.

The interplay of these factors is visualized in the following diagram:

G Factors Influencing the Nucleophilicity of this compound's Amino Group nucleophilicity Nucleophilic Character of Amino Group electronic Electronic Effects nucleophilicity->electronic steric Steric Effects (Ortho Effect) nucleophilicity->steric inductive Inductive Effect (+I) of Ethyl Group electronic->inductive increases electron density hindrance Steric Hindrance to Electrophilic Attack steric->hindrance decreases accessibility solvation Steric Inhibition of Solvation steric->solvation destabilizes transition state

Caption: Factors influencing the nucleophilicity of this compound.

Experimental Protocols for Assessing Nucleophilicity

Determining the nucleophilic character of this compound quantitatively involves kinetic studies of its reactions with various electrophiles. A common and well-established method is to monitor the progress of the reaction using UV-Vis spectrophotometry.

General Protocol for Kinetic Measurement of N-Acylation

This protocol describes a general method for determining the rate of N-acylation of an aniline derivative, which can be adapted for this compound.

Objective: To determine the rate constant for the reaction between this compound and an acylating agent (e.g., acetic anhydride (B1165640) or a substituted benzoyl chloride).

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride)

  • Aprotic solvent (e.g., acetonitrile, dioxane)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in the chosen aprotic solvent.

    • Prepare a stock solution of the acylating agent of a known concentration (e.g., 0.1 M) in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting materials and the expected N-acylated product to identify a wavelength where the product has a significant absorbance and the starting materials have minimal absorbance. This wavelength will be used to monitor the reaction.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λmax at a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a specific volume of the this compound stock solution and dilute it with the solvent to a final volume of, for example, 2.9 mL.

    • To initiate the reaction, rapidly add a small volume (e.g., 0.1 mL) of the acylating agent stock solution to the cuvette, ensuring that the concentration of the acylating agent is in large excess (at least 10-fold higher) compared to the this compound concentration. This establishes pseudo-first-order conditions with respect to this compound.

    • Immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • The rate law under these conditions is: Rate = k'[this compound], where k' is the pseudo-first-order rate constant.

    • A plot of ln(A∞ - At) versus time (where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction) should yield a straight line with a slope of -k'.

    • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the acylating agent: k = k'/[Acylating Agent].

The following diagram illustrates the workflow for this experimental protocol:

G start Start prep Prepare Stock Solutions (this compound & Acylating Agent) start->prep lambda Determine Analytical Wavelength (λmax) prep->lambda setup Set up Spectrophotometer (Kinetics Mode, Constant Temp) lambda->setup mix Mix Reactants in Cuvette (Pseudo-First-Order Conditions) setup->mix record Record Absorbance vs. Time mix->record analyze Analyze Data (Plot ln(A∞ - At) vs. time) record->analyze calculate Calculate Pseudo-First-Order Rate Constant (k') analyze->calculate final_k Calculate Second-Order Rate Constant (k) calculate->final_k end End final_k->end

Caption: Experimental workflow for kinetic analysis.

Computational Analysis of Nucleophilicity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. For this compound, computational methods can be used to calculate properties that correlate with its nucleophilicity.

Frontier Molecular Orbital Theory

According to frontier molecular orbital (FMO) theory, the reactivity of a nucleophile is related to the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy indicates that the electrons are more easily donated, suggesting a higher nucleophilicity.[19] Computational software can be used to calculate the HOMO energy of this compound. It is expected that the HOMO of this compound will be primarily localized on the amino group and the aromatic ring. The calculated HOMO energy can be compared with that of other anilines to provide a theoretical basis for their relative nucleophilicities.

Theoretical Descriptors for Nucleophilicity

More advanced computational models aim to predict nucleophilicity parameters, such as Mayr's N, using a combination of calculated descriptors. These models often employ multivariate linear regression analysis.[20] Key descriptors can include:

  • Proton Affinity (PA): The negative of the enthalpy change for the gas-phase protonation of the molecule.

  • Ionization Potential (IP): The energy required to remove an electron from the molecule, which is related to the HOMO energy.

  • Solvation Energies: The energies associated with solvating the neutral amine and its protonated form.

  • Steric Parameters: Calculated values that quantify the steric bulk around the nitrogen atom.

A typical computational workflow to assess nucleophilicity is shown below:

G start Start: Define Molecular Structure of this compound geom_opt Geometry Optimization (e.g., DFT with a suitable basis set) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc electronic_props Calculate Electronic Properties: - HOMO/LUMO Energies - Mulliken Charges - Molecular Electrostatic Potential freq_calc->electronic_props thermo_props Calculate Thermochemical Properties: - Proton Affinity - Ionization Potential freq_calc->thermo_props steric_props Calculate Steric Parameters freq_calc->steric_props analysis Correlate Calculated Properties with Experimental Data (pKa, kinetic data) electronic_props->analysis thermo_props->analysis steric_props->analysis end End: Predict Nucleophilic Reactivity analysis->end

Caption: Computational workflow for nucleophilicity analysis.

Conclusion

The nucleophilic character of the amino group in this compound is primarily dictated by a competition between the electron-donating inductive effect of the ethyl group and the steric hindrance it imposes. The available quantitative data, particularly pKa values, demonstrate that the steric "ortho effect" is dominant, making this compound a weaker base than both aniline and its para-isomer, 4-ethylaniline. This reduced basicity, coupled with the direct steric impediment to electrophilic attack, suggests that this compound is also a less potent nucleophile than aniline and 4-ethylaniline.

For professionals in drug development and organic synthesis, this understanding is crucial for predicting reaction outcomes and designing synthetic strategies. The methodologies outlined in this guide provide a framework for the quantitative assessment of the nucleophilicity of this compound and other substituted anilines, enabling a more rational approach to their application in chemical research. Further experimental kinetic studies and targeted computational analyses would be beneficial to establish a more precise quantitative measure of this compound's nucleophilicity.

References

Toxicological Profile of 2-Ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the toxicological properties of 2-ethylaniline, prepared for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its toxicokinetics, acute and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, supported by detailed experimental methodologies and data.

Executive Summary

This compound (CAS No. 578-54-1) is an aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.[1][2] Toxicological data indicates that this compound poses a moderate to high level of toxicity. The primary and most critical adverse effect associated with acute overexposure is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[2][3] It is also classified as harmful if swallowed and toxic in contact with skin, and it can cause serious eye irritation.[4] While there is evidence of DNA adduct formation in animal studies, comprehensive data on its long-term effects, including carcinogenicity and reproductive toxicity, are limited. This document synthesizes the available toxicological information on this compound, presenting quantitative data, experimental protocols, and mechanistic pathways to support risk assessment and guide further research.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a substance describes its journey through the body and is a critical determinant of its potential toxicity.[5][6][7]

  • Absorption: this compound can be absorbed into the body through inhalation of its vapors, ingestion, and dermal contact.[2][3] Its lipid solubility facilitates absorption through the skin.[8]

  • Distribution: Following absorption, this compound is distributed throughout the body via the bloodstream.[8]

  • Metabolism: The liver is the primary site of metabolism for aniline (B41778) and its derivatives.[8] The key metabolic activation step responsible for the toxicity of this compound is the N-hydroxylation of the amino group, a reaction catalyzed by cytochrome P450 enzymes.[6][9] This process forms N-(2-ethylphenyl)hydroxylamine. This metabolite can then be further oxidized to a nitrosobenzene (B162901) intermediate within red blood cells.[10] This metabolic activation is central to its primary toxic effect.

  • Excretion: Metabolites of aniline are primarily excreted in the urine.[8]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.[11]

Data Presentation: Acute Toxicity of this compound

EndpointSpeciesRouteValueClassificationReference
LD50RatOral1260 mg/kgCategory 4 (Harmful if swallowed)[4][12]
LD50RabbitDermal840 mg/kgCategory 3 (Toxic in contact with skin)
Skin IrritationRabbitDermalIrritatingCategory 2 (Causes skin irritation)[13]
Eye IrritationRabbitOcularSeriously IrritatingCategory 2 (Causes serious eye irritation)[4][13]

Experimental Protocols: Acute Toxicity Testing

Acute Oral Toxicity (OECD 420, 423, or 425)

The acute oral toxicity of this compound, resulting in an LD50 of 1260 mg/kg in rats, would have been determined using a protocol similar to those outlined in OECD guidelines 420, 423, or 425.[4][12] These methods are designed to assess the adverse effects of a substance after oral administration of a single dose.[14]

  • Principle: Groups of fasted animals, typically rats, are administered the test substance by gavage.[14] The animals are then observed for a period, usually 14 days, for signs of toxicity and mortality.

  • Methodology (Example based on OECD 423 - Acute Toxic Class Method):

    • Animals: Healthy, young adult rats of a single sex (usually females) are used.

    • Housing: Animals are housed individually under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.

    • Dose Administration: The test substance is administered orally using a stomach tube or a suitable intubation cannula. A stepwise procedure is used with a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and changes in body weight. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

    • Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

    • Endpoint: The LD50 is estimated based on the mortality observed at different dose levels, allowing for classification according to the Globally Harmonised System (GHS).[15]

Skin and Eye Irritation (OECD 404 and 405)
  • Skin Irritation (OECD 404): This test involves applying the substance to the shaved skin of a rabbit for a set period (e.g., 4 hours) and observing for signs of erythema (redness) and edema (swelling) at specified intervals.[4]

  • Eye Irritation (OECD 405): A single dose of the substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling (chemosis) at specific time points.[16][17]

Repeated Dose Toxicity

Repeated dose toxicity studies are designed to evaluate the adverse toxicological effects resulting from repeated daily exposure to a substance over a specified period, such as 28 or 90 days.[14][18] These studies help to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[18]

While specific repeated-dose toxicity studies for this compound were not found in the public domain, a safety data sheet indicates that prolonged or repeated exposure may cause damage to organs.[19] Furthermore, repeated exposure may affect the liver and the nervous system.[2]

Experimental Protocols: Repeated Dose Toxicity Testing

90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on potential health hazards from repeated exposure over a prolonged period.[20][21]

  • Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals (typically rats) for 90 days.[21]

  • Methodology:

    • Animals: At least 20 rodents (10 male and 10 female) per group are used.[17]

    • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxicity but not death.[17]

    • Administration: The substance is administered daily by gavage or via the diet or drinking water.[17]

    • Observations: Daily clinical observations, weekly detailed examinations, body weight, and food/water consumption measurements are recorded. Ophthalmoscopy, hematology, clinical biochemistry, and urinalysis are performed before the study and at termination.[17]

    • Pathology: All animals undergo a full gross necropsy and histopathological examination of organs and tissues.[17]

    • Endpoint: The study aims to determine the target organs of toxicity and establish a NOAEL.[22]

Genotoxicity

Genotoxicity tests are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations.

Data Presentation: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
DNA Adduct FormationC57BL/6 Mice (in vivo)EndogenousPositive[14][15][23]
MutagenicityNot specifiedNot specifiedNo evidence of mutagenicity[1]

Note: While one source states "No evidence of mutagenicity," a definitive, publicly available standard battery of genotoxicity tests (Ames, micronucleus, chromosomal aberration) for this compound with detailed results was not identified. The positive DNA adduct data suggests a genotoxic potential.

Experimental Protocols: Genotoxicity Testing

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This assay is widely used to detect the mutagenic potential of chemicals to induce gene mutations.[24]

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.[24]

  • Methodology:

    • Strains: A set of bacterial strains with different mutations is used to detect various types of mutagens.

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to identify substances that require metabolic activation to become mutagenic.[24]

    • Procedure: The test substance, bacteria, and S9 mix (if used) are combined and plated on a minimal agar (B569324) medium. After incubation for 48-72 hours, the number of revertant colonies is counted.

    • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[25][26][27]

  • Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase cells are examined for chromosomal damage.[26]

  • Methodology:

    • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[25][27]

    • Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without S9 metabolic activation.[25]

    • Harvest and Analysis: After treatment, cells are treated with a metaphase-arresting agent, harvested, stained, and analyzed microscopically for chromosomal aberrations.[26]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[15][16][28]

  • Principle: Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.[29]

  • Methodology:

    • Cell Cultures: Similar to the chromosomal aberration test, various mammalian cell lines or primary cells can be used.[15]

    • Exposure: Cells are exposed to the test substance with and without S9 mix. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one mitosis.[15]

    • Analysis: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis.[15]

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer after long-term exposure.[30] According to information available from the New Jersey Department of Health and Senior Services, this compound has not been tested for its ability to cause cancer in animals.[2]

Experimental Protocols: Carcinogenicity Bioassay

Two-Year Rodent Bioassay (NTP Standard)

The National Toxicology Program (NTP) conducts standardized two-year bioassays to identify substances that are carcinogenic in laboratory animals.[30]

  • Principle: The test involves exposing rodents (typically rats and mice of both sexes) to a substance for a major portion of their lifespan.[30]

  • Methodology:

    • Animals and Dosing: Groups of animals are exposed to different concentrations of the test substance, usually in their feed or drinking water, or by gavage, for two years.

    • Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.

    • Pathology: A complete histopathological examination of all organs and tissues is performed on all animals.

    • Endpoint: The incidence of tumors in the exposed groups is compared to that in the control group to determine the carcinogenic potential of the substance.[30]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development.[31] Specific studies on this compound were not found in the available literature.

Experimental Protocols: Reproductive and Developmental Toxicity Testing

Two-Generation Reproduction Toxicity Study (OECD 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the growth and development of offspring.[22][31][32]

  • Principle: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through to the production of a second (F2) generation.[22]

  • Methodology:

    • Animals: Typically rats are used, with a sufficient number to yield at least 20 pregnant females per group.[22]

    • Dose Levels: At least three dose levels and a control group are used.

    • Endpoints: The study evaluates fertility, gestation, parturition, lactation, and offspring viability, growth, and development. Gross necropsy and histopathology are performed on parental and offspring animals.[22] The study aims to determine NOAELs for parental, reproductive, and developmental toxicity.[31]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the effects of exposure during pregnancy on the pregnant female and the developing embryo and fetus.[4][17]

  • Principle: The test substance is administered to pregnant animals, typically from implantation to the day before expected delivery.[17]

  • Methodology:

    • Animals: Usually conducted in rats and rabbits.

    • Endpoints: Maternal effects (e.g., body weight, food consumption, clinical signs) and developmental effects (e.g., fetal viability, weight, and structural abnormalities, both skeletal and visceral) are evaluated.[17]

Mechanistic Insights and Visualizations

Signaling Pathway: Methemoglobin Formation

The primary mechanism of acute toxicity for this compound is the induction of methemoglobinemia. This process involves the metabolic activation of this compound to reactive intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[6][9][10][33]

Methemoglobin_Formation cluster_blood Bloodstream cluster_liver Liver Cell (Hepatocyte) cluster_rbc Red Blood Cell 2-Ethylaniline_blood This compound 2-Ethylaniline_liver This compound 2-Ethylaniline_blood->2-Ethylaniline_liver Distribution N_hydroxylamine N-(2-ethylphenyl)hydroxylamine 2-Ethylaniline_liver->N_hydroxylamine N-hydroxylation N_hydroxylamine_rbc N-(2-ethylphenyl)hydroxylamine N_hydroxylamine->N_hydroxylamine_rbc Transport to RBC CYP450 Cytochrome P450 Enzymes CYP450->2-Ethylaniline_liver Nitroso_intermediate Nitroso-intermediate N_hydroxylamine_rbc->Nitroso_intermediate Oxidation Hb_Fe2 Hemoglobin (Fe²⁺) (O₂ Carrier) MetHb_Fe3 Methemoglobin (Fe³⁺) (Cannot carry O₂) Hb_Fe2->MetHb_Fe3 Oxidation

Metabolic activation of this compound leading to methemoglobin formation.
Experimental Workflow: General Toxicology Assessment

The toxicological evaluation of a chemical like this compound typically follows a structured workflow, starting with basic physicochemical and acute toxicity data and progressing to more complex, long-term studies as needed. This tiered approach helps in hazard identification and risk characterization.[20][23]

Toxicology_Workflow Start Chemical Substance (this compound) PhysChem Physicochemical Properties Start->PhysChem Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Skin/Eye Irritation Start->Acute_Tox Genotox Genotoxicity Screening (e.g., Ames Test) Start->Genotox Data_Eval1 Hazard Identification & Initial Assessment PhysChem->Data_Eval1 Acute_Tox->Data_Eval1 Genotox->Data_Eval1 Repeated_Dose Repeated Dose Toxicity (28-day or 90-day) Data_Eval1->Repeated_Dose If concern warrants Advanced_Genotox Further Genotoxicity (e.g., Micronucleus, Chromosomal Aberration) Data_Eval1->Advanced_Genotox If initial screen is positive or inconclusive Repro_Dev_Tox Reproductive/ Developmental Toxicity Screening (OECD 421/422) Data_Eval1->Repro_Dev_Tox If exposure suggests risk Data_Eval2 Dose-Response Assessment & NOAEL Determination Repeated_Dose->Data_Eval2 Advanced_Genotox->Data_Eval2 Repro_Dev_Tox->Data_Eval2 Carcinogenicity Chronic Toxicity/ Carcinogenicity Bioassay Data_Eval2->Carcinogenicity If warranted by findings & use pattern Risk_Characterization Risk Characterization & Regulatory Decision Data_Eval2->Risk_Characterization Carcinogenicity->Risk_Characterization

A typical workflow for the toxicological assessment of an industrial chemical.
Logical Relationship: ADME Process

The process of Absorption, Distribution, Metabolism, and Excretion (ADME) dictates the concentration and duration of a chemical's presence at its target site of action.

ADME_Process Exposure Exposure Route (Oral, Dermal, Inhalation) Absorption Absorption into Systemic Circulation Exposure->Absorption Distribution Distribution to Tissues (including Liver and Target Organs like Blood) Absorption->Distribution Excretion Excretion (Urine, Feces, etc.) Absorption->Excretion First-pass effect Metabolism Metabolism (primarily in Liver) Distribution->Metabolism Toxic_Effect Toxic Effect (e.g., Methemoglobinemia) Distribution->Toxic_Effect Action at Target Site Metabolism->Excretion Formation of Excretable Metabolites

The relationship between ADME processes and toxicological outcome.

References

Environmental Fate and Degradation of 2-Ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylaniline (CAS No. 578-54-1), an aromatic amine, is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides.[1][2] Its potential release into the environment during production, use, and disposal necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, mobility, bioaccumulation, and ecotoxicity of this compound, intended to support environmental risk assessments and inform sustainable chemical management practices.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₁N[3]
Molecular Weight121.18 g/mol [1]
Physical StateColorless to pale yellow liquid[3]
Melting Point-44 °C[4]
Boiling Point210 °C[4]
Vapor Pressure0.11 mmHg at 20 °C[4]
Water SolubilitySlightly soluble/Insoluble[2][5]
log Kow (Octanol-Water Partition Coefficient)1.74 (estimated)[6]
pKa4.30[6]

Environmental Fate and Degradation

The environmental fate of this compound is determined by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, and sorption.

Degradation Pathways

Biotic Degradation:

Microbial degradation is a primary mechanism for the removal of anilines from the environment. However, studies indicate that this compound is not readily biodegradable .[7] In a study based on OECD Guideline 301B/302C, this compound was judged to be not readily biodegradable.[7] While specific degradation pathways for this compound have not been extensively elucidated, the biodegradation of structurally similar anilines typically proceeds via initial oxidation of the aromatic ring by mono- or dioxygenase enzymes, leading to the formation of catechols. These intermediates are then subject to ring cleavage and further metabolism.

dot```dot graph Biodegradation_Pathway { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidation (Mono-/Dioxygenase)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Hydroxylated Intermediates" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Catechol Derivatives" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ring Cleavage" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Metabolites" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Mineralization (CO2, H2O)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Oxidation (Mono-/Dioxygenase)" -> "Hydroxylated Intermediates" -> "Catechol Derivatives" -> "Ring Cleavage" -> "Metabolites" -> "Mineralization (CO2, H2O)"; }``` Figure 1: Generalized biotic degradation pathway for anilines.

Abiotic Degradation:

  • Photodegradation: Aromatic amines can undergo direct and indirect photolysis in the presence of sunlight. The atmospheric half-life of N-ethylaniline, a structural isomer, due to reaction with photochemically-produced hydroxyl radicals is estimated to be approximately 7.5 hours, suggesting that atmospheric oxidation is a significant degradation pathway for ethylanilines. T[2]he rate constant for the reaction of aniline (B41778) with OH radicals has been reported, and this process is considered the primary removal mechanism for atmospheric aniline during the daytime, with a half-life of about 1.1 hours. W[8]hile specific quantum yield data for this compound is not available, studies on other aniline derivatives suggest that photodegradation in aqueous environments can occur.

  • Hydrolysis: Due to the stability of the aromatic amine group, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions (pH 5-9).

[9]#### Environmental Distribution

Mobility and Sorption:

The mobility of this compound in soil and sediment is influenced by its sorption to organic matter and clay particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting this behavior.

  • An estimated Koc value for this compound is 143 L/kg . T[6]his value suggests that this compound is expected to have high mobility in soil . *[6] However, as an aromatic amine, this compound can exist in a protonated form in moist soils (pKa = 4.30), which is expected to bind strongly to soil surfaces. T[6]his dual behavior indicates that its mobility will be highly dependent on soil pH and organic matter content.

Bioaccumulation:

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF).

  • An estimated BCF of 4.4 has been calculated for this compound. *[6] According to a common classification scheme, this low BCF value suggests that the potential for bioconcentration in aquatic organisms is low .

[6]### Ecotoxicity

The toxicity of this compound to aquatic organisms is a critical aspect of its environmental risk profile.

OrganismEndpointValue (mg/L)Exposure DurationTest GuidelineReference
Fathead Minnow (Pimephales promelas)LC₅₀30996 hoursBased on U.S. EPA OCSPP 850.1075
Water Flea (Daphnia magna)EL₅₀ (Immobilization)4.948 hoursOECD Guideline 202
Green Algae (Scenedesmus subspicatus)EC₅₀ (Growth Inhibition)Data not available72 hoursOECD Guideline 201

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the environmental assessment of this compound.

Biodegradability Testing (OECD 301B - CO₂ Evolution Test)

Objective: To assess the ready biodegradability of a chemical by aerobic microorganisms.

Methodology:

  • A defined concentration of the test substance (e.g., 10-20 mg/L of total organic carbon) is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge). 2[3]. The test is run in the dark or diffuse light at a constant temperature (e.g., 20-25°C) for 28 days. 3[3]. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured at regular intervals and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂). 4[3]. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.

[10]dot

Figure 2: Workflow for OECD 301B Biodegradability Test.

Acute Immobilization Test with Daphnia magna (OECD Guideline 202)

Objective: To determine the acute toxicity of a substance to Daphnia magna.

Methodology:

  • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a suitable medium for 48 hours. 2[1]. The test is conducted under static or semi-static conditions at a constant temperature (e.g., 20 ± 1°C) with a defined photoperiod. 3[1]. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation. 4[1]. The results are used to calculate the median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids. F[1]or poorly soluble substances like this compound, a Water Accommodated Fraction (WAF) is often used for exposure.

[10]dot

Figure 3: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

Analytical Methods

The accurate quantification of this compound in environmental matrices is essential for fate and toxicity studies. Common analytical techniques include:

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) for selective and sensitive detection of anilines. *[11] High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of polar and thermolabile compounds like anilines without the need for derivatization.

Sample Preparation: For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering substances prior to instrumental analysis. For soil and sediment samples, solvent extraction followed by cleanup steps is typically required.

Conclusion

This technical guide summarizes the available information on the environmental fate and degradation of this compound. The data suggests that while atmospheric degradation may be relatively rapid, this compound is not readily biodegradable in aqueous environments and may be mobile in soils depending on environmental conditions. Its acute toxicity to some aquatic organisms is notable. Significant data gaps remain, particularly concerning its experimental half-lives in various environmental compartments, measured sorption and bioaccumulation potential, and toxicity to algae. Further research in these areas is crucial for a more complete environmental risk assessment of this important industrial chemical.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylaniline (CAS 578-54-1), an aromatic amine, is a pivotal intermediate in the synthesis of a wide array of commercial products, including dyes, pharmaceuticals, and agrochemicals.[1][2] This colorless to pale yellow liquid, characterized by its amine-like odor, is a substituted aniline (B41778) with an ethyl group at the ortho position.[1][3] While its modern production is well-established, the precise historical details of its initial discovery and synthesis are not extensively documented in singular sources. However, based on the timeline of synthetic organic chemistry, its first preparation likely occurred in the early 20th century, coinciding with the expansion of aromatic chemistry driven by the dye and pharmaceutical industries.[3]

This technical guide provides an in-depth exploration of the plausible first synthesis of this compound, focusing on a historically significant and chemically robust method: the reduction of 2-ethylnitrobenzene (B1329339). We will delve into the detailed experimental protocol for this transformation, present key quantitative data, and visualize the synthetic pathway. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this important chemical's origins.

Plausible First Synthesis: The Béchamp Reduction of 2-Ethylnitrobenzene

The late 19th and early 20th centuries saw the rise of synthetic dyes and pharmaceuticals, many of which were derived from aniline and its substituted analogues.[4] A common and well-established method for the synthesis of anilines during this era was the reduction of the corresponding nitroarenes. The Béchamp reduction, discovered by Antoine Béchamp in 1854, which utilizes iron metal in the presence of an acid, was a particularly prevalent method for the industrial-scale production of aniline itself.[5] Given the availability of ethylbenzene (B125841) and the established knowledge of nitration and reduction reactions, the most probable route for the first synthesis of this compound would have been the nitration of ethylbenzene to yield 2-ethylnitrobenzene, followed by its reduction.

The overall transformation can be summarized as follows:

  • Nitration of Ethylbenzene : Ethylbenzene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding a mixture of ortho and para isomers of ethylnitrobenzene.

  • Reduction of 2-Ethylnitrobenzene : The isolated 2-ethylnitrobenzene is then reduced to this compound using a reducing agent, such as iron powder in the presence of an acid like hydrochloric acid.

This two-step sequence represents a classic and logical approach to the synthesis of substituted anilines that would have been well within the capabilities of chemists of that period.

Experimental Protocols

While the original laboratory notebook detailing the first synthesis is not available, a representative experimental protocol for the key reduction step can be reconstructed based on established procedures for the Béchamp reduction.

Synthesis of this compound from 2-Ethylnitrobenzene via Iron Powder Reduction

This protocol describes the reduction of 2-ethylnitrobenzene using iron powder and ammonium (B1175870) chloride, a common variation of the Béchamp reduction.

Materials and Equipment:

  • 2-Ethylnitrobenzene

  • Iron powder (fine grade)

  • Ammonium chloride

  • Ethanol (B145695)

  • Water

  • Round-bottom flask equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup : In a round-bottom flask of appropriate size, a mixture of ethanol and water is prepared. To this solvent system, 2-ethylnitrobenzene, iron powder (approximately 10 equivalents), and ammonium chloride (approximately 10 equivalents) are added.[5]

  • Reduction Reaction : The mixture is stirred vigorously and heated to reflux. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until all the starting 2-ethylnitrobenzene has been consumed.[5]

  • Workup and Isolation : While still hot, the reaction mixture is filtered to remove the iron and iron oxide sludge.[5] The filter cake is washed with a small amount of hot ethanol to ensure complete recovery of the product.

  • Extraction : The combined filtrate is transferred to a separatory funnel. The product, this compound, is extracted into a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layers are combined.

  • Purification : The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.

  • Final Purification : The crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Clear yellow to red-brownish liquid
Melting Point -44 °C
Boiling Point 210 °C
Density 0.983 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.559
Vapor Pressure 0.11 mm Hg at 20 °C
Water Solubility Insoluble
pKa 4.42

(Data compiled from ChemicalBook)[2]

Synthesis Pathway Visualization

The logical flow from a common starting material to the final product is illustrated in the following diagram.

Synthesis_Pathway Ethylbenzene Ethylbenzene TwoEthylnitrobenzene 2-Ethylnitrobenzene Ethylbenzene->TwoEthylnitrobenzene Nitration NitratingMixture HNO₃ / H₂SO₄ TwoEthylaniline This compound TwoEthylnitrobenzene->TwoEthylaniline Reduction ReducingAgent Fe / NH₄Cl (aq)

Caption: Plausible first synthesis route to this compound.

Alternative and Modern Synthesis Methods

While the reduction of 2-ethylnitrobenzene is a historically plausible first synthesis, other methods have been developed and are in use today.

  • Catalytic Hydrogenation : A cleaner and highly efficient modern method involves the catalytic hydrogenation of 2-ethylnitrobenzene using hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel.[6] This method often provides high yields and purity with water as the only byproduct.

  • Alkylation of Aniline : Direct alkylation of aniline with an ethylating agent like an ethyl halide is another possible route.[3] However, this method often suffers from a lack of selectivity, producing a mixture of ortho, para, and N-alkylated products, making it less desirable for the specific synthesis of this compound.[5]

The discovery and first synthesis of this compound were born out of the burgeoning field of aromatic chemistry in the early 20th century. While the exact historical record is sparse, a logical reconstruction points to the reduction of 2-ethylnitrobenzene, likely via a method akin to the Béchamp reduction, as the first viable synthetic route. This foundational chemistry paved the way for the development of more refined and efficient methods, such as catalytic hydrogenation, which are used today. Understanding the origins of this key intermediate provides valuable context for chemists and researchers who continue to utilize it in the creation of valuable dyes, pharmaceuticals, and other specialized chemicals.

References

Theoretical Insights into the Reactivity of 2-Ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylaniline, a substituted aromatic amine, is a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Understanding its reactivity is crucial for optimizing existing synthetic routes and for the rational design of new molecules with desired properties. Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of chemical reactivity at the molecular level. This guide offers an in-depth exploration of the theoretical studies on the reactivity of this compound and related aniline (B41778) derivatives, focusing on the computational methodologies employed, the key reactivity descriptors, and the mechanistic pathways it is likely to undergo. While specific comprehensive theoretical studies exclusively on this compound are limited in publicly available literature, this guide synthesizes findings from broader studies on aniline derivatives to provide a robust framework for understanding its chemical behavior.

Core Concepts in this compound Reactivity: A Theoretical Perspective

The reactivity of this compound is primarily governed by the interplay of the electron-donating amino (-NH₂) group and the weakly activating ethyl (-CH₂CH₃) group attached to the aromatic ring. These substituents influence the electron density distribution, the energies of frontier molecular orbitals, and the stability of reaction intermediates, thereby dictating the molecule's susceptibility to various chemical transformations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates greater nucleophilicity. For this compound, the electron-donating amino and ethyl groups are expected to raise the HOMO energy compared to unsubstituted aniline, making it more susceptible to electrophilic attack.

  • LUMO: The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the energies and spatial distributions of these orbitals.

Key Reactivity Descriptors

Several quantum chemical descriptors are employed to quantify the reactivity of molecules like this compound. These are typically calculated using DFT methods.

DescriptorFormulaSignificance in Reactivity
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron. Lower IP indicates higher reactivity towards oxidants and electrophiles.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released upon gaining an electron. Higher EA suggests greater susceptibility to nucleophilic attack.
Electronegativity (χ)χ = (IP + EA) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2Resistance of a molecule to change its electron distribution. Harder molecules are less reactive.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; softer molecules are more reactive.
Electrophilicity Index (ω)ω = μ² / (2η) where μ ≈ -(IP+EA)/2A global index that measures the electrophilic power of a molecule.

Table 1: Key theoretical reactivity descriptors and their significance.

Major Reaction Pathways of this compound: A Mechanistic Overview

Theoretical studies on aniline derivatives have elucidated the mechanisms of several key reaction types. The presence of the ortho-ethyl group in this compound introduces steric effects and can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para- directing group in electrophilic aromatic substitution (EAS) reactions. The ethyl group is also weakly activating and ortho-, para- directing. In this compound, the primary sites for electrophilic attack are the positions para and ortho to the amino group.

A generalized workflow for studying EAS reactions computationally is depicted below:

Computational workflow for studying electrophilic substitution.
Oxidation and Radical Scavenging Activity

Anilines can act as antioxidants by donating a hydrogen atom or an electron to free radicals. Theoretical studies investigate these mechanisms by calculating key thermodynamic parameters.

The primary mechanisms for radical scavenging by aniline derivatives are:

  • Hydrogen Atom Transfer (HAT): The aniline derivative donates a hydrogen atom from the amino group to a radical. The feasibility of this pathway is assessed by the N-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a greater propensity for HAT.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The aniline first transfers an electron to the radical, forming a radical cation, which then loses a proton. This pathway is evaluated by the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE) of the resulting radical cation.

G cluster_1 Radical Scavenging Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_setpt Single Electron Transfer - Proton Transfer (SET-PT) Aniline_HAT Ar-NH₂ Product_HAT Ar-NH• + RH Aniline_HAT->Product_HAT + R• Radical_HAT R• Aniline_SET Ar-NH₂ Intermediate_SET [Ar-NH₂]•⁺ + R⁻ Aniline_SET->Intermediate_SET + R• Radical_SET R• Product_SET Ar-NH• + RH Intermediate_SET->Product_SET + H⁺

Radical scavenging mechanisms of anilines.

Computational studies on various aniline derivatives suggest that the presence of electron-donating groups, such as the ethyl group in this compound, generally lowers the BDE and IP, thus enhancing their antioxidant potential.[2][3][4]

Computational Methodologies: A Protocol Overview

Theoretical studies of this compound reactivity typically employ quantum chemical calculations, with Density Functional Theory (DFT) being the most common method due to its balance of accuracy and computational cost.

General Computational Protocol
  • Geometry Optimization: The three-dimensional structure of this compound and all other species in the reaction (reactants, transition states, intermediates, and products) are optimized to find their lowest energy conformation.

    • Method: DFT is widely used.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides results in good agreement with experimental data.[2][3] Other functionals may be used depending on the specific properties being investigated.

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), is commonly employed for organic molecules.[2][5] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to:

    • Confirm that the structures are true minima (all real frequencies) or transition states (one imaginary frequency).

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies to calculate enthalpies and Gibbs free energies.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: To model reactions in solution, implicit or explicit solvation models are used. The Polarizable Continuum Model (PCM) is a common implicit solvation model.

  • Analysis of Results: The calculated energies are used to determine reaction enthalpies, activation energies, and Gibbs free energies of reaction. The electronic properties are analyzed to understand the reactivity trends.

Representative Theoretical Data for Aniline Derivatives

While specific data for this compound is scarce, the following table presents representative calculated values for aniline and a related derivative to illustrate the impact of substitution.

CompoundHOMO (eV)LUMO (eV)N-H BDE (kcal/mol)IP (eV)
Aniline-5.220.8388.27.72
4-Methylaniline-5.010.9186.57.45

Table 2: Representative theoretical reactivity data for aniline and 4-methylaniline calculated at the B3LYP/6-31G(d,p) level of theory. Note: These are illustrative values from general studies on substituted anilines and not specific to this compound.

The data illustrates that the electron-donating methyl group in 4-methylaniline increases the HOMO energy, lowers the N-H BDE, and decreases the IP compared to aniline, all of which suggest enhanced reactivity towards electrophiles and radicals. A similar, albeit potentially slightly weaker, effect is expected for the ethyl group in this compound.

Conclusion

Theoretical studies provide a powerful framework for understanding and predicting the reactivity of this compound. Through the calculation of frontier molecular orbital energies, various reactivity descriptors, and the energetics of reaction pathways, computational chemistry offers invaluable insights for researchers, scientists, and drug development professionals. While comprehensive theoretical data specifically for this compound is not yet widely available, the principles and methodologies established from studies on other aniline derivatives provide a solid foundation for predicting its behavior in various chemical environments. The continued application of advanced computational methods will undoubtedly further refine our understanding of this important chemical intermediate and facilitate its application in the development of new technologies and therapeutics.

References

A Technical Guide to Quantum Chemical Calculations for 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylaniline, an aromatic amine, serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding its molecular structure, reactivity, and electronic properties is paramount for optimizing synthetic routes and for predicting its behavior in various chemical and biological systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these characteristics at the atomic level.[2] This guide details the theoretical framework, computational protocol, and expected outcomes of a comprehensive quantum chemical analysis of this compound, aimed at researchers and professionals in drug development and chemical sciences.

Core Computational Protocol

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several sequential steps, starting from defining the molecular structure to in-depth analysis of its electronic properties. The most common approach utilizes DFT, which offers a good balance between computational cost and accuracy for organic molecules.[3][4]

Experimental Protocols: A Step-by-Step Computational Methodology

  • Structure Optimization: The first step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization. The calculation is typically performed using DFT with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known to provide reliable results for organic compounds.[3][5] A sufficiently large basis set, like 6-311++G(d,p), is employed to accurately describe the electron distribution.[5][6] The optimization process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectra (Infrared and Raman).[7][8] These theoretical spectra can be compared with experimental data for validation.

  • Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are conducted to determine various electronic properties. Key analyses include:

    • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[2][9]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution on each atom, hybridization, and intramolecular interactions like hyperconjugation.[10][11] This is achieved by transforming the canonical molecular orbitals into a localized "natural" basis that corresponds to the intuitive Lewis structure of bonds and lone pairs.[12][13]

The logical flow of these computational steps is visualized in the diagram below.

G cluster_workflow Computational Chemistry Workflow for this compound cluster_properties Property Analysis A 1. Molecular Input (Initial 3D Structure) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B Find Minimum Energy Structure C 3. Frequency Calculation B->C Confirm Minimum & Predict Spectra D 4. Electronic Property Analysis B->D Calculate Electronic Properties HOMO HOMO-LUMO Analysis D->HOMO NBO NBO Analysis D->NBO MEP Molecular Electrostatic Potential D->MEP

A general workflow for quantum chemical calculations.

Data Presentation: Illustrative Results

The following tables summarize the kind of quantitative data obtained from the calculations described above. The values presented are illustrative for this compound, based on typical results for similar aniline (B41778) derivatives.

Table 1: Optimized Geometric Parameters

Geometry optimization provides precise bond lengths and angles that define the molecule's structure.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-N1.405
N-H (avg.)1.012
C-C (aromatic avg.)1.398
C-C (ethyl)1.535
Bond Angles (°) C-N-H (avg.)112.5
H-N-H110.0
C-C-N121.0
Table 2: Vibrational Frequencies

Vibrational analysis predicts the frequencies of fundamental modes, which correspond to peaks in IR and Raman spectra.[3]

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
N-H Asymmetric StretchAmine3510
N-H Symmetric StretchAmine3425
Aromatic C-H StretchPhenyl Ring3050 - 3100
Aliphatic C-H StretchEthyl Group2950 - 2990
C-N StretchAryl-Amine1285
N-H ScissoringAmine1620
Table 3: Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are used to calculate global reactivity descriptors that predict the chemical behavior of the molecule.[14] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[9]

ParameterSymbolIllustrative Value (eV)
Highest Occupied MO EnergyE(HOMO)-5.15
Lowest Unoccupied MO EnergyE(LUMO)-0.25
HOMO-LUMO Energy Gap ΔE 4.90
Ionization Potential (approx.)IP ≈ -E(HOMO)5.15
Electron Affinity (approx.)EA ≈ -E(LUMO)0.25
Chemical Hardnessη = (IP-EA)/22.45

Visualization of Core Concepts

Understanding the relationship between electronic structure and chemical reactivity is a primary goal of these calculations. The HOMO-LUMO energy gap is a central concept in this regard.

The impact of the HOMO-LUMO energy gap on molecular stability.
Table 4: Natural Bond Orbital (NBO) Atomic Charges

NBO analysis provides a chemically intuitive picture of the electron distribution. The calculated charges can help identify nucleophilic and electrophilic sites within the molecule.

Atom/GroupCalculated Natural Charge (e)
Nitrogen (N)-0.85
Amine Hydrogens (H)+0.42 (avg.)
C1 (ipso-carbon)+0.20
C2 (ethyl-bearing)-0.15
Phenyl Ring (net)-0.10
Ethyl Group (net)+0.05

The significant negative charge on the nitrogen atom confirms its role as the primary nucleophilic center of the molecule. The positive charges on the amine hydrogens indicate their acidic character.

Conclusion

Quantum chemical calculations provide a robust and detailed framework for characterizing this compound. Through DFT, researchers can obtain precise data on molecular geometry, vibrational modes, and electronic properties. The analysis of frontier molecular orbitals and NBO charges offers predictive power regarding the molecule's stability, reactivity, and potential sites for metabolic transformation, which is invaluable information for applications in drug design and materials science.[15] The synergy between computational predictions and experimental validation continues to be a cornerstone of modern chemical research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 2-Ethylaniline Derivatives

This compound, a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of compounds with significant biological activities.[1][2] Its derivatives have demonstrated considerable potential in medicinal chemistry, exhibiting promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further investigation and drug development endeavors.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in oncology research, with several studies highlighting their potent antiproliferative effects against various cancer cell lines. The primary mechanisms of action identified involve the disruption of microtubule dynamics and the inhibition of key kinases involved in cancer cell signaling.

Tubulin Polymerization Inhibition

A notable class of this compound derivatives, the 2-anilino triazolopyrimidines, have been identified as potent inhibitors of tubulin polymerization.[3] One particular derivative, bearing a p-ethylanilino substituent (compound 3h ), demonstrated significant antiproliferative activity against HeLa, A549, and HT-29 cancer cells.[3] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[3][4] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][5]

Dual Mer/c-Met Kinase Inhibition

Recent studies have focused on developing 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors and play a crucial role in cell survival, proliferation, and migration.[6] One such derivative, compound 18c , exhibited robust inhibitory activity against both kinases and displayed potent antiproliferative effects on HepG2, MDA-MB-231, and HCT116 cancer cells.[6] This dual-inhibition mechanism offers a promising strategy for overcoming resistance to single-target therapies.

Data Presentation: Anticancer Activity of this compound Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (nM)Reference
2-Anilino Triazolopyrimidinep-ethylanilino (3h)HeLa160[3]
A549240[3]
HT-29160[3]
2-Substituted Aniline PyrimidineCompound 18cHepG23.8 times less potent than cabozantinib[6]
MDA-MB-2313.3 times more potent than cabozantinib[6]
HCT1161.6 times more potent than cabozantinib[6]

Mandatory Visualization

G cluster_0 Cellular Effects 2_Ethylaniline_Derivative This compound Derivative (e.g., Triazolopyrimidine) Tubulin αβ-Tubulin Dimers 2_Ethylaniline_Derivative->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Failure Mitotic Spindle Failure Microtubule_Disruption->Mitotic_Spindle_Failure G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Failure->G2_M_Arrest Apoptosis Apoptosis (Cell Death) G2_M_Arrest->Apoptosis

Caption: Tubulin polymerization inhibition pathway.

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay) [4][5][7]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, HT-29) into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogenic bacteria. These findings suggest their potential as lead compounds for the development of new antibacterial agents to combat the growing challenge of antibiotic resistance.

Key Antimicrobial Derivatives
  • Di-2-ethylaniline phosphate: This derivative has shown antibacterial activity, with increasing concentrations leading to a decrease in the optical density of bacterial cultures.[1] It has been tested against strains such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium.[1]

  • Schiff Bases: Schiff bases derived from this compound have also exhibited promising antimicrobial results, indicating that this class of derivatives warrants further investigation.[1]

  • Poly(N-ethylaniline): Nanoparticles of this polymer have been synthesized and tested for their antibacterial activity, showing potential for applications such as disinfectant filters.[8]

Data Presentation: Antimicrobial Activity of this compound Derivatives
DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Concentration (µg/mL)Reference
Di-2-ethylaniline phosphateEscherichia coli500Not ReportedNot Reported[1]
Pseudomonas aeruginosa750Not ReportedNot Reported[1]
Salmonella typhimurium300Not ReportedNot Reported[1]
Bacteria DNot Reported2410000[1]
Bacteria ANot Reported9100[1]

Mandatory Visualization

G Start Start Prepare_Agar Prepare Mueller-Hinton Agar (B569324) Plates Start->Prepare_Agar Inoculate Inoculate Plates with Bacterial Suspension Prepare_Agar->Inoculate Apply_Discs Apply Paper Discs with Test Compounds Inoculate->Apply_Discs Incubate Incubate Plates at 37°C for 24h Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Experimental workflow for the Well Diffusion Method.

Experimental Protocols

Antimicrobial Susceptibility Testing (Well Diffusion Method) [8]

  • Medium Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Inoculation: Evenly spread the bacterial suspension over the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity

This compound is a key intermediate in the production of Etodolac, a well-known non-steroidal anti-inflammatory drug (NSAID), which underscores the potential of its derivatives in treating inflammation.[1] While direct studies on other this compound derivatives are limited, the broader class of aniline derivatives has shown significant anti-inflammatory effects by targeting key enzymes in the inflammatory cascade.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many aniline derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9][10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12]

Data Presentation: Anti-inflammatory Activity of Aniline Derivatives (for reference)
Compound ClassSpecific CompoundTarget/AssayIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiophene-carboxamide DerivativesCompound VIIaCOX-2 Inhibition0.29Celecoxib0.42[9]
COX-1 Inhibition19.5Celecoxib14.2[9]
Pyrazolyl-thiazolinone DerivativesPYZ32COX-2 Inhibition0.5Celecoxib0.1[9]

Mandatory Visualization

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Aniline_Derivative Aniline Derivative (e.g., NSAID) Aniline_Derivative->COX2 Inhibits

Caption: Cyclooxygenase (COX) pathway in inflammation.

Experimental Protocols

In Vitro COX Inhibition Assay [10]

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing arachidonic acid (substrate) and a colorimetric probe.

  • Compound Incubation: Pre-incubate the COX enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measure Activity: Monitor the absorbance of the colorimetric probe over time using a plate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Other Biological Activities

Carbonic Anhydrase Inhibition

A series of novel 3-ethylaniline (B1664132) hybrid imino-thiazolidinones have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA-II).[13] This enzyme is implicated in various diseases, including glaucoma and certain types of cancer. Several of these derivatives demonstrated significant inhibitory potential against CA-II.[13]

Data Presentation: Carbonic Anhydrase II Inhibition
DerivativeIC50 (µM)Reference
Compound 6e1.545 ± 0.016[13]
Compound 6aModerate Inhibition[13]
Compound 6gModerate Inhibition[13]

Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for a variety of chemical modifications to generate diverse libraries of compounds for biological screening. Common synthetic strategies involve reactions at the amino group or electrophilic substitution on the aromatic ring.[2]

Mandatory Visualization

G 2_Ethylaniline This compound Amide Amide Derivative 2_Ethylaniline->Amide Acylation Schiff_Base Schiff Base (Imine) 2_Ethylaniline->Schiff_Base Condensation Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->Amide Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Schiff_Base Reduction Reduction (e.g., NaBH4) Amine_Derivative Substituted Amine Reduction->Amine_Derivative Schiff_Base->Amine_Derivative

Caption: General synthesis pathways for this compound derivatives.

Experimental Protocols

Synthesis of 3-ethylaniline hybrid imino-thiazolidinones (General Procedure) [13]

  • Acid Chloride Formation: Convert substituted benzoic acids to their corresponding acid chlorides using a suitable chlorinating agent (e.g., thionyl chloride) in a solvent like DCM.

  • Isothiocyanate Formation: React the acid chloride with potassium thiocyanate (B1210189) in acetone (B3395972) to produce an isothiocyanate intermediate.

  • Acyl Thiourea (B124793) Synthesis: In the same pot, react the isothiocyanate with an equimolar amount of 3-ethylaniline to form acyl thioureas.

  • Cyclization: React the acyl thiourea with ethyl 4-ethoxypent-4-en-2-ynoate in dry ethanol (B145695) at room temperature to yield the final imino-thiazolidinone derivatives.

  • Purification and Characterization: Purify the products via recrystallization or column chromatography and characterize their structure using spectroscopic methods (FTIR, NMR, Mass Spectrometry).[13]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for the development of potent therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this guide highlight the immense potential of this compound class and provide a solid framework for researchers, scientists, and drug development professionals to design and synthesize novel this compound derivatives with enhanced efficacy and selectivity for a variety of therapeutic targets. Further exploration of structure-activity relationships and mechanisms of action will be crucial in translating these promising findings into clinical applications.

References

Methodological & Application

Synthesis of 2-Ethylaniline from o-Nitroethylbenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylaniline from o-nitroethylbenzene, a critical transformation for professionals in pharmaceutical development, agrochemical synthesis, and dye manufacturing. The protocols outlined below focus on the reduction of the nitro group, a fundamental reaction in organic chemistry, and offer a comparative analysis of various established methods.

Introduction

This compound is a key intermediate in the production of a wide range of commercially significant molecules, including pharmaceuticals, herbicides, and dyes.[1] The most direct and common synthetic route to this compound is the reduction of o-nitroethylbenzene. This transformation can be achieved through several methods, each with distinct advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. This document details three robust and widely used methods: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with iron (Fe) powder.

Comparative Data of Synthesis Methods

The selection of a specific protocol for the reduction of o-nitroethylbenzene to this compound will depend on factors such as available equipment, scale of the reaction, and desired purity of the final product. The following table summarizes the key quantitative data for the three detailed methods, allowing for an informed decision.

MethodCatalyst/Reducing AgentTypical Reaction TimeTypical YieldPurity
Catalytic HydrogenationPalladium on Carbon (Pd/C) or Raney Nickel2 - 6 hours>95%High, often requires minimal purification
Stannous Chloride ReductionSnCl₂·2H₂O / HCl2 - 4 hours85 - 95%Good, may require purification
Iron Powder ReductionFe / Acetic Acid1 - 3 hours80 - 90%Good, requires purification

Experimental Protocols

The following are detailed laboratory-scale protocols for the synthesis of this compound from o-nitroethylbenzene.

Protocol 1: Catalytic Hydrogenation

This method is highly efficient and clean, often providing a high yield of a pure product with a straightforward workup.[2]

Materials:

  • o-Nitroethylbenzene

  • Palladium on Carbon (5-10% Pd/C) or Raney Nickel

  • Ethanol (B145695) or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or other filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • In a suitable hydrogenation vessel, dissolve o-nitroethylbenzene (1.0 eq) in ethanol or methanol.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd) or a slurry of Raney Nickel under an inert atmosphere of nitrogen.

  • Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and begin vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.[2]

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • The filtrate contains the this compound. The solvent can be removed under reduced pressure, and the product can be further purified by distillation if necessary.[1]

Safety Note: Catalytic hydrogenation can be hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts.[3][4] Ensure the apparatus is properly set up and purged, and always handle catalysts under an inert atmosphere or wetted with solvent.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

  • o-Nitroethylbenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

  • Ethyl acetate (B1210297) or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve o-nitroethylbenzene (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated NaOH or KOH solution until the solution is strongly basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure to afford crude this compound.

  • The product can be purified by distillation.

Protocol 3: Iron (Fe) Powder Reduction

This method is an economical and environmentally benign alternative for the reduction of nitroarenes.[2]

Materials:

  • o-Nitroethylbenzene

  • Iron powder

  • Glacial Acetic Acid or Ammonium Chloride

  • Ethanol and Water

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend o-nitroethylbenzene (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 5:2:1).[2]

  • Heat the mixture to reflux with vigorous stirring. The reaction is generally complete in 1-3 hours. Monitor the reaction by TLC or GC.[2]

  • Once the reaction is complete, cool the mixture and filter it to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium carbonate.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by distillation.

Visualizing the Workflow

The general experimental workflow for the synthesis of this compound from o-nitroethylbenzene can be visualized as a series of sequential steps.

Synthesis_Workflow Start Start: o-Nitroethylbenzene Reaction Reduction Reaction (e.g., Catalytic Hydrogenation) Start->Reaction Add Reagents & Catalyst Workup Reaction Workup (Filtration, Neutralization, Extraction) Reaction->Workup Reaction Complete Purification Purification (Distillation) Workup->Purification Crude Product End End: this compound Purification->End Pure Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from o-nitroethylbenzene is a well-established and versatile transformation. The choice between catalytic hydrogenation, stannous chloride reduction, or iron powder reduction will be guided by the specific requirements of the research or production setting. By following the detailed protocols and considering the comparative data presented, researchers and drug development professionals can effectively and safely produce this valuable chemical intermediate.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the laboratory-scale synthesis of 2-ethylaniline, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The primary focus is on the reduction of 2-ethylnitrobenzene (B1329339), for which three common and effective methods are presented: catalytic hydrogenation, reduction with stannous chloride, and reduction with iron powder.[3] This document includes a comparative summary of these methods, detailed experimental procedures, and guidance on product purification and characterization.

Introduction

This compound is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2][4][5] The most direct and widely employed route for its synthesis is the reduction of the nitro group in 2-ethylnitrobenzene.[1] The choice of reduction methodology is critical and depends on factors such as available equipment, desired yield and purity, cost, and safety considerations.[2] This document outlines three reliable laboratory-scale methods for this transformation.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the described laboratory-scale synthesis methods of this compound from 2-ethylnitrobenzene.

MethodKey Reagents/CatalystTypical Reaction Time (hours)Typical Yield (%)Purity (%)
Catalytic Hydrogenation 2-Ethylnitrobenzene, H₂, Palladium on Carbon (Pd/C)2 - 6>95>99.5
Stannous Chloride Reduction 2-Ethylnitrobenzene, Stannous Chloride Dihydrate (SnCl₂·2H₂O)2 - 485 - 95~98
Iron Powder Reduction 2-Ethylnitrobenzene, Iron (Fe) powder, Acetic Acid1 - 380 - 90~98

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often favored for its high efficiency and clean reaction profile, typically yielding a high-purity product.[3]

Materials:

  • 2-Ethylnitrobenzene

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 2-ethylnitrobenzene (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-50 atm) and stir the mixture vigorously at room temperature.[2]

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.[3]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity but can be further purified by vacuum distillation if necessary.[2][3]

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation dissolve Dissolve 2-Ethylnitrobenzene in Ethanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst setup_hydrogenator Seal and Purge with N₂ then H₂ add_catalyst->setup_hydrogenator pressurize Pressurize with H₂ and Stir setup_hydrogenator->pressurize monitor Monitor Reaction (TLC / H₂ uptake) pressurize->monitor vent Vent H₂ and Purge with N₂ monitor->vent Reaction Complete filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Vacuum Distillation (if required) concentrate->purify product Pure this compound purify->product

Caption: Catalytic hydrogenation workflow for this compound synthesis.

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

This method is a reliable and effective alternative to catalytic hydrogenation, particularly when a hydrogenation apparatus is not available.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a solution of 2-ethylnitrobenzene (1.0 eq) in ethanol, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).[1]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and carefully add 2 M NaOH solution until the mixture is basic and the tin salts have dissolved.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude this compound.

  • Purify the product by vacuum distillation.

G cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation and Purification mix Mix 2-Ethylnitrobenzene, SnCl₂·2H₂O, and Ethanol reflux Heat to Reflux mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete basify Add 2M NaOH cool->basify extract Extract with Ethyl Acetate basify->extract wash_dry Wash with Brine and Dry (Na₂SO₄) extract->wash_dry filter_concentrate Filter and Concentrate wash_dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Pure this compound distill->product

Caption: Stannous chloride reduction workflow for this compound.

Protocol 3: Reduction with Iron (Fe) Powder

This is a classical, cost-effective, and environmentally benign method for the reduction of nitroarenes.[1][3]

Materials:

  • 2-Ethylnitrobenzene

  • Iron (Fe) powder (<100 mesh)

  • Glacial Acetic Acid (or Ammonium Chloride)[1]

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 2-ethylnitrobenzene (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 5:2:1).[3]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • While hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium carbonate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation.[3]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic signals for the ethyl group and its position on the aniline (B41778) ring.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the N-H stretching vibrations of the primary amine group.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 2-ethylnitrobenzene is a toxic compound. Handle with care.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel with appropriate equipment.

  • The reactions can be exothermic; appropriate cooling measures should be in place.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes utilizing 2-ethylaniline as the precursor for the diazonium salt component. The protocol outlines the diazotization of this compound and its subsequent coupling with a suitable aromatic compound, 2-naphthol (B1666908), to produce the azo dye 1-(2-ethylphenylazo)-2-naphthol. This document includes information on safety precautions, a detailed experimental procedure, characterization methods, and potential applications of the resulting dye.

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, offering a versatile route to a wide spectrum of colors.[2] The process typically involves a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[2][3]

The use of substituted anilines, like this compound, allows for the fine-tuning of the physicochemical properties of the final dye, including its color, solubility, and affinity for various substrates. Azo dyes have found extensive applications in the textile, printing, and food industries.[2] Furthermore, certain azo compounds have garnered interest in the pharmaceutical and drug development sectors due to their potential biological activities.[4][5]

Safety Precautions

Working with this compound and the intermediates in azo dye synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

  • This compound: This compound is toxic if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[6] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated in a dry state.[3] Therefore, they should be prepared in solution at low temperatures (0-5 °C) and used immediately in the subsequent coupling reaction without isolation.[3]

  • Acids and Bases: The synthesis involves the use of strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide), which are corrosive.[7] Handle these reagents with care and appropriate PPE.

Experimental Protocol: Synthesis of 1-(2-ethylphenylazo)-2-naphthol

This protocol details the synthesis of the azo dye 1-(2-ethylphenylazo)-2-naphthol.

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

Part 1: Diazotization of this compound
  • In a 100 mL beaker, add 1.21 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Stir the mixture until the this compound has completely dissolved, forming 2-ethylanilinium chloride.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 2-ethylanilinium chloride solution. Maintain the temperature between 0-5 °C throughout the addition by adding ice to the bath as needed.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15-20 minutes.

  • A small amount of urea can be added to destroy any excess nitrous acid. The resulting solution is the diazonium salt of this compound and should be used immediately in the next step.

Part 2: Azo Coupling Reaction
  • In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath with stirring.

  • Slowly add the freshly prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of 1-(2-ethylphenylazo)-2-naphthol should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification
  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a generous amount of cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Characterization of the Azo Dye

The synthesized azo dye can be characterized using various spectroscopic and analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

  • UV-Visible Spectroscopy: Record the UV-Vis spectrum of the dye dissolved in a suitable solvent (e.g., ethanol) to determine its maximum absorbance wavelength (λmax).

  • Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule. Key characteristic peaks include the N=N stretching vibration (around 1400-1600 cm⁻¹) and the O-H stretching of the naphthol group (a broad peak around 3200-3600 cm⁻¹).[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized dye.

Quantitative Data

The following table summarizes representative data for an analogous azo dye, 1-phenylazo-2-naphthol, synthesized from aniline (B41778) and 2-naphthol. This data can serve as a reference for the expected properties of 1-(2-ethylphenylazo)-2-naphthol.

ParameterValue (for 1-phenylazo-2-naphthol)Reference
Molecular FormulaC₁₆H₁₂N₂O[10]
Molecular Weight248.28 g/mol [11]
Melting Point131-134 °C[11][12]
AppearanceOrange to red powder[11]
λmax489 nm (in ethanol)[4]
FTIR Data (cm⁻¹)
O-H stretch~3400-3600 (broad)
N=N stretch~1400-1600

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway

The synthesis of 1-(2-ethylphenylazo)-2-naphthol proceeds via a two-step electrophilic aromatic substitution mechanism.

reaction_pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound Diazonium_Salt 2-Ethylbenzenediazonium Chloride This compound->Diazonium_Salt Diazotization NaNO2_HCl NaNO2 / HCl 0-5 °C Azo_Dye 1-(2-ethylphenylazo)-2-naphthol Diazonium_Salt->Azo_Dye Coupling 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Dye NaOH NaOH < 10 °C

Caption: Reaction pathway for the synthesis of 1-(2-ethylphenylazo)-2-naphthol.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of the azo dye.

experimental_workflow start Start diazotization Diazotization of This compound (0-5 °C) start->diazotization coupling_prep Preparation of alkaline 2-Naphthol solution (5 °C) start->coupling_prep coupling Azo Coupling: Mix diazonium salt and 2-naphthol solutions diazotization->coupling coupling_prep->coupling filtration Isolation by Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing purification Recrystallization from Ethanol washing->purification drying Drying purification->drying characterization Characterization (MP, UV-Vis, IR, NMR) drying->characterization end End characterization->end

References

Application Notes and Protocols: Synthesis of Etodolac from 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It functions as a COX-2 inhibitor, offering a favorable gastrointestinal safety profile compared to non-selective NSAIDs. The synthesis of etodolac can be efficiently achieved from the readily available precursor, 2-ethylaniline. This document provides detailed application notes and experimental protocols for the multi-step synthesis of etodolac, intended to guide researchers in pharmaceutical chemistry and drug development. The described pathway involves the conversion of this compound to a key intermediate, 7-ethyltryptophol, which is subsequently cyclized and hydrolyzed to yield etodolac.

Synthetic Pathway Overview

The synthesis of etodolac from this compound is a three-stage process:

  • Diazotization of this compound and Reduction: this compound is first converted to its diazonium salt, which is then reduced to form 2-ethylphenylhydrazine hydrochloride.

  • Fischer Indole (B1671886) Synthesis of 7-Ethyltryptophol: The synthesized 2-ethylphenylhydrazine hydrochloride is reacted with 2,3-dihydrofuran (B140613) to yield the crucial intermediate, 7-ethyltryptophol.

  • Formation and Hydrolysis of Etodolac Methyl Ester: 7-Ethyltryptophol is reacted with methyl 3-oxopentanoate (B1256331) to form etodolac methyl ester, which is subsequently hydrolyzed to produce the final product, etodolac.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of etodolac synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride from this compound

StepReactionTemperatureTimeMolar Yield (%)Reference
1Diazotization of this compound0°C0.5 h\multirow{2}{*}{92.5% (two steps)}[1]
2Reduction of Diazonium Salt70-75°C3 h[1]

Table 2: Effect of Solvent on the Yield of 7-Ethyltryptophol [2]

Solvent System (1:1 v/v)Conversion by HPLC (%)Yield (%)
H₂O : CH₃CN60.43-
H₂O : THF62.23-
H₂O : Ethanol70.99-
H₂O : DMAc86.9475
H₂O : IPA73.88-
H₂O : Methanol84.2-

Table 3: Reaction Conditions and Yields for the Final Steps of Etodolac Synthesis

StepReactionTemperatureTimeMolar Yield (%)Reference
1Preparation of Etodolac Methyl Ester0°C1.5 h63.0%[1]
2Hydrolysis of Etodolac Methyl EsterReflux2.5 h95.0%[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylphenylhydrazine Hydrochloride

This protocol describes the diazotization of this compound followed by reduction to 2-ethylphenylhydrazine hydrochloride.[1]

Materials:

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, cool a solution of this compound in concentrated hydrochloric acid and water to 0°C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the this compound solution while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate vessel, prepare a solution of sodium sulfite in water.

    • Slowly add the freshly prepared diazonium salt solution to the sodium sulfite solution.

    • Heat the reaction mixture to 70-75°C and maintain this temperature for 3 hours.

    • After the reaction is complete, cool the mixture and isolate the 2-ethylphenylhydrazine hydrochloride precipitate by filtration.

    • Wash the product with cold water and dry under vacuum. The combined yield for these two steps is approximately 92.5%.[1]

Protocol 2: Fischer Indole Synthesis of 7-Ethyltryptophol

This protocol details the synthesis of the key intermediate 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran.[2][3]

Materials:

  • 2-Ethylphenylhydrazine Hydrochloride

  • 2,3-Dihydrofuran

  • N,N-Dimethylacetamide (DMAc)

  • Water

  • Sulfuric Acid (H₂SO₄) as a catalyst

Procedure:

  • Prepare a 1:1 (v/v) solution of N,N-dimethylacetamide and water.

  • Dissolve 2-ethylphenylhydrazine hydrochloride in the DMAc-water solvent system in a reaction flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Add 2,3-dihydrofuran dropwise to the stirred solution.

  • Heat the reaction mixture and maintain the temperature to facilitate the Fischer indole synthesis.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-ethyltryptophol.

  • The crude product can be purified by crystallization or column chromatography to yield pure 7-ethyltryptophol. A yield of approximately 75% can be achieved using a DMAc-water solvent system.[2]

Protocol 3: Synthesis of Etodolac

This protocol outlines the final steps for the synthesis of etodolac from 7-ethyltryptophol.[1][3]

Materials:

  • 7-Ethyltryptophol

  • Methyl 3-oxopentanoate

  • A suitable solvent (e.g., isobutanol)

  • Hydrolysis agent (e.g., sodium hydroxide (B78521) solution)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Formation of Etodolac Methyl Ester:

    • Dissolve 7-ethyltryptophol in isobutanol in a reaction flask.

    • Cool the solution to 0°C in an ice bath.

    • Add methyl 3-oxopentanoate to the cooled solution.

    • Stir the reaction mixture at 0°C for 1.5 hours. The reaction yields etodolac methyl ester with a reported yield of 63.0%.[1]

  • Hydrolysis to Etodolac:

    • To the reaction mixture containing etodolac methyl ester, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 2.5 hours to facilitate hydrolysis.

    • After hydrolysis is complete, cool the reaction mixture.

    • Acidify the mixture with hydrochloric acid to precipitate etodolac.

    • Filter the precipitate, wash with water, and dry to obtain the final product, etodolac. This hydrolysis step has a reported yield of 95.0%.[1]

Visualizations

Etodolac_Synthesis_Pathway This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt 1. Diazotization (NaNO₂, HCl, 0°C) 2-Ethylphenylhydrazine HCl 2-Ethylphenylhydrazine HCl Diazonium Salt->2-Ethylphenylhydrazine HCl 2. Reduction (Na₂SO₃, 70-75°C) 7-Ethyltryptophol 7-Ethyltryptophol 2-Ethylphenylhydrazine HCl->7-Ethyltryptophol 3. Fischer Indole Synthesis (2,3-Dihydrofuran, H₂SO₄) Etodolac Methyl Ester Etodolac Methyl Ester 7-Ethyltryptophol->Etodolac Methyl Ester 4. Condensation (Methyl 3-oxopentanoate, 0°C) Etodolac Etodolac Etodolac Methyl Ester->Etodolac 5. Hydrolysis (NaOH, Reflux)

Caption: Synthetic pathway of Etodolac from this compound.

Experimental_Workflow cluster_step1 Step 1: 2-Ethylphenylhydrazine HCl Synthesis cluster_step2 Step 2: 7-Ethyltryptophol Synthesis cluster_step3 Step 3: Etodolac Synthesis A Diazotization of this compound B Reduction of Diazonium Salt A->B C Isolation of 2-Ethylphenylhydrazine HCl B->C D Fischer Indole Synthesis Reaction C->D Intermediate E Extraction and Purification D->E F Isolation of 7-Ethyltryptophol E->F G Condensation with Methyl 3-oxopentanoate F->G Intermediate H Hydrolysis of Etodolac Methyl Ester G->H I Precipitation and Isolation of Etodolac H->I

Caption: Experimental workflow for the synthesis of Etodolac.

References

Application of 2-Ethylaniline in Agrochemical Manufacturing: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-ethylaniline and its derivatives in the manufacturing of agrochemicals, with a primary focus on chloroacetanilide herbicides. It includes detailed experimental protocols for the synthesis of key agrochemicals, quantitative data on their efficacy, and visual representations of synthetic pathways and experimental workflows.

Introduction

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of a range of organic compounds. In the agrochemical sector, its derivative, 2-ethyl-6-methylaniline (B166961), serves as a key precursor for the production of chloroacetanilide herbicides, a class of pre-emergence herbicides widely used for controlling annual grasses and some broadleaf weeds in various crops.[1] This document will focus on the synthesis and application of two prominent herbicides derived from this precursor: metolachlor (B1676510) and acetochlor (B104951).

Agrochemicals Derived from this compound Precursors

The most significant agrochemical applications of this compound derivatives are in the synthesis of chloroacetanilide herbicides. These herbicides act by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants, leading to a disruption of cell growth and division in the emerging seedling.[2][3]

Herbicide Profiles
HerbicideChemical NameMode of ActionPrimary Use
Metolachlor 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamideInhibition of elongases and geranylgeranyl pyrophosphate (GGPP) cyclasesPre-emergence control of grass and broadleaf weeds in corn, soybeans, cotton, and other crops.[4]
Acetochlor 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamideInhibition of elongases and geranylgeranyl pyrophosphate (GGPP) cyclization enzymesPre-emergence control of grasses and some broadleaf weeds in corn.[2]

Synthesis of Chloroacetanilide Herbicides

The synthesis of metolachlor and acetochlor from 2-ethyl-6-methylaniline involves a multi-step process. Below are generalized synthetic schemes and detailed experimental protocols.

Synthesis Pathway for Acetochlor

The synthesis of acetochlor from 2-ethyl-6-methylaniline typically proceeds through a two-step process involving chloroacetylation followed by alkoxymethylation.

Acetochlor_Synthesis 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline Intermediate_1 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl-6-methylaniline->Intermediate_1 Chloroacetylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_1 Acetochlor Acetochlor Intermediate_1->Acetochlor Alkoxymethylation Chloromethyl_ethyl_ether Chloromethyl ethyl ether Chloromethyl_ethyl_ether->Acetochlor Base Base (e.g., NaOH) Base->Acetochlor

Caption: Synthetic pathway for Acetochlor.

Experimental Protocol: Synthesis of Acetochlor

Step 1: Synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-ethyl-6-methylaniline (1.0 eq) in a suitable inert solvent such as toluene (B28343) or dichloromethane.

  • Chloroacetylation: Cool the solution to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The product, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Acetochlor

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add the 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (1.0 eq) from the previous step and a suitable solvent like toluene.

  • Alkoxymethylation: Add a base, such as powdered sodium hydroxide (B78521) (1.2 eq). Heat the mixture to a moderate temperature (e.g., 50-60 °C). Slowly add chloromethyl ethyl ether (1.1 eq) dropwise.

  • Reaction: After the addition, continue to stir the reaction mixture at the same temperature for 3-5 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully add water to quench the reaction. Separate the organic layer, wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude acetochlor can be purified by vacuum distillation to obtain a pale yellow liquid.[5]

Synthesis Pathway for Metolachlor

The synthesis of metolachlor involves the formation of an imine from 2-ethyl-6-methylaniline and methoxyacetone (B41198), followed by hydrogenation and subsequent chloroacetylation.

Metolachlor_Synthesis 2-ethyl-6-methylaniline 2-ethyl-6-methylaniline Imine_Intermediate Imine Intermediate 2-ethyl-6-methylaniline->Imine_Intermediate Condensation Methoxyacetone Methoxyacetone Methoxyacetone->Imine_Intermediate Amine_Intermediate N-(2-ethyl-6-methylphenyl)- (2-methoxy-1-methylethyl)amine Imine_Intermediate->Amine_Intermediate Hydrogenation Hydrogenation H₂, Catalyst Hydrogenation->Amine_Intermediate Metolachlor Metolachlor Amine_Intermediate->Metolachlor Chloroacetylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Metolachlor

Caption: Synthetic pathway for Metolachlor.

Experimental Protocol: Synthesis of Metolachlor

Step 1: Synthesis of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 2-ethyl-6-methylaniline (1.0 eq) and methoxyacetone (1.1 eq) in a solvent that forms an azeotrope with water, such as toluene.

  • Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until no more water is collected, indicating the completion of the imine formation.

  • Work-up: Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of N-(2-ethyl-6-methylphenyl)-(2-methoxy-1-methylethyl)amine

  • Reaction Setup: In a high-pressure hydrogenation reactor, dissolve the imine intermediate (1.0 eq) from the previous step in a suitable solvent like ethanol or methanol.

  • Hydrogenation: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[6] Seal the reactor and purge it with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C). Stir the reaction mixture until the hydrogen uptake ceases.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the desired amine. This product can be purified by vacuum distillation if necessary.

Step 3: Synthesis of Metolachlor

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the N-(2-ethyl-6-methylphenyl)-(2-methoxy-1-methylethyl)amine (1.0 eq) in an inert solvent like toluene.

  • Chloroacetylation: Cool the solution to 0-5 °C. Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C. A base, such as triethylamine (B128534) or pyridine, can be added to scavenge the HCl formed during the reaction.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Wash the reaction mixture with water, followed by a dilute acid solution (if a base was used), and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude metolachlor is then purified by vacuum distillation to yield a colorless to light brown liquid.[4]

Quantitative Data on Agrochemical Efficacy

The efficacy of herbicides is typically quantified by parameters such as the EC₅₀ (half maximal effective concentration) or GR₅₀ (concentration for 50% growth reduction). The following tables summarize available data for metolachlor and acetochlor against various weed species.

Herbicidal Activity of Metolachlor
Weed SpeciesCommon NameEC₅₀ / GR₅₀ (g a.i./ha)Reference
Echinochloa crus-galliBarnyardgrassVaries with soil type and conditions[7][8]
Setaria viridisGreen FoxtailVaries with soil type and conditions[8]
Amaranthus palmeriPalmer AmaranthEffective as a pre-emergence treatment[8]
Chenopodium albumCommon LambsquartersSuppression[7]
Ambrosia artemisiifoliaCommon RagweedSuppression[7]

Note: The efficacy of pre-emergence herbicides like metolachlor is highly dependent on soil type, organic matter content, and environmental conditions.

Herbicidal Activity of Acetochlor
Weed SpeciesCommon NameEC₅₀ / GR₅₀ (g a.i./ha)Weed Control Efficiency (%)Reference
Cyperus difformisSmallflower Umbrella Sedge->80% at 125 g a.i./ha[9]
Monochoria vaginalisPickerelweed->80% at 125 g a.i./ha[9]
Echinochloa crus-galliBarnyardgrass->80% at 125 g a.i./ha[9]
Amaranthus spp.PigweedsBetter control than metolachlor-[7]
Polygonum spp.SmartweedActivity-[7]
Abutilon theophrastiVelvetleafActivity-[7]

Other Agrochemical Applications

While the primary use of this compound derivatives is in herbicide synthesis, research has explored their potential in developing other types of agrochemicals.

Fungicides

Derivatives of aniline (B41778) have been investigated for their fungicidal properties. For instance, N-aryl aniline derivatives have shown activity against various plant pathogenic fungi. The synthesis of these compounds often involves the reaction of a substituted aniline with a suitable electrophile to introduce a toxophoric group.

Insecticides

Aniline derivatives have also been incorporated into the structures of novel insecticides. For example, some anthranilic diamide (B1670390) insecticides, which are potent activators of insect ryanodine (B192298) receptors, have been synthesized using aniline-based building blocks.[2][5][10][11]

Experimental Workflow and Logical Relationships

The overall process from starting material to final agrochemical product with demonstrated efficacy follows a logical workflow.

Agrochemical_Development_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Start This compound Derivative Step1 Step 1 (e.g., Chloroacetylation) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2 (e.g., Alkoxylation) Intermediate->Step2 Crude_Product Crude Agrochemical Step2->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure Agrochemical Purification->Final_Product QC Quality Control (NMR, MS, HPLC) Final_Product->QC Bioassay Efficacy Testing (EC₅₀, Field Trials) Final_Product->Bioassay Data_Analysis Data Analysis & SAR Bioassay->Data_Analysis

Caption: General workflow for agrochemical development.

Conclusion

This compound and its derivatives are indispensable precursors in the agrochemical industry, particularly for the synthesis of chloroacetanilide herbicides like metolachlor and acetochlor. The synthetic routes to these compounds are well-established, involving key steps such as chloroacetylation and alkoxylation/alkylation. These herbicides demonstrate significant efficacy in controlling a broad spectrum of weeds, thereby contributing to improved crop yields. Further research into aniline derivatives continues to explore their potential for the development of new and effective fungicides and insecticides. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Application Notes and Protocols for the Bromination of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective bromination of 2-ethylaniline, a common precursor in the synthesis of various pharmaceuticals and fine chemicals. The primary focus is on achieving monobromination, with an emphasis on the regioselective synthesis of 4-bromo-2-ethylaniline.

Introduction

The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing substituent, which can lead to rapid polysubstitution.[1][2] Direct bromination of aniline (B41778) with bromine water, for instance, readily yields the 2,4,6-tribromoaniline (B120722) product.[2] To control this high reactivity and achieve selective monobromination, a common strategy involves the temporary protection of the amino group as an acetamide (B32628).[1][2] This modification attenuates the activating effect of the amino group, allowing for a more controlled reaction.[1] This protocol details the three-step synthesis involving acetylation of this compound, subsequent bromination of the resulting N-(2-ethylphenyl)acetamide, and final deprotection to yield the desired bromo-2-ethylaniline.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberHazards
This compoundC₈H₁₁N121.18578-54-1Toxic, Irritant
Acetic Anhydride (B1165640)(CH₃CO)₂O102.09108-24-7Corrosive, Flammable
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Irritant, Lachrymator
Glacial Acetic AcidCH₃COOH60.0564-19-7Corrosive, Flammable
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
Sodium Hydroxide (B78521)NaOH40.001310-73-2Corrosive
Dichloromethane (B109758)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
Ethyl Acetate (B1210297)C₄H₈O₂88.11141-78-6Flammable, Irritant
Anhydrous Sodium Sulfate (B86663)Na₂SO₄142.047757-82-6-

Table 2: Expected Product Profile

CompoundStructureMolar Mass ( g/mol )CAS NumberTypical Yield
4-Bromo-2-ethylanilineBrC₆H₃(C₂H₅)NH₂200.0845762-41-2Major Product
6-Bromo-2-ethylanilineBrC₆H₃(C₂H₅)NH₂200.0853368-80-6Minor Product

Experimental Protocols

Step 1: Acetylation of this compound to N-(2-ethylphenyl)acetamide
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.

  • Slowly add acetic anhydride (9.3 mL, 99.0 mmol) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 1 hour.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude N-(2-ethylphenyl)acetamide in a vacuum oven. The expected yield is typically high.

Step 2: Bromination of N-(2-ethylphenyl)acetamide
  • In a 250 mL round-bottom flask, dissolve the dried N-(2-ethylphenyl)acetamide (from Step 1) in 100 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (14.7 g, 82.5 mmol) in 50 mL of glacial acetic acid.

  • Add the NBS solution dropwise to the cooled acetamide solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 300 mL of cold water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product is a mixture of bromo-N-(2-ethylphenyl)acetamides, primarily the 4-bromo isomer.

Step 3: Hydrolysis of Bromo-N-(2-ethylphenyl)acetamide to Bromo-2-ethylaniline
  • Transfer the crude bromo-N-(2-ethylphenyl)acetamide to a 500 mL round-bottom flask.

  • Add 100 mL of ethanol (B145695) and 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is exothermic.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude bromo-2-ethylaniline.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to separate the isomers.

Alternative "Green" Bromination Approaches

Recent research has focused on more environmentally friendly bromination methods that can offer high regioselectivity, sometimes without the need for a protecting group. These include:

  • H₂O₂-HBr system: This method uses hydrogen peroxide as an oxidant with hydrobromic acid in an aqueous medium.[3]

  • Copper(II) bromide in ionic liquids: This system has been shown to achieve high yields and para-selectivity for the bromination of unprotected anilines under mild conditions.[4]

  • Copper-catalyzed oxidative bromination: Using sodium bromide and sodium persulfate with a catalytic amount of copper sulfate offers a practical method for regioselective bromination.[5]

Mandatory Visualization

Bromination_Workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis start_acetylation This compound reagent_acetylation Acetic Anhydride, Glacial Acetic Acid process_acetylation Reflux start_acetylation->process_acetylation reagent_acetylation->process_acetylation Add product_acetamide N-(2-ethylphenyl)acetamide process_acetylation->product_acetamide Isolate reagent_bromination N-Bromosuccinimide (NBS), Glacial Acetic Acid process_bromination Stir at 0-5 °C, then RT product_acetamide->process_bromination product_acetamide->process_bromination reagent_bromination->process_bromination Add dropwise product_bromoacetamide Bromo-N-(2-ethylphenyl)acetamide process_bromination->product_bromoacetamide Isolate reagent_hydrolysis HCl, Ethanol process_hydrolysis Reflux product_bromoacetamide->process_hydrolysis product_bromoacetamide->process_hydrolysis reagent_hydrolysis->process_hydrolysis workup Neutralization (NaOH), Extraction, Purification process_hydrolysis->workup final_product 4-Bromo-2-ethylaniline workup->final_product

Caption: Workflow for the three-step synthesis of 4-bromo-2-ethylaniline.

References

Application Notes & Protocols for the Quantification of 2-Ethylaniline in Water

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 2-ethylaniline in various water matrices, including groundwater and wastewater. The methods described are intended for use by researchers, scientists, and professionals in environmental monitoring and drug development. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification of this compound by HPLC-UV

This method is suitable for the determination of this compound in water samples with relatively low to moderate matrix complexity. The protocol involves a Solid-Phase Extraction (SPE) step for sample cleanup and concentration, followed by analysis using a reversed-phase HPLC system with a UV detector.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to concentrate the analyte and remove interfering substances from the water sample.[1][2]

  • Materials:

    • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges (500 mg, 6 mL).

    • Methanol (B129727) (HPLC grade)

    • Deionized Water (HPLC grade)

    • 5% Methanol in Dichloromethane (Elution solvent)

    • Nitrogen gas supply for evaporation.

    • Vortex mixer.

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.

    • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying: Dry the cartridge by passing nitrogen gas through it for 10-15 minutes to remove residual water.[1]

    • Elution: Elute the retained this compound with 5 mL of 5% methanol in dichloromethane.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 240 nm.

    • Run Time: Approximately 10 minutes.

3. Calibration

Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.1 µg/mL to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method Validation Summary

The following table summarizes the typical performance characteristics for a validated HPLC-UV method for this compound quantification.[4][5][6]

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9950.9992
Range 0.1 - 50 µg/mLMeets Requirement
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL
Accuracy (Recovery) 80 - 120%95.2 - 103.5%
Precision (RSD%) ≤ 15%< 5%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Analysis p1 Condition SPE Cartridge (Methanol, DI Water) p2 Load 100 mL Water Sample p1->p2 p3 Wash with DI Water p2->p3 p4 Dry Cartridge (Nitrogen) p3->p4 p5 Elute with 5% MeOH in DCM p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in 1 mL Mobile Phase p6->p7 a1 HPLC-UV Injection (20 µL) p7->a1 a2 Data Acquisition & Processing a1->a2 a3 Quantification using Calibration Curve a2->a3

Workflow for HPLC-UV analysis of this compound.

Method 2: Quantification of this compound by GC-MS

This method offers higher selectivity and sensitivity, making it ideal for complex matrices like industrial wastewater or for detecting trace levels of this compound.[7][8] The protocol utilizes Liquid-Liquid Extraction (LLE) for sample preparation, followed by GC-MS analysis.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic technique used to isolate analytes from a sample matrix.[1]

  • Materials:

    • Toluene (B28343) or Dichloromethane (GC grade)

    • Sodium sulfate (B86663) (anhydrous)

    • Separatory funnel (250 mL)

    • pH meter and pH adjustment solutions (e.g., NaOH, HCl)

  • Procedure:

    • Sample pH Adjustment: Adjust the pH of a 100 mL water sample to >11 with NaOH.

    • Extraction: Transfer the sample to a separatory funnel and add 30 mL of toluene. Shake vigorously for 2 minutes, periodically venting the funnel.

    • Phase Separation: Allow the layers to separate. Drain the aqueous (lower) layer back into the original container. Drain the organic layer into a clean flask.

    • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL aliquots of toluene, combining all organic extracts.

    • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (m/z): 121 (quantifier), 106, 77 (qualifiers).[7]

3. Calibration

Prepare calibration standards in toluene in the range of 0.01 µg/mL to 10 µg/mL. Analyze each standard to generate a calibration curve based on the quantifier ion (m/z 121).

Method Validation Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for this compound quantification.[8][9]

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9950.9995
Range 0.01 - 10 µg/mLMeets Requirement
Limit of Detection (LOD) Calculated as 3 x SD of blank0.003 µg/mL
Limit of Quantification (LOQ) Calculated as 10 x SD of blank0.01 µg/mL
Accuracy (Recovery) 70 - 130%88.7 - 99.1%
Precision (RSD%) ≤ 20%< 8%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis p1 Adjust pH of 100 mL Water Sample to >11 p2 Extract 3x with Toluene p1->p2 p3 Combine Organic Layers p2->p3 p4 Dry with Sodium Sulfate p3->p4 p5 Concentrate to 1 mL p4->p5 a1 GC-MS Injection (1 µL) p5->a1 a2 Data Acquisition (SIM Mode) a1->a2 a3 Quantification using Quantifier Ion (m/z 121) a2->a3

Workflow for GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-ethylaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3][4] The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient means for quality control and impurity profiling. This document provides a comprehensive experimental protocol, data presentation, and a systematic workflow for method development.

Introduction

This compound (CAS 578-54-1) is an aromatic amine that serves as a versatile building block in organic synthesis.[2] Its purity is critical for the quality and efficacy of the final products. Therefore, a reliable analytical method for its quantification and impurity detection is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic amines due to its high resolution and sensitivity.[5][6] This application note presents a validated HPLC method for the analysis of this compound, suitable for routine quality control in research and industrial settings.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for developing a successful HPLC method.

PropertyValueReference
Molecular Formula C₈H₁₁N[1][3]
Molecular Weight 121.18 g/mol [1][2]
Appearance Colorless to yellowish or brown liquid[2][3][7]
Boiling Point 210-216 °C[1][2][7]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and toluene.[2][3][7][8]
pKa 4.42[4][7]
LogP 1.74[7]

HPLC Method Parameters

Based on the physicochemical properties and existing literature on aromatic amine analysis, a reversed-phase HPLC method is proposed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Dissolve the sample in the mobile phase.

  • Dilute with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Data Presentation

The following table summarizes the expected performance of the HPLC method.

ParameterThis compound
Retention Time (min) ~ 4.5
Tailing Factor < 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL

Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow for optimizing the separation of this compound.

HPLC_Method_Development start Define Analytical Goal: Quantification of this compound physchem Review Physicochemical Properties: pKa, LogP, UV Spectrum start->physchem initial_conditions Select Initial HPLC Conditions: Column, Mobile Phase, Detector physchem->initial_conditions optimize_mp Optimize Mobile Phase: Organic Solvent Ratio & Type initial_conditions->optimize_mp optimize_ph Optimize Mobile Phase pH optimize_mp->optimize_ph optimize_flow Optimize Flow Rate optimize_ph->optimize_flow method_validation Method Validation: Linearity, Accuracy, Precision, LOD, LOQ optimize_flow->method_validation final_method Final HPLC Method method_validation->final_method

Caption: Workflow for HPLC Method Development.

Experimental Workflow for Sample Analysis

The following diagram outlines the step-by-step process for analyzing a sample using the developed HPLC method.

HPLC_Sample_Analysis_Workflow sample_prep Sample Preparation: Weighing, Dissolving, Diluting, Filtering injection Injection of Standards and Samples sample_prep->injection standard_prep Standard Preparation: Stock and Working Solutions standard_prep->injection hplc_setup HPLC System Setup: Equilibration with Mobile Phase hplc_setup->injection data_acquisition Data Acquisition: Chromatogram Recording injection->data_acquisition data_processing Data Processing: Peak Integration and Calibration Curve data_acquisition->data_processing quantification Quantification of this compound data_processing->quantification

Caption: HPLC Sample Analysis Workflow.

Conclusion

This application note provides a detailed and systematic approach for the HPLC analysis of this compound. The described method is simple, robust, and suitable for routine quality control applications in the pharmaceutical and chemical industries. The provided workflows for method development and sample analysis can be adapted for the analysis of other related aromatic amines.

References

Application Notes and Protocols for the Enzymatic Polymerization of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of poly(2-ethylaniline) through enzymatic polymerization. This environmentally friendly method offers a viable alternative to chemical synthesis, yielding a conductive polymer with potential applications in biosensors, drug delivery systems, and anticorrosion coatings. The protocols outlined below utilize two common oxidoreductase enzymes: Horseradish Peroxidase (HRP) and Laccase.

Introduction

Poly(this compound) (PEA), a derivative of polyaniline, has garnered significant interest due to its enhanced solubility in common organic solvents and acceptable electrical conductivity compared to its parent polymer.[1] Enzymatic polymerization presents a "green" synthetic route, operating under mild conditions of temperature and pH, thus minimizing the use of harsh chemical oxidants.[2] This approach offers precise control over the polymer structure and properties.[2] Horseradish peroxidase and laccase are effective catalysts for the oxidative polymerization of aniline (B41778) and its derivatives.[3][4] These enzymes facilitate the formation of radical cations from the monomer, which then propagate to form the polymer chain.[5] The resulting poly(this compound) can be characterized by various spectroscopic techniques to confirm its structure and properties.

Key Applications

  • Drug Delivery: The conductive nature of poly(this compound) allows for its integration into dextran-based hydrogels for electrically controlled drug release systems.[6]

  • Anticorrosion Coatings: PEA has demonstrated excellent corrosion protection for carbon steel due to its hydrophobicity and low porosity.

  • Biosensors: As a conductive polymer, PEA can be utilized in the fabrication of biosensors, leveraging its ability to facilitate electron transfer in enzymatic reactions.

Experimental Protocols

Protocol 1: Horseradish Peroxidase (HRP) Catalyzed Polymerization

This protocol is adapted from the work of Nabid and Entezami (2003) for the synthesis of a water-soluble poly(this compound)/sulfonated polystyrene complex.[3]

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Sulfonated Polystyrene (SPS) (template)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 4.0)

  • Deionized Water

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Pipettes

  • Spectrophotometer (for UV-vis analysis)

Procedure:

  • Reaction Setup: In a 50 mL beaker, dissolve 0.0742 g of SPS in 30 mL of 0.1 M sodium phosphate buffer (pH 4.0).

  • Monomer Addition: While stirring, add 45.2 µL of this compound to the SPS solution.

  • Enzyme Addition: Add 2 mg of HRP to the reaction mixture.

  • Initiation: Prepare a dilute solution of hydrogen peroxide (0.02 M). Add the H₂O₂ solution dropwise to the reaction mixture over a period of 1.5 hours with vigorous stirring.

  • Polymerization: Allow the reaction to proceed for at least 1 hour at room temperature with continuous stirring.

  • Characterization: The formation of the poly(this compound)/SPS complex can be monitored and confirmed by UV-vis, FTIR, and NMR spectroscopy.

Experimental Workflow for HRP-Catalyzed Polymerization

HRP_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_buffer Prepare 0.1 M Sodium Phosphate Buffer (pH 4.0) dissolve_sps Dissolve Sulfonated Polystyrene (SPS) in Buffer prep_buffer->dissolve_sps add_monomer Add this compound Monomer dissolve_sps->add_monomer add_hrp Add Horseradish Peroxidase (HRP) add_monomer->add_hrp add_h2o2 Initiate with Dropwise Addition of H₂O₂ add_hrp->add_h2o2 stir Stir at Room Temperature add_h2o2->stir uv_vis UV-vis Spectroscopy stir->uv_vis ftir FTIR Spectroscopy stir->ftir nmr NMR Spectroscopy stir->nmr

Caption: Workflow for HRP-catalyzed polymerization of this compound.

Protocol 2: Laccase Catalyzed Polymerization

This protocol is a general guideline adapted from studies on the laccase-catalyzed polymerization of aniline and can be optimized for this compound.[1][7][8]

Materials:

  • This compound (monomer)

  • Laccase (from Trametes versicolor or other source)

  • Sodium Dodecylbenzenesulfonate (SDBS) (template/dopant)

  • Sodium Citrate-Phosphate Buffer (0.1 M, pH 3.5 - 4.5)

  • Deionized Water

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Air supply or open to atmosphere (for oxygen)

  • Spectrophotometer (for UV-vis analysis)

Procedure:

  • Reaction Setup: In a 50 mL beaker, prepare a solution with equimolar concentrations of this compound and SDBS (e.g., 10 mM each) in 0.1 M sodium citrate-phosphate buffer (pH 3.5). Stir for 1 hour to ensure micelle formation.

  • Enzyme Addition: Initiate the polymerization by adding laccase to a final concentration of approximately 0.4 U/mL.

  • Polymerization: Allow the reaction to proceed at room temperature with continuous stirring. Atmospheric oxygen will serve as the oxidant. The reaction progress can be monitored by observing the color change of the solution and by UV-vis spectroscopy.

  • Characterization: The resulting poly(this compound) can be characterized using UV-vis, FTIR, and MALDI-TOF mass spectrometry to determine the polymer structure and molecular weight distribution.

Experimental Workflow for Laccase-Catalyzed Polymerization

Laccase_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_buffer Prepare 0.1 M Sodium Citrate-Phosphate Buffer (pH 3.5) dissolve_reagents Dissolve this compound and SDBS in Buffer prep_buffer->dissolve_reagents stir_micelles Stir for 1 hour for Micelle Formation dissolve_reagents->stir_micelles add_laccase Initiate with Laccase stir_micelles->add_laccase stir_oxygen Stir at Room Temperature (Atmospheric Oxygen) add_laccase->stir_oxygen uv_vis UV-vis Spectroscopy stir_oxygen->uv_vis ftir FTIR Spectroscopy stir_oxygen->ftir maldi_tof MALDI-TOF MS stir_oxygen->maldi_tof

Caption: Workflow for Laccase-catalyzed polymerization of this compound.

Data Presentation

Table 1: Reaction Conditions for Enzymatic Polymerization of this compound

ParameterHRP-CatalyzedLaccase-Catalyzed
Enzyme Horseradish PeroxidaseLaccase
Monomer This compound (12 mM)This compound (10 mM)
Oxidant Hydrogen Peroxide (0.02 M)Atmospheric Oxygen
Template/Dopant Sulfonated Polystyrene (12 mM)Sodium Dodecylbenzenesulfonate (10 mM)
Buffer 0.1 M Sodium Phosphate0.1 M Sodium Citrate-Phosphate
pH 4.03.5
Temperature Room TemperatureRoom Temperature
Reaction Time > 2.5 hours~10 hours

Data for HRP-catalyzed reaction from Nabid and Entezami (2003).[3] Data for Laccase-catalyzed reaction is a representative example based on aniline polymerization.[1]

Table 2: Characterization of Poly(this compound)

PropertyMethodExpected OutcomeReference
Structure Confirmation FTIR SpectroscopyCharacteristic peaks for N-H stretching (3000-3500 cm⁻¹), C=C stretching of quinoid and benzenoid rings (~1580 and 1500 cm⁻¹), and C-H bending (~1150 and 878 cm⁻¹).[9]
Electronic Transitions UV-vis SpectroscopyAbsorption bands around 325-360 nm, 400-430 nm, and a polaron band at 780-826 nm, indicative of the conductive emeraldine (B8112657) salt form.[10]
Molecular Structure ¹H NMR SpectroscopySignals corresponding to the aromatic protons and the ethyl group protons of the polymer backbone.[11]
Electrical Conductivity Four-Point ProbeValues can range from 10⁻⁷ to 10⁻⁴ S/cm, depending on the synthesis conditions and doping level.[12]

Polymerization Mechanism

The enzymatic polymerization of aniline derivatives is generally believed to proceed through a radical cation mechanism. The enzyme, in its activated state, abstracts an electron from the aniline monomer to form a radical cation. This reactive intermediate then attacks another monomer or a growing polymer chain, leading to chain propagation. The presence of a template, such as SPS or SDBS, helps to pre-organize the monomers and guide the polymerization, resulting in a more regular polymer structure.

Simplified Mechanism of Enzymatic Polymerization

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation enzyme Enzyme (HRP or Laccase) radical_cation Monomer Radical Cation enzyme->radical_cation Oxidation monomer This compound Monomer monomer->radical_cation oxidant Oxidant (H₂O₂ or O₂) oxidant->enzyme Activates dimer Dimer radical_cation->dimer + Monomer oligomer Oligomer dimer->oligomer + Monomer(s) polymer Poly(this compound) oligomer->polymer Chain Growth

Caption: Simplified radical cation mechanism for enzymatic polymerization.

Conclusion

The enzymatic polymerization of this compound offers a versatile and sustainable method for producing a functional conductive polymer. By carefully selecting the enzyme, template, and reaction conditions, the properties of the resulting poly(this compound) can be tailored for specific applications in fields ranging from materials science to drug development. The protocols and data provided herein serve as a comprehensive guide for researchers venturing into this exciting area of green polymer chemistry.

References

Application Notes and Protocols for the Evaluation of 2-Ethylaniline in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Accelerated Sulfur Vulcanization

Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[3] This process, if conducted with sulfur alone, is impractically slow and requires high temperatures.[4] Vulcanization accelerators are chemical compounds that increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[4]

Amine-based accelerators, a class to which 2-ethylaniline belongs, are thought to function by reacting with sulfur to form reactive intermediates, known as sulfurating agents. These agents then efficiently transfer sulfur to the rubber polymer chains, initiating the formation of cross-link bridges. The overall process enhances properties such as tensile strength, elasticity, and resistance to abrasion and aging.[3][4]

Hypothetical Role of this compound: A Mechanistic Overview

While not specifically documented, this compound would likely participate in the vulcanization process in a manner analogous to other secondary amines. The proposed mechanism involves the formation of a complex with zinc oxide (an activator) and sulfur, leading to a polysulfidic intermediate. This intermediate then provides reactive sulfur species that cross-link the polymer chains.

G A This compound + Sulfur (S8) C Accelerator-Sulfur Complex A->C B Activators (ZnO, Stearic Acid) B->C E Active Sulfurating Agent C->E Reaction D Rubber Polymer Chains (e.g., Polyisoprene) F Cross-linked Rubber Network (Vulcanizate) D->F Cross-linking E->D Sulfur Transfer G Heat G->C G->F G cluster_prep Material Preparation cluster_compounding Compounding cluster_testing Curing & Testing cluster_analysis Data Analysis A 1. Weighing of Components (NR, ZnO, Stearic Acid, Filler, Sulfur, Accelerator) B 2. Mastication of Natural Rubber on Two-Roll Mill A->B C 3. Incorporation of Activators and this compound B->C D 4. Addition of Carbon Black C->D E 5. Addition of Sulfur (at low temperature) D->E F 6. Homogenization and Sheeting E->F G 7. Rheometry (ODR or MDR) Determine Cure Characteristics F->G H 8. Compression Molding (Cure at T90) G->H I 9. Physical Property Testing (Tensile, Hardness, etc.) H->I J 10. Compare Data vs. Controls Evaluate Accelerator Performance I->J

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-ethylaniline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: reduction of 2-ethylnitrobenzene (B1329339) and Friedel-Crafts alkylation of aniline (B41778).

Route 1: Reduction of 2-Ethylnitrobenzene

This is the most common and generally higher-yielding method for this compound synthesis.[1] Key methods include catalytic hydrogenation, metal/acid reduction, and iron-mediated reduction.

Issue 1: Low or No Product Yield in Catalytic Hydrogenation

  • Possible Cause 1: Inactive Catalyst. The palladium on carbon (Pd/C) or Raney Nickel catalyst may have lost its activity due to improper storage, handling, or poisoning.

    • Suggested Solution:

      • Use fresh, properly activated catalyst for each reaction.[2]

      • Ensure the catalyst is stored under an inert atmosphere to prevent oxidation.[2]

      • Purify starting materials and solvents to remove potential catalyst poisons. High-purity hydrogen gas is also recommended.[2]

  • Possible Cause 2: Insufficient Hydrogen Pressure. The concentration of dissolved hydrogen may be too low to effectively reduce the nitro group.

    • Suggested Solution:

      • Ensure all connections to the hydrogen source are secure and there are no leaks.[2]

      • Thoroughly purge the reaction vessel with hydrogen before starting the reaction to remove any oxygen.[2]

      • Gradually increase the hydrogen pressure within the safe operating limits of your equipment.[2]

  • Possible Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Suggested Solution:

      • Gradually increase the reaction temperature, monitoring for product formation and the appearance of byproducts. Typical temperatures for catalytic hydrogenation range from ambient to around 100°C.[3]

Issue 2: Formation of Byproducts (Poor Selectivity) in Catalytic Hydrogenation

  • Possible Cause: Over-hydrogenation. The aromatic ring can be hydrogenated, leading to the formation of ethylcyclohexylamine.[2]

    • Suggested Solution:

      • Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed.

      • Optimize the reaction temperature and pressure; milder conditions favor the selective reduction of the nitro group.

Issue 3: Difficult Workup with Stannous Chloride (SnCl₂) Reduction

  • Possible Cause: Precipitation of Tin Salts. During the basic workup to neutralize the acid and remove the tin, intractable emulsions and precipitates of tin salts can form, making product extraction difficult.

    • Suggested Solution:

      • After reaction completion, pour the mixture into a large volume of ice water and carefully neutralize with a saturated sodium bicarbonate solution to a pH of less than 8. This can help manage the precipitation.

      • Alternatively, add Celite to the reaction mixture before neutralization with concentrated ammonia, then filter the entire suspension through a pad of Celite or silica (B1680970) gel.

      • Using an excess of a 2M sodium hydroxide (B78521) solution can help to dissolve the tin salts by forming soluble stannates.[1]

Route 2: Friedel-Crafts Alkylation of Aniline

While a direct approach, the Friedel-Crafts ethylation of aniline to produce this compound is challenging due to the high reactivity of the aniline starting material.[1]

Issue 1: Low or No Product Yield

  • Possible Cause: Deactivation of the Lewis Acid Catalyst. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[4][5][6] This prevents the catalyst from activating the ethylating agent.

    • Suggested Solution:

      • Protect the amino group as an amide (e.g., acetanilide) before performing the Friedel-Crafts alkylation. The less basic amide does not coordinate as strongly with the Lewis acid, allowing the reaction to proceed on the aromatic ring. The protecting group can be removed by hydrolysis after the alkylation.[4][6][7]

Issue 2: Formation of Multiple Products (Isomers and Polyalkylation)

  • Possible Cause 1: Lack of Regioselectivity. The ethyl group can add to the ortho, para, and even the nitrogen atom, leading to a mixture of this compound, 4-ethylaniline, and N-ethylaniline.[1]

    • Suggested Solution:

      • Careful optimization of reaction conditions (temperature, catalyst, and solvent) is crucial. Higher temperatures tend to favor C-alkylation over N-alkylation.[7]

      • Using a protecting group on the nitrogen can help direct the alkylation to the ring.

  • Possible Cause 2: Polyalkylation. The mono-alkylated product is often more reactive than the starting aniline, leading to the addition of multiple ethyl groups.

    • Suggested Solution:

      • Use a large excess of the aniline substrate to increase the probability of the ethylating agent reacting with the starting material rather than the product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a high yield?

A1: The reduction of 2-ethylnitrobenzene is generally the most direct and widely employed method, with catalytic hydrogenation often providing the highest yields, frequently exceeding 95%.[1][8]

Q2: What are the common impurities in this compound, and how can they be removed?

A2: Common impurities can include unreacted starting materials (2-ethylnitrobenzene or aniline), isomers (4-ethylaniline, N-ethylaniline in the case of Friedel-Crafts alkylation), and over-hydrogenation products (ethylcyclohexylamine). Purification is typically achieved by distillation or column chromatography.[2][8] The purity of the final product is crucial, especially for applications in the agrochemical and pharmaceutical industries, where a purity of at least 99.5% is often required.[9]

Q3: Can I use other reducing agents besides catalytic hydrogenation, SnCl₂, and Fe?

A3: Yes, other reduction methods exist. For instance, reduction of 1-azido-2-ethyl-benzene with iron nanoparticles in water has been reported to yield this compound. However, the availability and synthesis of the starting azide (B81097) may be a consideration.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are common and effective techniques for monitoring the disappearance of the starting material and the appearance of the product.[1][8]

Quantitative Data Presentation

Synthesis MethodReagents/CatalystTypical Reaction TimeTypical YieldAdvantagesDisadvantages
Reduction of 2-Ethylnitrobenzene
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)2 - 6 hours>95%High yield and purity, clean reaction, simple workup.[8][10]Requires specialized hydrogenation equipment, potential for over-hydrogenation.[2]
Stannous Chloride ReductionStannous Chloride Dihydrate (SnCl₂·2H₂O)2 - 4 hours85 - 95%Effective for a wide range of substrates.[1]Use of a heavy metal, generation of tin-containing waste, potentially difficult workup.[1]
Iron and Ammonium Chloride ReductionIron (Fe) Powder, Ammonium Chloride (NH₄Cl)1 - 3 hours80 - 90% (estimated for similar reductions)Economical and environmentally benign alternative to heavy metals.[8]Can require a large excess of iron, and filtration of iron salts can be cumbersome.[1]
Friedel-Crafts Alkylation of Aniline
Direct EthylationAniline, Ethylating Agent, Lewis Acid (e.g., AlCl₃)VariableGenerally low and variableDirect one-step process.Difficult to control, leads to a mixture of isomers and polyalkylated products, catalyst deactivation.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Ethylnitrobenzene using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a suitable hydrogenation reactor, dissolve 2-ethylnitrobenzene (1.0 eq) in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) (approximately 10-20 mL per gram of substrate).[8]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).[3][8]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect to a hydrogen gas cylinder. Purge the system with hydrogen.[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 60°C). Monitor the reaction progress by TLC or GC.[3]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.[3]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation if necessary.[8]

Protocol 2: Stannous Chloride Reduction of 2-Ethylnitrobenzene
  • Reaction Setup: In a round-bottom flask, dissolve 2-ethylnitrobenzene (1.0 eq) in ethanol (10-15 mL per gram of substrate). Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).[8]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add a 2 M NaOH solution to neutralize the acid and precipitate tin salts.[8]

  • Extraction: Extract the aqueous slurry with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to afford this compound. Further purification can be achieved by vacuum distillation.[8]

Protocol 3: Friedel-Crafts Alkylation of Aniline (via Acetanilide (B955) Protection)
  • Protection of Aniline: React aniline with acetic anhydride, often with a base catalyst like pyridine, to form acetanilide.

  • Friedel-Crafts Alkylation:

    • Suspend the dried acetanilide (1 equivalent) and anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an inert solvent like carbon disulfide.[7]

    • Cool the mixture in an ice bath and slowly add the ethylating agent (e.g., ethyl bromide, 1 equivalent) with stirring.[7]

    • Allow the reaction to proceed until complete (monitor by TLC).[7]

    • Quench the reaction by pouring the mixture into a mixture of crushed ice and concentrated HCl.[7]

    • Extract the C-ethylated acetanilide with a suitable organic solvent.[7]

  • Deprotection: Reflux the C-ethylated acetanilide with an aqueous solution of sodium hydroxide or sulfuric acid until hydrolysis is complete (monitor by TLC).[7]

  • Isolation: Neutralize the reaction mixture and extract the this compound with an organic solvent. Wash the organic extract, dry it, and remove the solvent to obtain the final product.[7]

Mandatory Visualization

cluster_reduction Reduction of 2-Ethylnitrobenzene cluster_alkylation Friedel-Crafts Alkylation of Aniline 2-Ethylnitrobenzene 2-Ethylnitrobenzene 2-Ethylaniline_R This compound 2-Ethylnitrobenzene->2-Ethylaniline_R Reduction (e.g., H2/Pd-C, SnCl2, Fe) Aniline Aniline 2-Ethylaniline_A This compound Aniline->2-Ethylaniline_A Ethylation (e.g., EtBr, AlCl3) Side_Products 4-Ethylaniline N-Ethylaniline Polyethylated Anilines Aniline->Side_Products Side Reactions

Caption: Primary synthetic routes to this compound.

Start Low Yield in This compound Synthesis Identify_Route Identify Synthesis Route Start->Identify_Route Reduction Reduction of 2-Ethylnitrobenzene Identify_Route->Reduction Route 1 Alkylation Friedel-Crafts Alkylation of Aniline Identify_Route->Alkylation Route 2 Check_Catalyst Check Catalyst Activity and Hydrogen Pressure Reduction->Check_Catalyst Check_Workup Review Workup Procedure for Tin Salt Removal Reduction->Check_Workup Check_Protection Is Amino Group Protected? Alkylation->Check_Protection Optimize_Conditions Optimize Temperature, Pressure, and Reaction Time Check_Catalyst->Optimize_Conditions Yes Improve_Workup Implement Improved Workup Protocol Check_Workup->Improve_Workup Yes Protect_Amine Protect Amino Group (e.g., as Amide) Check_Protection->Protect_Amine No Optimize_Selectivity Optimize for Regioselectivity (Temperature, Excess Aniline) Check_Protection->Optimize_Selectivity Yes End Improved Yield Optimize_Conditions->End Improve_Workup->End Protect_Amine->End Optimize_Selectivity->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Ethylaniline by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2-ethylaniline via distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What causes my initially colorless or pale yellow this compound to turn brown?

A: The discoloration of this compound, which can range from yellow to brown, is a common issue caused by air oxidation.[1][2] Anilines, as a class of aromatic amines, are susceptible to oxidation when exposed to air and light, leading to the formation of highly colored impurities.[1][3] To minimize this, it is crucial to store the compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place.[2][4]

Q2: What are the typical impurities found in crude this compound?

A: The impurities in crude this compound depend on its synthesis method. Common impurities may include unreacted starting materials (e.g., o-nitroethylbenzene), byproducts from the reaction (such as water or other isomers), and residual catalysts.[2][5][6] Oxidation products can also be present if the crude material has been exposed to air.[2]

Q3: Is vacuum distillation necessary for purifying this compound?

A: Yes, vacuum distillation is highly recommended. This compound has a high boiling point at atmospheric pressure (approximately 210 °C).[5][7] Distilling at this high temperature can lead to thermal decomposition, reducing the yield and purity of the final product.[8] By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification with minimal degradation.

Q4: How can I verify the purity of my distilled this compound?

A: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for determining the percentage of purity and identifying any remaining impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the standard method.[8]

Q5: What are the primary safety concerns when distilling this compound?

A: this compound is toxic if inhaled, ingested, or absorbed through the skin.[4][7] It can cause irritation to the skin, eyes, and respiratory system.[4] High-level exposure may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[9] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10] The distillation apparatus should be carefully inspected for cracks or defects before use.[11]

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₁₁N[12]
Molecular Weight 121.18 g/mol [12]
Boiling Point 210 °C at 760 mmHg[5][7]
Melting Point -44 °C[5][7]
Density 0.983 g/mL at 25 °C[5][7]
Refractive Index n20/D 1.559[5][13]
Flash Point 85 °C (185 °F)[7][12]
Vapor Pressure 0.11 mmHg at 20 °C[7][12]
Solubility Insoluble in water[7][14]
Appearance Colorless to pale yellow or brown liquid[7][14]
Toxicity Toxic by inhalation, ingestion, and skin contact[4][7]

Troubleshooting Guide

Table 2: Common Issues in the Distillation of this compound

ProblemPossible Cause(s)Recommended Solution(s)
No Distillate Collecting - System leak (poor vacuum).- Insufficient heating.- Blockage in the condenser or adapter.- Check all joints and connections for a proper seal. Re-grease joints if necessary.- Gradually increase the temperature of the heating mantle.- Ensure the condenser is properly assembled and free of obstructions.
Bumping / Uncontrolled Boiling - Absence of boiling chips or inadequate stirring.- Heating rate is too high.- Add new boiling chips or a magnetic stir bar to the distilling flask.- Reduce the heat input and allow the liquid to boil smoothly.
Product is Discolored - Distillation temperature is too high, causing thermal decomposition.- Air leak leading to oxidation at high temperatures.- Co-distillation of colored impurities.- Improve the vacuum to lower the boiling point.[2]- Ensure the system is under an inert atmosphere (e.g., nitrogen backfill after vacuum).- Consider a fractional distillation for better separation.[15]
Low Yield - Product loss due to decomposition.- Inefficient condensation.- Significant holdup in the distillation column.- Use a lower distillation temperature by improving the vacuum.- Ensure a steady flow of cold water through the condenser.[11]- Use a shorter distillation path or a column with less surface area if possible.
Foaming - Presence of volatile impurities or residual solvents.- Maintain the temperature just below the boiling point until foaming subsides before proceeding with distillation.[2]

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Crude this compound

1. Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser (Liebig or Allihn)

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with trap

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Tubing for condenser water

  • Clamps and stands to secure the apparatus

  • Vacuum grease

2. Experimental Setup and Procedure:

  • Preparation: Inspect all glassware for cracks or defects.[11] Place a magnetic stir bar or a few boiling chips into the distilling flask. Fill the flask no more than two-thirds full with the crude this compound.

  • Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Securely clamp the distilling flask and the receiving flask.

    • Lightly grease all ground-glass joints to ensure an airtight seal.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.[2]

    • Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting from the top outlet.[11]

  • Distillation Process:

    • Turn on the magnetic stirrer.

    • Start the flow of water through the condenser.

    • Turn on the vacuum pump to slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

    • Once the vacuum is stable, begin to gently heat the distilling flask with the heating mantle.

    • Observe the distillation. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation until the temperature either drops or rises sharply, indicating that the main fraction has been collected.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure. It is often best to introduce an inert gas like nitrogen.

    • Turn off the vacuum pump, stirrer, and condenser water.

    • Disassemble the apparatus once it has cooled to room temperature.

  • Storage: Transfer the purified this compound to a clean, dark bottle and store it under an inert atmosphere to prevent oxidation.[4]

Mandatory Visualization

G cluster_start Start cluster_check Initial Checks cluster_solutions Solutions cluster_specific_issues Specific Issues start Distillation Problem Observed no_distillate No Distillate? start->no_distillate check_vacuum Is Vacuum Stable? check_temp Is Temperature Rising? check_vacuum->check_temp Yes fix_leaks Find and Fix Leaks (Check Joints/Hoses) check_vacuum->fix_leaks No increase_heat Increase Heat Gently check_temp->increase_heat Yes check_blockage Check for Blockages check_temp->check_blockage No check_stirring Ensure Proper Stirring/ Add Boiling Chips reduce_heat Reduce Heat Input bumping Bumping/Uneven Boiling? bumping->check_stirring Yes bumping->reduce_heat No no_distillate->check_vacuum Yes no_distillate->bumping No

Caption: Troubleshooting workflow for common distillation issues.

G cluster_setup Vacuum Distillation Apparatus Heating Mantle\n+ Stirrer Heating Mantle + Stirrer dist_flask Distilling Flask (Crude this compound) column Fractionating Column dist_flask->column Vapor thermometer Thermometer column->thermometer condenser Condenser column->condenser rec_flask Receiving Flask condenser->rec_flask Distillate water_out Water Out condenser->water_out vacuum To Vacuum + Trap rec_flask->vacuum water_in Water In water_in->condenser

Caption: Diagram of a standard vacuum distillation setup.

References

Technical Support Center: Alkylation of Aniline to 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the alkylation of aniline (B41778) to 2-ethylaniline. Our focus is on addressing common side reactions and providing actionable solutions to optimize experimental outcomes.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of Significant Byproducts

Question: My reaction is producing a low yield of the desired this compound, and I am observing a mixture of other products. What are the likely causes and how can I improve the selectivity for the ortho-alkylation product?

Answer: Low selectivity is a common challenge in the alkylation of aniline. The primary competing reactions are N-alkylation (formation of N-ethylaniline and N,N-diethylaniline) and C-alkylation at the para-position (formation of 4-ethylaniline). Several factors can influence the product distribution:

  • Catalyst Choice: The nature of the catalyst plays a crucial role in directing the alkylation to the desired position. For selective ortho-alkylation, catalysts with specific steric and electronic properties are required. Aluminum anilide, for instance, is commonly used in industrial settings for high-yield ortho-alkylation with ethylene (B1197577).[1] Zeolite catalysts can also be employed, but their selectivity is highly dependent on their structure and reaction conditions.

  • Reaction Temperature: Temperature is a critical parameter. Generally, higher temperatures can favor C-alkylation over N-alkylation. However, excessively high temperatures may lead to undesired side reactions and tar formation. Careful optimization of the reaction temperature is necessary to find the optimal balance for maximizing the yield of this compound.

  • Alkylating Agent: The choice of ethylating agent, such as ethylene or ethanol, significantly impacts the reaction. Ethylene is often used in industrial processes with an aluminum anilide catalyst at high pressure and temperature to achieve high yields of ortho-alkylated products.[1] Ethanol can also be used, typically in the vapor phase over a solid acid catalyst.[1]

  • Stoichiometry: The molar ratio of aniline to the ethylating agent can influence the extent of side reactions. An excess of aniline can sometimes suppress over-alkylation on the nitrogen atom.

Troubleshooting Steps:

  • Evaluate Your Catalyst: If you are not achieving the desired selectivity, consider screening different catalysts known for ortho-alkylation of anilines.

  • Optimize Reaction Temperature: Conduct a temperature screening study to identify the optimal range for your specific catalyst and alkylating agent.

  • Control Alkylating Agent Addition: If using a highly reactive ethylating agent, consider slow, controlled addition to the reaction mixture.

  • Analyze Product Mixture: Utilize analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the distribution of all products and guide your optimization efforts.

Issue 2: Predominance of N-Alkylation Products

Question: My reaction is primarily yielding N-ethylaniline and N,N-diethylaniline instead of the desired this compound. How can I suppress N-alkylation?

Answer: The nitrogen atom of aniline is a nucleophilic center, making N-alkylation a highly probable side reaction. The initially formed N-ethylaniline can be even more nucleophilic than aniline, leading to the formation of N,N-diethylaniline.

Strategies to Minimize N-Alkylation:

  • Steric Hindrance: Employing a catalyst with bulky ligands or a shape-selective catalyst like certain zeolites can sterically hinder the approach of the ethylating agent to the nitrogen atom, thereby favoring ring alkylation.

  • Protecting Groups: A common strategy to prevent N-alkylation is to temporarily protect the amino group. This can be achieved by converting the aniline to an acetanilide. The acetyl group reduces the nucleophilicity of the nitrogen and directs alkylation to the aromatic ring. The protecting group can be subsequently removed by hydrolysis to yield the desired product.

  • Reaction Conditions: Lower reaction temperatures generally favor N-alkylation. Therefore, if C-alkylation is the desired outcome, operating at higher temperatures might be beneficial, though this needs to be balanced against the risk of other side reactions.

Issue 3: Formation of Tar and Dark-Colored Impurities

Question: My reaction mixture is turning dark, and I am observing the formation of insoluble, tar-like material. What is causing this, and how can I prevent it?

Answer: Tar formation is often a result of extensive polyalkylation and other uncontrolled side reactions occurring at high temperatures. The highly reactive nature of the aniline ring, especially when activated by the amino group, can lead to multiple alkylations on both the ring and the nitrogen atom, resulting in complex, high-molecular-weight byproducts.

Preventative Measures:

  • Temperature Control: Avoid excessively high reaction temperatures. A controlled and uniform heating profile is crucial.

  • Reaction Time: Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved to prevent the formation of degradation products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

  • Purity of Reagents: Ensure that the aniline, alkylating agent, and solvent are pure and free from contaminants that could catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the ethylation of aniline to produce this compound?

A1: The primary side products are N-ethylaniline, N,N-diethylaniline, and 4-ethylaniline. Depending on the reaction conditions, you may also observe the formation of 2,6-diethylaniline, which can be the desired product in some syntheses.

Q2: How can I effectively separate this compound from the side products?

A2: Fractional distillation is a common method for separating this compound from unreacted aniline and its isomers (N-ethylaniline and 4-ethylaniline) due to their different boiling points. Column chromatography can also be employed for smaller-scale purifications.

Q3: Can I use ethyl halides as an alkylating agent for this reaction?

A3: While ethyl halides can be used for the alkylation of aniline, they often lead to a mixture of N-alkylated and polyalkylated products. Achieving selective ortho-C-alkylation with ethyl halides is challenging and typically requires specific catalysts and reaction conditions.

Q4: What is the role of pressure in the alkylation with ethylene?

A4: When using ethylene as the alkylating agent, high pressure is necessary to increase the concentration of ethylene in the reaction mixture, thereby driving the reaction forward. Industrial processes often operate at high pressures to achieve high yields of this compound and 2,6-diethylaniline.[1]

Data Presentation

The following table summarizes the product distribution from a reported synthesis of N-ethylaniline, which also produced diethylaniline as a side product. This illustrates the typical challenge of managing N-alkylation.

ComponentMolar Ratio (Aniline:Ethanol)CatalystTemperature (°C)Pressure (MPa)Composition of Reaction Mixture (%)Reference
Aniline1:1.5PCl₃3009.8420[2]
N-Ethylaniline1:1.5PCl₃3009.8465-70[2]
N,N-Diethylaniline1:1.5PCl₃3009.8410-15[2]

Experimental Protocols

Protocol 1: Ortho-Alkylation of Aniline with Ethylene using an Aluminum Anilide Catalyst

This protocol is a general representation of an industrial method for producing ortho-ethylated anilines.[1]

Materials:

  • Aniline

  • Ethylene

  • Aluminum anilide catalyst

  • High-pressure autoclave reactor

  • Organic solvent (e.g., toluene)

  • Aqueous base (for catalyst deactivation)

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • Catalyst Preparation (if not pre-formed): The aluminum anilide catalyst can be prepared by reacting aniline with aluminum metal.[1]

  • Reaction Setup: Charge the autoclave with aniline and the aluminum anilide catalyst.

  • Pressurization and Heating: Seal the reactor, purge with nitrogen, and then pressurize with ethylene to the desired pressure (e.g., 4.6-5.0 MPa). Heat the reactor to the target temperature (e.g., 200-300 °C).[1]

  • Reaction: Maintain the pressure by continuously feeding ethylene as it is consumed. The reaction is typically complete within 1-8 hours.[1]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

  • Catalyst Deactivation: Deactivate the catalyst by washing the reaction mixture with an aqueous base.[1]

  • Work-up: Separate the organic layer. The aqueous layer can be extracted with an organic solvent to recover any dissolved product. Combine the organic layers and dry over an anhydrous drying agent.

  • Purification: Remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Visualizations

Reaction Pathway Diagram

ReactionPathways Aniline Aniline Product_2EA This compound (Desired Product) Aniline->Product_2EA Ortho-Alkylation (Catalyst, Heat, Pressure) Side_NEA N-Ethylaniline (Side Product) Aniline->Side_NEA N-Alkylation Side_4EA 4-Ethylaniline (Side Product) Aniline->Side_4EA Para-Alkylation Ethylene Ethylene Side_26DEA 2,6-Diethylaniline (Side Product) Product_2EA->Side_26DEA Further Ortho-Alkylation Side_DNEA N,N-Diethylaniline (Side Product) Side_NEA->Side_DNEA Further N-Alkylation TroubleshootingWorkflow Start Low Yield of this compound CheckProducts Analyze Product Mixture (GC, HPLC) Start->CheckProducts HighNAlkylation High N-Alkylation (N-ethylaniline, N,N-diethylaniline) CheckProducts->HighNAlkylation Yes HighPAlkylation High Para-Alkylation (4-ethylaniline) CheckProducts->HighPAlkylation No, mainly para TarFormation Tar Formation CheckProducts->TarFormation Significant tar OptimizeCatalyst Optimize Catalyst (e.g., steric hindrance) HighNAlkylation->OptimizeCatalyst UseProtectingGroup Use Protecting Group (e.g., Acetanilide) HighNAlkylation->UseProtectingGroup HighPAlkylation->OptimizeCatalyst OptimizeTemp Optimize Temperature TarFormation->OptimizeTemp ControlAddition Control Reagent Addition TarFormation->ControlAddition CheckPurity Check Reagent Purity & Use Inert Atmosphere TarFormation->CheckPurity End Improved Yield of This compound OptimizeCatalyst->End UseProtectingGroup->End OptimizeTemp->End ControlAddition->End CheckPurity->End

References

Technical Support Center: 2-Ethylaniline Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of oxidation of 2-ethylaniline during storage. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that users may encounter related to the storage and stability of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing to Brown/Red) Oxidation due to exposure to air (oxygen) and/or light.1. Verify the purity of the material using analytical methods like HPLC or GC-MS. 2. For non-critical applications, the material may still be usable. 3. For sensitive applications, consider purifying the this compound by distillation or column chromatography, or use a fresh, unopened container. 4. Review and improve storage and handling procedures to prevent future occurrences.
Inconsistent Experimental Results Degradation of the this compound stock, leading to the presence of impurities that may interfere with reactions.1. Analyze the purity of the this compound sample to confirm its integrity. 2. Prepare fresh solutions for each experiment to minimize the impact of degradation. 3. If a stock solution must be used, store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial in a refrigerator.
Formation of Precipitate Polymerization of oxidation products.1. If the precipitate is in a solution, it can be removed by filtration. 2. The purity of the filtered solution should be assessed before use. 3. To prevent precipitate formation, adhere strictly to recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dry, dark, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly sealed and away from sources of ignition, strong oxidizing agents, and acids.[1][2][3][4] For long-term storage, refrigeration (e.g., at -20°C) and storage under an inert atmosphere (argon or nitrogen) are recommended.

Q2: My this compound has turned a yellow/brown color. Is it still usable?

A2: The discoloration indicates that oxidation has occurred. The suitability of the material depends on the specific requirements of your application. For applications sensitive to impurities, it is advisable to purify the discolored material or use a fresh batch. For less sensitive applications, the material might still be acceptable, but its purity should be verified.

Q3: Can I use an antioxidant to prevent the oxidation of this compound?

A3: Yes, antioxidants can be effective in inhibiting the oxidation of aromatic amines. Butylated hydroxytoluene (BHT) is a common antioxidant that acts as a free radical scavenger to suppress autoxidation.[5] The choice and concentration of an antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.

Q4: What analytical methods can be used to assess the purity of this compound and detect oxidation products?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for determining the purity of this compound and identifying potential degradation products.[6][7] These techniques can separate this compound from its oxidation products, allowing for their quantification.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature Cool (ideally refrigerated at -20°C for long-term storage)Reduces the rate of chemical degradation.
Light Dark (store in an amber or opaque container)Prevents light-induced oxidation.[4]
Atmosphere Inert gas (e.g., Nitrogen or Argon)Minimizes contact with oxygen.[4]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to air and moisture.[1][3][4]
Incompatibilities Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.Prevents hazardous chemical reactions.[3][4]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general framework for assessing the purity of this compound and detecting oxidation products. Method optimization may be required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample. The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components.

Protocol 2: Accelerated Stability Study of this compound

This protocol is based on ICH guidelines for stability testing and can be adapted to assess the stability of this compound under accelerated conditions.[8]

  • Batch Selection: Use at least one batch of this compound for the study.

  • Container: Store the sample in a container that simulates the proposed long-term storage container.

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate (if significant change at accelerated condition): 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (control): 25°C ± 2°C / 60% RH ± 5% RH or refrigerated.

  • Testing Frequency:

    • Accelerated: 0, 3, and 6 months.

    • Intermediate: 0, 6, 9, and 12 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

  • Analytical Tests: At each time point, test the samples for:

    • Appearance (color, clarity)

    • Purity by a validated stability-indicating method (e.g., HPLC)

    • Degradation products

  • Evaluation: A "significant change" is defined as a failure to meet the established specification for purity and appearance.

Visualization

Oxidation_Prevention Factors and Prevention of this compound Oxidation cluster_causes Causes of Oxidation cluster_effects Effects of Oxidation cluster_prevention Preventive Measures Oxygen Oxygen Light Light 2_Ethylaniline 2_Ethylaniline Light->2_Ethylaniline catalyzes Heat Heat Heat->2_Ethylaniline accelerates Impurities Metal Ions / Impurities Impurities->2_Ethylaniline catalyzes Discoloration Discoloration Degradation_Products Formation of Degradation Products Polymerization Polymerization Degradation_Products->Polymerization can lead to Inert_Atmosphere Store under Inert Gas (Nitrogen/Argon) Opaque_Container Use Amber/Opaque Container Opaque_Container->Light blocks Refrigeration Refrigerated Storage Refrigeration->Heat minimizes High_Purity Use High Purity Grade High_Purity->Impurities reduces Antioxidants Add Antioxidants (e.g., BHT) Antioxidants->Oxygen scavenges radicals from 2_Ethylaniline->Degradation_Products forms

Caption: Logical workflow of this compound oxidation and preventive measures.

References

Technical Support Center: Regioselective Synthesis of 2,6-Diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of 2,6-diethylaniline (B152787).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of 2,6-diethylaniline?

The main challenge in the synthesis of 2,6-diethylaniline lies in controlling the regioselectivity of the alkylation reaction. The direct ethylation of aniline (B41778) can lead to a mixture of products, including the desired 2,6-diethylaniline, as well as mono-ethylated (o-ethylaniline), and other poly-ethylated isomers (e.g., 2,4,6-triethylaniline).[1] Achieving high selectivity for the 2,6-isomer often requires carefully controlled reaction conditions and specialized catalytic systems.

Q2: What is the most common industrial method for synthesizing 2,6-diethylaniline?

The predominant industrial synthesis route is the direct ortho-alkylation of aniline with ethylene (B1197577) gas.[2] This reaction is typically carried out at high temperatures and pressures in the presence of an aluminum-based catalyst, such as triethylaluminum (B1256330) or other aluminum anilide type catalysts.[2][3]

Q3: What are the typical byproducts I can expect in the synthesis of 2,6-diethylaniline via aniline ethylation?

The ethylation of aniline can produce a complex mixture of byproducts.[1] Besides unreacted aniline, common impurities include:

  • o-Ethylaniline

  • 2,4,6-Triethylaniline[1]

  • Diethyl-sec-butylaniline[1]

  • 2-sec-Butyl-6-ethylaniline[1]

  • Diphenylamine[1]

  • Monoethyldiphenylamine[1]

  • N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline[1]

Q4: How can I purify crude 2,6-diethylaniline?

The primary methods for purification are fractional distillation and silica (B1680970) gel column chromatography.[1] Fractional distillation is the preferred method for large-scale industrial production to separate 2,6-diethylaniline from both lower and higher boiling point impurities.[1] Column chromatography is effective for smaller-scale purifications or when dealing with impurities that have very close boiling points to the desired product.[1]

Troubleshooting Guides

Poor Regioselectivity and Low Yield

Issue: The reaction produces a low yield of 2,6-diethylaniline and a high percentage of other isomers and byproducts.

Possible Causes & Solutions:

  • Suboptimal Catalyst System: The choice and preparation of the catalyst are critical. An aluminum anilide catalyst, often formed in-situ, is commonly used.[3] Ensure the correct ratio of aniline to the aluminum source (e.g., triethylaluminum) is used for catalyst formation.[2][4]

  • Incorrect Reaction Temperature and Pressure: The reaction is highly sensitive to temperature and pressure. For the direct ethylation of aniline, temperatures around 310°C and pressures of 4.6-5.0 MPa are typically employed.[2] Deviations can significantly impact selectivity.

  • Inefficient Mixing: In a high-pressure reactor, ensure adequate stirring to maintain a homogenous reaction mixture and efficient gas-liquid mass transfer of ethylene.

Difficulties in Product Purification

Issue: Poor separation of 2,6-diethylaniline from closely boiling impurities like o-ethylaniline during fractional distillation.

Possible Causes & Solutions:

  • Inefficient Distillation Column: Use a fractionating column with a high number of theoretical plates, such as a Vigreux or a packed column.[1]

  • Incorrect Distillation Rate: Maintain a slow and steady distillation rate. A high reflux ratio (e.g., 5:1 to 10:1) is recommended to improve separation efficiency.[1]

Issue: Co-elution of 2,6-diethylaniline with a byproduct during column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: Optimize the eluent polarity. Use thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to identify a system that provides good separation.[1] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.[1]

  • Unsuitable Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) (basic or neutral).[1]

Quantitative Data Summary

ParameterValueReference
Catalyst System
CatalystTriethylaluminum[2]
Aniline to Catalyst Molar Ratio (for complex formation)3:1[2][4]
Reaction Conditions (Direct Ethylation)
Reaction Temperature310°C[2]
Reaction Pressure4.6-5.0 MPa[2]
Performance Metrics (Vapor Phase Alkylation)
Typical Conversion75-80%[2]
Typical Selectivity towards 2,6-diethylaniline74%[2]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diethylaniline via Direct Ethylation of Aniline

This protocol is adapted from industrial synthesis methodologies.[2]

Materials:

  • Aniline

  • Triethylaluminum

  • Ethylene gas

  • High-boiling aromatic solvent (optional)

  • Aqueous sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

Equipment:

  • High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls

  • Distillation apparatus

Procedure:

  • Catalyst Complex Preparation: In a suitable vessel, react aniline and triethylaluminum in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex.[2][4]

  • Alkylation Reaction:

    • Transfer the prepared catalyst complex to the high-pressure autoclave.

    • Add additional aniline.

    • Heat the reactor to 310°C and pressurize with ethylene to 4.6-5.0 MPa.[2]

    • Continuously feed ethylene to maintain the pressure as the reaction proceeds for 1-8 hours.[2]

  • Work-up and Purification:

    • After cooling and venting the reactor, deactivate the catalyst by adding an aqueous sodium hydroxide solution.[2]

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.[2]

    • Purify the crude 2,6-diethylaniline by vacuum distillation.[2]

Protocol 2: Purification of Crude 2,6-Diethylaniline by Silica Gel Column Chromatography

Materials:

Equipment:

  • Chromatography column

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack evenly. Add a layer of sand on top.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and carefully apply it to the top of the silica gel.[1]

  • Elution:

    • Begin eluting with 100% hexane.[1]

    • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., progressing to 99:1, 98:2, 95:5 hexane:ethyl acetate).[1]

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified 2,6-diethylaniline.[1]

Visualizations

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_products Reaction Products Aniline Aniline DEA 2,6-Diethylaniline (Desired Product) Aniline->DEA oEA o-Ethylaniline Aniline->oEA TEA 2,4,6-Triethylaniline Aniline->TEA Others Other Byproducts Aniline->Others Ethylene Ethylene Ethylene->DEA Ethylene->oEA Ethylene->TEA Ethylene->Others Catalyst Aluminum Anilide Catalyst (e.g., from Triethylaluminum) Catalyst->DEA Conditions High Temperature (e.g., 310°C) High Pressure (e.g., 4.6-5.0 MPa) Conditions->DEA

Caption: Reaction pathway for the synthesis of 2,6-diethylaniline.

experimental_workflow start Start catalyst_prep Catalyst Preparation (Aniline + Triethylaluminum) start->catalyst_prep alkylation High-Pressure Alkylation with Ethylene catalyst_prep->alkylation workup Work-up (Catalyst Deactivation, Extraction) alkylation->workup distillation Vacuum Distillation workup->distillation product Purified 2,6-Diethylaniline distillation->product

Caption: Experimental workflow for 2,6-diethylaniline synthesis.

troubleshooting_logic problem Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? problem->cause1 cause2 Unsuitable Stationary Phase? cause1->cause2 No solution1 Optimize Eluent Polarity via TLC cause1->solution1 Yes solution2 Consider Alternative Stationary Phase (e.g., Alumina) cause2->solution2 Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Managing Exothermic Reactions of 2-Ethylaniline with Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-ethylaniline and acids. The following sections offer troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to ensure the safe and effective management of these potentially hazardous exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of this compound with acids exothermic? A1: The reaction between this compound, an aromatic amine, and an acid is a neutralization reaction.[1][2] Amines act as bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+) from an acid.[3] This acid-base reaction forms a salt and water, and like most neutralization reactions, it releases energy in the form of heat, making it an exothermic process.[1][2][4]

Q2: What factors influence the intensity of the exotherm? A2: The intensity of the heat released depends on several factors, including the concentration of both the this compound and the acid, the rate of addition, the efficiency of mixing, and the specific acid used.[4] Stronger acids, such as sulfuric acid and nitric acid, will generally produce a more intense exotherm compared to weaker acids.[4]

Q3: What are the primary hazards associated with this reaction? A3: The main hazard is a "runaway reaction" or "thermal runaway," where the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This leads to a rapid increase in temperature and pressure, which can cause violent boiling, loss of containment, and potentially an explosion.[4] Additionally, this compound is toxic by ingestion, inhalation, or skin absorption, and reacting it with acids can release toxic fumes of aniline (B41778) and nitrogen oxides.[1]

Q4: What are the initial signs of a developing runaway reaction? A4: Key indicators include a sudden, unexpected, and accelerating rise in temperature that does not respond to cooling, a rapid increase in pressure within a closed system, unexpected gas evolution (bubbling or foaming), and a noticeable change in the color or viscosity of the reaction mixture.

Q5: What personal protective equipment (PPE) is mandatory when handling these reactions? A5: Appropriate PPE is crucial for safety. This includes chemical-resistant gloves (nitrile or neoprene are often suitable), a lab coat or chemical-resistant apron, and chemical splash goggles.[5][6] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

Q6: How should this compound and its waste be stored and disposed of? A6: this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[6] Containers must be tightly sealed.[6] All waste, including reaction residues and contaminated materials, must be treated as hazardous waste and disposed of according to local, regional, and national environmental regulations. Do not pour waste into drains.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Action(s)
Unexpected Temperature Spike 1. Acid addition rate is too fast.2. Inadequate cooling (e.g., ice bath has melted).3. Poor mixing, leading to localized "hot spots".4. Incorrect reactant concentration (too high).1. Immediately stop the addition of acid. 2. Enhance cooling (replenish ice bath, lower cryostat temperature).3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise uncontrollably, proceed to the Emergency Shutdown Protocol.
Reaction Mixture Color Change (Dark Brown/Black) 1. Temperature is too high, causing side reactions or decomposition.2. Oxidation of the aniline derivative.3. Contamination of reactants or glassware.1. Verify the internal reaction temperature; it may be higher than the bath temperature.2. Ensure the reaction is being run under an inert atmosphere (e.g., Nitrogen, Argon) if sensitivity to oxidation is a concern.3. For future experiments, use purified reagents and meticulously clean and dry all glassware.
Pressure Buildup in a Closed System 1. Gas evolution from the reaction (e.g., decomposition).2. Temperature increase causing solvent vapors to expand.3. The reaction is approaching or at its boiling point.1. Treat as an imminent runaway condition. Do not attempt to tighten seals.2. Alert personnel and prepare for emergency containment failure.3. If possible and safe to do so, implement emergency cooling.4. For all future experiments, ensure the system is equipped with a pressure-relief device (e.g., a bubbler or pressure-rated vent).
Low Yield or No Reaction 1. Reactant quality is poor.2. Incorrect stoichiometry or calculation error.3. Reaction temperature is too low.1. Check the purity of this compound and the concentration of the acid.2. Double-check all calculations for molar equivalents.3. While maintaining safety, consider a modest, controlled increase in temperature after acid addition is complete, while monitoring closely.

Quantitative Data

Table 1: Physical and Safety Properties of this compound
PropertyValueSource(s)
CAS Number 578-54-1[1][8][9]
Molecular Formula C₈H₁₁N[8][9]
Molecular Weight 121.18 g/mol [1][8]
Appearance Yellow to brown liquid[1]
Boiling Point 210-216 °C[1]
Melting Point -44 °C[1]
Density 0.983 g/mL at 25 °C[1]
Flash Point 85-99 °C[1]
Solubility Insoluble in water; soluble in alcohol and toluene.[1]
Table 2: Exothermic Reaction Parameters (Illustrative Data)
ParameterValue / RangeNotes
Enthalpy of Reaction (ΔH) -65 to -150 kJ/molThis range is reported for the exothermic diazotization of primary aromatic amines with nitrous acid (formed from NaNO₂ and a mineral acid). It serves as a proxy for the significant heat release.[10]
Typical Enthalpy of Neutralization ~ -57 kJ/molThis is the standard enthalpy of neutralization for a strong acid reacting with a strong base to form one mole of water. It provides a baseline for the expected exotherm.[11][12]
Adiabatic Temperature Rise (ΔT_ad) Highly Dependent on ConcentrationThis must be calculated or measured for a specific system (ΔT_ad = -ΔH / m·C_p). Without proper cooling, even a moderate exotherm can lead to a significant temperature increase.

Experimental Protocols

Protocol 1: Controlled Addition of Acid to this compound

Objective: To safely perform the neutralization of this compound with a strong acid while maintaining strict temperature control.

Materials:

  • This compound

  • Concentrated Acid (e.g., HCl, H₂SO₄)

  • An appropriate solvent (if required)

  • Three-neck round-bottom flask

  • Mechanical stirrer or magnetic stir plate and stir bar

  • Digital thermometer or thermocouple with display

  • Addition funnel (pressure-equalizing)

  • Cooling bath (ice-water or cryostat)

  • Inert gas supply (Nitrogen or Argon)

  • Quenching agent (e.g., cold saturated sodium bicarbonate solution)

Procedure:

  • System Setup: Assemble the clean, dry three-neck flask with the stirrer, thermometer (ensuring the probe is submerged in the reaction zone), and addition funnel. The entire apparatus should be securely clamped within a secondary containment tray.

  • Inert Atmosphere: Purge the system with an inert gas. Maintain a gentle positive pressure throughout the reaction.

  • Charge Amine: Charge the flask with the pre-determined amount of this compound (and solvent, if applicable).

  • Cooling: Begin stirring and cool the flask in the cooling bath to the desired starting temperature (typically 0-5 °C).

  • Charge Acid: Carefully charge the addition funnel with the calculated volume of acid.

  • Slow Addition: Begin adding the acid dropwise to the stirring amine solution. The rate of addition should be slow enough to maintain the internal temperature within a narrow, pre-defined range (e.g., ±2 °C of the setpoint).

  • Continuous Monitoring: Constantly monitor the internal temperature. If the temperature rises above the set limit, immediately stop the acid addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the controlled temperature for a specified period to ensure the reaction goes to completion.

  • Quenching/Workup: Once the reaction is complete, proceed with the planned quenching or workup procedure. A slow, controlled addition of the reaction mixture to a cold quenching solution is often safer than adding the quench to the reaction vessel.

Protocol 2: Emergency Shutdown Procedure

Trigger Conditions: Uncontrolled temperature rise, rapid pressure increase, equipment failure (e.g., stirrer stops).

Procedure:

  • ALERT: Announce "Emergency" or activate a lab alarm to notify all personnel in the immediate area.

  • STOP ADDITION: Immediately stop the addition of all reagents.

  • MAXIMUM COOLING: Apply maximum cooling. If using an ice bath, add more ice and salt. If using a cryostat, set it to its lowest possible temperature.

  • PREPARE TO QUENCH: If the temperature continues to rise and a runaway is imminent, prepare the pre-selected quenching agent. A quenching agent should be a substance that can rapidly neutralize the reactive components without generating excessive gas or a secondary exotherm. A large volume of a cold, weak base (like sodium bicarbonate solution) or an inert cold solvent may be appropriate.

  • EVACUATE: If the situation cannot be brought under control, lower the fume hood sash completely and evacuate the area. Activate any facility-level emergency alarms. Do not risk personal safety to save the reaction.

Visualizations

Workflow and Pathway Diagrams

troubleshooting_workflow start Start Reaction Monitoring anomaly Observe Anomaly (e.g., Temp. Rise > 2°C) start->anomaly stop_addition Stop Acid Addition anomaly->stop_addition Yes end Continue Monitoring anomaly->end No enhance_cooling Enhance Cooling (Add Ice/Lower Temp) stop_addition->enhance_cooling is_controlled Is Temperature Controlled? enhance_cooling->is_controlled resume Resume Addition (Slower Rate) is_controlled->resume Yes emergency EMERGENCY Execute Shutdown Protocol is_controlled->emergency No resume->end safety_controls cluster_0 Hierarchy of Safety Controls admin Administrative Controls (SOPs, Risk Assessment) eng Engineering Controls (Fume Hood, Cooling Bath, Venting) admin->eng informs design of ppe Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) eng->ppe protects user of emergency Emergency Response (Safety Shower, Quench Agent, Evacuation Plan) ppe->emergency is last defense before runaway_reaction cluster_1 Thermal Runaway Positive Feedback Loop heat_gen Increased Heat Generation temp_rise Temperature Increases heat_gen->temp_rise reinforces rate_increase Reaction Rate Accelerates temp_rise->rate_increase causes rate_increase->heat_gen leads to heat_removal Heat Removal Capacity Exceeded heat_removal->temp_rise triggers

References

Technical Support Center: Purification of Commercial Grade 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from commercial grade 2-ethylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grade this compound?

A1: Commercial grade this compound can contain several impurities stemming from its synthesis and storage. The most common impurities include structural isomers and related aromatic amines. These can consist of xylidine (B576407) isomers, aniline (B41778), o-toluidine, and unreacted starting materials like 2-ethylnitrobenzene. The presence of these impurities can negatively impact the yield and purity of downstream products in sensitive applications like pharmaceutical and agrochemical synthesis.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are fractional distillation and column chromatography. Fractional distillation is often preferred for separating components with different boiling points.[2] For heat-sensitive materials or to separate compounds with very close boiling points, vacuum distillation can be employed to lower the boiling point and prevent degradation.[3] Column chromatography is another effective method for separating impurities based on their differential adsorption to a stationary phase.[4]

Q3: Does this compound form azeotropes with common impurities or water?

A3: this compound is known to form a binary azeotrope with water. The azeotropic mixture boils at 99.2°C and contains 83.9% this compound by weight.[5][6] This is an important consideration if water is present as an impurity, as it will not be completely removed by simple distillation. Information on azeotropes with other common organic impurities like aniline or xylidines is less readily available, and experimental determination may be necessary if co-distillation is suspected.

Q4: How can I assess the purity of this compound before and after purification?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for both qualitative and quantitative analysis of this compound and its potential impurities. By comparing the chromatograms of the crude and purified samples, you can identify the impurities present and determine the percentage purity of your final product. High-performance liquid chromatography (HPLC) can also be a suitable method for purity assessment.[7]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from impurities.

Potential Cause Troubleshooting Step
Insufficient column efficiency. Ensure you are using a fractionating column with an adequate number of theoretical plates for the separation. For closely boiling impurities, a longer column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) may be necessary.
Distillation rate is too fast. A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.
Fluctuating heat source. Use a heating mantle with a stirrer or a temperature-controlled oil bath to provide consistent and even heating to the distillation flask. This prevents bumping and ensures a steady distillation rate.
Improper thermometer placement. The top of the thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.
Presence of an azeotrope. If an azeotrope is forming, simple fractional distillation will not be sufficient for complete separation. Consider alternative purification methods or techniques to break the azeotrope.

Issue: The color of this compound darkens during distillation.

Potential Cause Troubleshooting Step
Oxidation at high temperatures. This compound is susceptible to oxidation, which can be accelerated by heat and exposure to air.[1][8] Purging the distillation apparatus with an inert gas like nitrogen or argon before and during the distillation can minimize oxidation.
Thermal decomposition. If the distillation is performed at atmospheric pressure, the high boiling point of this compound (210-216°C) may lead to some degradation.[4] Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Data Presentation

The following table summarizes the physical properties of this compound and some of its common impurities, which is crucial for planning a successful purification by fractional distillation.

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
This compound578-54-1121.18210-216[4]
Aniline62-53-393.13184
o-Toluidine95-53-4107.15200
2,3-Xylidine87-59-2121.18224
2,4-Xylidine95-68-1121.18214
2,5-Xylidine95-78-3121.18215
2,6-Xylidine87-62-7121.18215
2-Ethylnitrobenzene612-22-6151.16227-228

Experimental Protocols

Protocol: Fractional Distillation of Commercial this compound

Objective: To purify commercial grade this compound by removing lower and higher boiling point impurities.

Materials:

  • Commercial grade this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Inert gas source (e.g., nitrogen or argon) (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Charge the round-bottom flask with the commercial grade this compound, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column and insert the thermometer. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.

    • Attach the condenser to the side-arm of the distillation head and secure it with clamps. Connect the cooling water inlet to the lower nipple and the outlet to the upper nipple.

    • Connect the condenser to a receiving flask. It is advisable to have several receiving flasks ready to collect different fractions.

    • If performing under an inert atmosphere, equip the setup with a gas inlet and outlet.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • If using, start a gentle flow of inert gas through the system.

    • Turn on the heating mantle or oil bath and begin to heat the flask gently.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, with the distillate collecting at a rate of approximately 1-2 drops per second.

    • Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask until the temperature stabilizes near the boiling point of this compound.

    • Once the temperature is stable, switch to a clean receiving flask to collect the main fraction of purified this compound. Record the temperature range over which this fraction is collected.

    • If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, switch to another receiving flask to collect this high-boiling fraction, or stop the distillation.

    • Do not distill to dryness. Leave a small amount of residue in the distillation flask.

  • Analysis:

    • Analyze the collected fractions and the starting material using GC-MS or HPLC to determine the purity and identify the removed impurities.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Step cluster_analysis Analysis & Final Product Commercial_2_Ethylaniline Commercial Grade This compound Purification_Method Select Purification Method Commercial_2_Ethylaniline->Purification_Method Fractional_Distillation Fractional Distillation Purification_Method->Fractional_Distillation Boiling Point Difference Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Polarity Difference Purity_Analysis Purity Analysis (GC-MS or HPLC) Fractional_Distillation->Purity_Analysis Column_Chromatography->Purity_Analysis Purified_Product Purified this compound (>99.5%) Purity_Analysis->Purified_Product Impurities Separated Impurities Purity_Analysis->Impurities Troubleshooting_Logic Start Purification Issue Encountered Identify_Problem Identify the Specific Problem (e.g., Poor Separation, Color Change) Start->Identify_Problem Poor_Separation Poor Separation Identify_Problem->Poor_Separation Yes Color_Change Color Change Identify_Problem->Color_Change No Check_Parameters Check Distillation Parameters (Rate, Temp, Column) Poor_Separation->Check_Parameters Consider_Oxidation Consider Oxidation/ Decomposition Color_Change->Consider_Oxidation Adjust_Heating Adjust Heating Rate Check_Parameters->Adjust_Heating Check_Column Check Column Efficiency & Packing Check_Parameters->Check_Column Use_Inert_Atmosphere Use Inert Atmosphere Consider_Oxidation->Use_Inert_Atmosphere Use_Vacuum Use Vacuum Distillation Consider_Oxidation->Use_Vacuum Resolved Issue Resolved Adjust_Heating->Resolved Check_Column->Resolved Use_Inert_Atmosphere->Resolved Use_Vacuum->Resolved

References

Technical Support Center: Optimizing Catalyst Loading for 2-Ethylaniline Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the hydrogenation of 2-ethylaniline and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for synthesizing this compound via hydrogenation?

A1: The catalytic hydrogenation of 2-ethylnitrobenzene (B1329339) is the crucial chemical transformation for synthesizing this compound.[1] This process reduces the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen in the presence of a heterogeneous catalyst.[1] The most common industrial method for producing aniline (B41778) derivatives involves the hydrogenation of the corresponding nitrobenzene (B124822) compound.[2][3]

Q2: Which catalysts are most effective for this reaction?

A2: The choice of catalyst is critical for successful hydrogenation.[1]

  • Palladium on Carbon (Pd/C): This is a widely used and highly effective noble metal catalyst, known for its high activity under mild conditions.[1][2][4]

  • Raney Nickel: A cost-effective alternative, although it may require more stringent reaction conditions like higher temperatures or pressures.[1][4]

  • Platinum-based catalysts: These are also used and can offer very high activity.[4]

Q3: How does catalyst loading impact the reaction rate and final conversion?

A3: Catalyst loading significantly affects the reaction kinetics but not the theoretical final conversion.[5] Increasing the amount of catalyst generally results in a faster hydrogen uptake and a quicker reaction.[5] However, the total volumetric hydrogen uptake, which corresponds to the final product yield, is not typically affected by the catalyst loading, assuming the reaction goes to completion.[5] Finding the optimal loading is a balance: insufficient loading leads to low or slow conversion, while excessive loading can increase the likelihood of side reactions and is not cost-effective.[6][7]

Q4: What are the typical reaction conditions for this compound hydrogenation?

A4: Reaction conditions must be optimized for the specific catalyst and desired outcome.

  • Temperature: Typically ranges from room temperature up to 180°C.[4][8] While higher temperatures increase the reaction rate, they can also promote over-hydrogenation or other side reactions.[1]

  • Hydrogen Pressure: Generally applied from atmospheric pressure up to 5.0 MPa.[1][4][8] Increased pressure enhances the concentration of dissolved hydrogen, which accelerates the reaction rate.[1]

  • Solvents: Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used because they effectively dissolve the reactants and are compatible with standard catalysts.[1][4]

Q5: How can I monitor the progress of the hydrogenation reaction?

A5: Reaction progress can be tracked through several methods:

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) allow for direct monitoring of the disappearance of the starting material (2-ethylnitrobenzene) and the appearance of the product (this compound).[4][9]

  • Hydrogen Uptake: In a sealed system, monitoring the drop in hydrogen pressure or the volume of hydrogen consumed provides a direct measure of reaction progress.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion

Possible CauseSuggested Solution(s)
Inactive Catalyst The catalyst may be deactivated from improper handling or storage.[4] Solution: Use a fresh, properly activated catalyst and ensure it is stored under an inert atmosphere.[4]
Catalyst Poisoning Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[4][10] Solution: Purify the starting material and solvent before use. Use high-purity hydrogen gas.[4] If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help, as the poison may adsorb to the initial catalyst batch.[10]
Insufficient Hydrogen The system may have a leak, or the hydrogen supply may be inadequate.[4] Solution: Check the hydrogen source and ensure all connections are secure.[4] Thoroughly purge the reaction vessel with hydrogen before starting the reaction.[4]
Suboptimal Conditions The reaction temperature and/or pressure may be too low to drive the reaction forward efficiently.[4] Solution: Gradually increase the temperature and/or pressure, staying within the safe operating limits of your equipment.[4]
Insufficient Catalyst Loading The amount of catalyst may be too low for the scale of the reaction, resulting in a very slow conversion rate.[7] Solution: Increase the catalyst loading incrementally. Refer to the data tables below for typical ranges.

Issue 2: Poor Selectivity (Byproduct Formation)

Possible CauseSuggested Solution(s)
Over-hydrogenation Hydrogenation of the aromatic ring can occur, leading to the formation of 2-ethylcyclohexylamine.[4] This is more common at high temperatures and pressures. Solution: Reduce the reaction temperature and/or pressure.[4] Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product.
Excessive Catalyst Loading Overcrowding of active sites due to high catalyst loading can sometimes lead to increased side reactions.[6][7] Solution: Reduce the catalyst loading to the optimal level that provides a good reaction rate without compromising selectivity.

Data Presentation: Catalyst Loading Examples

The optimal catalyst loading depends on the specific catalyst, substrate, and reaction conditions. The following table provides typical ranges for laboratory-scale synthesis based on literature.

CatalystTypical Loading RangeSubstrate ReferenceNotes
10% Palladium on Carbon (Pd/C) 1 - 5 mol%2-ethylnitrobenzeneHighly active under mild conditions.[4]
Raney® Nickel 5 - 10 wt%2-ethylnitrobenzeneA cost-effective option, may require higher temperature/pressure.[1]
Metal Catalyst (Industrial Patent) ~0.08 wt%o-nitroethylbenzeneExample from a continuous process patent, highlighting efficiency at scale.[8]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

  • Reactor Setup: Add 2-ethylnitrobenzene and a suitable solvent (e.g., ethanol) to a hydrogenation reactor.[1]

  • Inerting: Under a gentle stream of an inert gas (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 1-5 mol%).[4]

  • Purging: Seal the reactor and purge the system several times with the inert gas to remove all oxygen, then purge multiple times with hydrogen gas.[1][4]

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa) and heat to the desired temperature (e.g., 50-100°C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by using analytical techniques like GC or TLC.[1]

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with inert gas.[1]

  • Catalyst Removal: Filter the reaction mixture through a pad of a filter aid (e.g., Celite®) to remove the Pd/C catalyst.[1] Wash the filter cake with fresh solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified further if necessary (e.g., by distillation).[1]

Protocol 2: Hydrogenation using Raney® Nickel

  • Reactor Setup: In a high-pressure autoclave, add an activated Raney® Nickel slurry (typically 5-10 wt% relative to the substrate).[1] Then add the 2-ethylnitrobenzene and solvent (e.g., ethanol).[1]

  • Inerting & Purging: Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen.[1]

  • Reaction: Introduce hydrogen gas and pressurize the autoclave to the target pressure (e.g., 1-5 MPa).[1] Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by observing the pressure drop from hydrogen consumption.[1]

  • Work-up: After completion, cool the autoclave to room temperature and carefully vent the excess hydrogen.[1]

  • Catalyst Removal: Allow the Raney® Nickel to settle and decant the supernatant, or filter the mixture through a Celite® pad under a nitrogen blanket.[1]

  • Isolation: Concentrate the solution to obtain the crude this compound for subsequent purification.[1]

Visualizations

cluster_workflow Experimental Workflow for Catalytic Hydrogenation A 1. Reactor Setup (Substrate + Solvent) B 2. Inert Gas Purge A->B C 3. Add Catalyst B->C D 4. Hydrogen Purge C->D E 5. Pressurize & Heat (Reaction) D->E F 6. Cool & Vent E->F G 7. Filter Catalyst F->G H 8. Isolate Product G->H

Caption: General experimental workflow for catalytic hydrogenation.[1]

cluster_pathway Reaction Pathway: 2-Ethylnitrobenzene to this compound Start 2-Ethylnitrobenzene Product This compound Start->Product H₂ / Catalyst (e.g., Pd/C, Raney Ni) Byproduct 2-Ethylcyclohexylamine (Over-hydrogenation) Product->Byproduct Excess H₂ High Temp/Pressure

Caption: Reaction pathway for the hydrogenation of 2-ethylnitrobenzene.[1][4]

cluster_troubleshooting Troubleshooting: Low or No Conversion Start Low / No Conversion? Q1 Is the Catalyst Fresh & Handled Correctly? Start->Q1 S1 Use Fresh Catalyst Q1->S1 No Q2 Are Reactants & H₂ High Purity? Q1->Q2 Yes S2 Purify Materials Use High-Purity H₂ Q2->S2 No Q3 Is the System Properly Sealed & Purged? Q2->Q3 Yes S3 Check for Leaks Ensure Thorough Purging Q3->S3 No Q4 Are Temperature & Pressure Sufficient? Q3->Q4 Yes S4 Increase Temp/Pressure Q4->S4 No End Re-evaluate Parameters or Catalyst Choice Q4->End Yes

Caption: Troubleshooting decision tree for low conversion.[4]

References

Technical Support Center: Degradation of 2-Ethylaniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-ethylaniline in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is protonated to form the 2-ethylanilinium ion. This species is generally more stable than the free base. However, degradation can still occur, primarily through two pathways: oxidation and polymerization. Strong acids can also catalyze other reactions if reactants are present.[1][2]

  • Oxidative Degradation: If oxidizing agents are present or introduced (e.g., dissolved oxygen, impurities), the aromatic ring and the amino group are susceptible to oxidation. This can lead to the formation of colored byproducts like quinone-imine structures and further degradation to smaller organic molecules. In the presence of strong oxidizing agents like potassium permanganate, 2-ethylbenzoquinone can be formed.[3]

  • Polymerization: In acidic media, particularly with an oxidizing agent like ammonium (B1175870) persulfate, this compound can undergo oxidative polymerization to form poly(this compound).[3] This can result in the formation of insoluble polymeric materials in your reaction mixture.

  • Hydrolysis: While the C-N bond in the anilinium ion is relatively stable, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to slow hydrolysis, yielding 2-ethylphenol (B104991) and ammonia. However, this is generally not considered a primary or rapid degradation pathway under typical experimental conditions.

Q2: I am observing a color change in my this compound solution upon acidification. What could be the cause?

A2: A color change, often to a darker yellow, brown, or even black, is a common indicator of degradation. This is typically due to the formation of oxidized and polymeric species. The anilinium ion itself is colorless, so any color change suggests the formation of new chromophoric degradation products. Even trace amounts of oxidizing impurities can initiate these reactions, which are often catalyzed by acid.

Q3: Can the ethyl group on the aromatic ring be cleaved during acid-catalyzed degradation?

A3: Cleavage of the ethyl group from the aromatic ring is not a typical degradation pathway under simple acidic conditions. The carbon-carbon bond of the ethyl group is generally stable to acid hydrolysis. Degradation is more likely to occur at the amino group or the aromatic ring itself.

Q4: How does the choice of acid (e.g., HCl, H₂SO₄) affect the degradation of this compound?

A4: While both are strong acids and will protonate this compound, the counter-ion can play a role. For instance, sulfuric acid is a stronger dehydrating agent and can promote side reactions, including sulfonation of the aromatic ring at high temperatures, forming this compound-sulfonic acid isomers.[1] Nitric acid, being a strong oxidizing agent, will lead to a complex mixture of nitrated and oxidized products.[1] For general purposes of creating an acidic medium with minimal side reactions, hydrochloric acid is often a suitable choice.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC Analysis After Acid Treatment

  • Problem: After subjecting a sample of this compound to acidic conditions, multiple unexpected peaks appear in the chromatogram.

  • Possible Causes:

    • Degradation: The new peaks are likely degradation products such as oxidized or polymerized species.

    • Impurity Reaction: Pre-existing impurities in the this compound starting material may have reacted under acidic conditions.

    • Side Reactions: If other reagents are present, the acidic conditions may have catalyzed unintended side reactions like halogenation or nitration.

  • Troubleshooting Steps:

    • Characterize the Peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the compounds corresponding to the new peaks. This will provide clues about their structures (e.g., addition of oxygen, dimerization).

    • Run a Blank: Analyze a blank sample containing only the acidic medium to rule out any contaminants from the solvent or acid.

    • Purity Check: Re-analyze the starting material (this compound) to confirm its initial purity.

    • Control Reaction Conditions: Minimize exposure to light and oxygen. Use de-gassed solvents and consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.

Issue 2: Formation of Insoluble Material or Precipitate

  • Problem: Upon addition of acid or during heating in an acidic solution, a solid precipitate or insoluble gum forms.

  • Possible Causes:

    • Polymerization: As mentioned, this compound can undergo oxidative polymerization in acidic media to form insoluble poly(this compound).

    • Salt Formation and Solubility: While the 2-ethylanilinium salt is generally more water-soluble, its solubility can vary depending on the counter-ion and the overall composition of the solvent system. In some organic solvents, the salt may precipitate.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate the solid and analyze it using techniques like FTIR or NMR to determine if it is a polymer or a salt.

    • Solvent System Adjustment: If salt precipitation is suspected, try adjusting the polarity of your solvent system.

    • Inhibit Polymerization: If polymerization is the issue, strictly exclude oxygen and other potential oxidizing agents. The addition of a radical scavenger might be considered, but this could also interfere with intended reactions.

Issue 3: Low Recovery of this compound After Experiment

  • Problem: After performing a reaction or storage in an acidic solution and subsequent work-up, the recovery of this compound is significantly lower than expected.

  • Possible Causes:

    • Degradation: A significant portion of the starting material has degraded into other products.

    • Work-up Issues: During neutralization and extraction, the this compound may not have been fully converted back to its free base form or efficiently extracted into the organic phase.

  • Troubleshooting Steps:

    • Analyze Aqueous Layer: After extraction, analyze a sample of the aqueous layer to check for remaining this compound.

    • pH Adjustment: Ensure the pH of the aqueous solution is sufficiently basic (typically pH > 9-10) before extraction to ensure complete deprotonation of the anilinium ion.

    • Quantify Degradation Products: If possible, quantify the major degradation products to perform a mass balance and account for the lost starting material.

Quantitative Data Summary

The following tables provide an illustrative summary of quantitative data that could be obtained from a forced degradation study of this compound under acidic conditions. The actual values will depend on the specific experimental setup.

Table 1: Forced Degradation of this compound in 1M HCl at 80°C

Time (hours)This compound (%)Degradation Product A (%)Degradation Product B (%)Total Degradation (%)
0100.00.00.00.0
295.22.51.14.8
490.55.12.39.5
882.19.84.517.9
2465.718.39.134.3

Note: Degradation products A and B are hypothetical major degradation products.

Table 2: Effect of Acid Type and Concentration on Degradation of this compound (24 hours at 60°C)

AcidConcentration (M)This compound Remaining (%)Total Degradation (%)
HCl0.198.51.5
HCl1.092.37.7
H₂SO₄0.198.21.8
H₂SO₄1.091.58.5
Acetic Acid1.099.10.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a typical procedure for investigating the stability of this compound in an acidic solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer a known volume of the stock solution into several reaction vials.

    • Remove the solvent under a gentle stream of nitrogen if the solvent is not compatible with the stress conditions.

    • Add the acidic solution (e.g., 1M HCl or 1M H₂SO₄) to achieve a final this compound concentration of approximately 100 µg/mL.

    • Seal the vials and place them in a temperature-controlled environment (e.g., a water bath or oven) at a set temperature (e.g., 60°C or 80°C).

    • Prepare a control sample stored at room temperature or in a refrigerator.

  • Time Points: Withdraw vials at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Cool the vials to room temperature.

    • Neutralize the sample by adding a stoichiometric amount of a suitable base (e.g., NaOH).

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

This is a general reverse-phase HPLC method that can be optimized for this specific application.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (or scan with PDA to identify optimal wavelengths for parent and degradation products).

  • Injection Volume: 10 µL

Visualizations

DegradationPathways Aniline This compound Protonated 2-Ethylanilinium Ion Aniline->Protonated + H⁺ (Acidic Conditions) Oxidized Oxidized Intermediates (e.g., Quinone-imines) Protonated->Oxidized + [O] (Oxidizing Agent/Air) Polymer Poly(this compound) Protonated->Polymer + [O] (e.g., (NH₄)₂S₂O₈) Sulfonated Sulfonated Products Protonated->Sulfonated + H₂SO₄ (conc.) (High Temp) RingOpening Ring-Opened Products (e.g., smaller organic acids) Oxidized->RingOpening Further Oxidation

Caption: Plausible degradation pathways of this compound under acidic conditions.

ExperimentalWorkflow Start Start: this compound Sample Stress Forced Degradation (Acid, Heat, Time) Start->Stress SamplePrep Sample Preparation (Neutralization, Dilution, Filtration) Stress->SamplePrep HPLC HPLC-UV/PDA Analysis SamplePrep->HPLC LCMS LC-MS/MS for Identification (If unknown peaks) HPLC->LCMS Unknown Peaks Data Data Analysis (Quantification, Mass Balance) HPLC->Data LCMS->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Poly(2-ethylaniline) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of poly(2-ethylaniline) (P2EANI).

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) not dissolving?

A1: The solubility of poly(this compound) is influenced by several factors. Common reasons for poor solubility include using an inappropriate solvent, the polymer's molecular weight, its oxidation state (dopped vs. undoped), and the degree of crystallinity. Polyaniline and its derivatives are known for their limited solubility in many common organic solvents.[1]

Q2: What are the best solvents for dissolving poly(this compound)?

A2: Poly(this compound), particularly in its emeraldine (B8112657) base (undoped) form, shows improved solubility in polar aprotic solvents compared to its parent, polyaniline.[1] Recommended solvents include N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF). Chloroform and m-cresol (B1676322) have also been reported as effective solvents.[2][3]

Q3: Does the doping state of poly(this compound) affect its solubility?

A3: Yes, the doping state has a significant impact on solubility. The doped (conducting) form of polyaniline and its derivatives is generally less soluble than the undoped emeraldine base form. This is because the charged polymer backbone in the doped state leads to stronger interchain interactions. For easier dissolution, it is often recommended to de-dope the polymer to its base form.

Q4: How does the molecular weight of poly(this compound) influence its solubility?

A4: As with most polymers, the solubility of poly(this compound) generally decreases as its molecular weight increases.[3] Higher molecular weight polymers have stronger intermolecular forces, making it more challenging for solvent molecules to separate the polymer chains and achieve dissolution.

Q5: Can I heat the mixture to improve the solubility of poly(this compound)?

A5: Gentle heating can be an effective way to increase the solubility of poly(this compound). However, it is crucial to monitor the temperature to avoid any potential degradation of the polymer. A temperature range of 40-60°C is often sufficient to enhance dissolution.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to resolving common issues encountered when dissolving poly(this compound).

Problem 1: The polymer does not dissolve and only swells.
  • Possible Cause: The chosen solvent is not appropriate for the polymer.

  • Solution: Switch to a more suitable solvent. Refer to the solvent compatibility table below. Good starting points are NMP, DMF, or DMSO.

  • Possible Cause: The polymer is in its doped (salt) form, which is less soluble.

  • Solution: Convert the polymer to its emeraldine base form by treating it with an aqueous ammonia (B1221849) solution, followed by washing and drying before dissolution.

Problem 2: The dissolution is very slow.
  • Possible Cause: The polymer has a high molecular weight.

  • Solution: Increase the stirring time and consider gentle heating (40-60°C) to accelerate the dissolution process. Using an ultrasonic bath can also help break up polymer agglomerates and speed up dissolution.

  • Possible Cause: The polymer powder is clumped together, reducing the surface area for solvent interaction.

  • Solution: Grind the polymer into a fine powder before adding it to the solvent.

Problem 3: The resulting solution is hazy or contains suspended particles.
  • Possible Cause: The polymer is not fully dissolved, or there are insoluble impurities.

  • Solution: Continue stirring and/or gentle heating. If the solution remains hazy, it may be necessary to filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved particles, especially for applications requiring a clear, homogeneous solution.[4][5][6][7]

Quantitative Data Summary

The following table summarizes the solubility of poly(this compound) in various organic solvents. Please note that exact solubility can vary depending on the polymer's molecular weight and synthesis method. The qualitative descriptions are based on findings for substituted polyanilines.

SolventHansen Solubility Parameter (δ)Solubility
N-Methyl-2-pyrrolidone (NMP)23.1Good
Dimethylformamide (DMF)24.8Good
Dimethyl sulfoxide (DMSO)26.4Good
Tetrahydrofuran (THF)18.6Moderate
Chloroform19.0Moderate
m-Cresol22.7Good
Toluene18.2Poor
Acetone20.3Poor
Ethanol26.0Poor
Water47.8Insoluble

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(this compound) (Emeraldine Base)
  • Preparation: Ensure the poly(this compound) is in its emeraldine base (undoped) form and is a fine, dry powder.

  • Weighing: Accurately weigh the desired amount of poly(this compound) powder.

  • Solvent Addition: In a fume hood, add the appropriate volume of a suitable solvent (e.g., NMP, DMF, or THF) to achieve the target concentration (a starting concentration of 1-5 mg/mL is recommended).

  • Mixing: Stir the mixture vigorously using a magnetic stirrer at room temperature. Ensure the vial is sealed to prevent solvent evaporation.

  • Observation: Continue stirring until the polymer is fully dissolved. This may take several hours. The solution should be clear and homogeneous.

  • Heating (Optional): If the polymer does not fully dissolve at room temperature, gently heat the solution to 40-60°C with continuous stirring.

  • Filtration (Optional): For applications requiring a particle-free solution, filter the solution through a PTFE syringe filter (0.45 µm or smaller) into a clean vial.[4][5][6][7]

Protocol 2: De-doping of Poly(this compound) Salt to Emeraldine Base
  • Suspension: Suspend the doped poly(this compound) powder in a 0.1 M aqueous ammonium (B1175870) hydroxide (B78521) solution.

  • Stirring: Stir the suspension for several hours at room temperature. The color of the polymer should change, indicating the transition to the emeraldine base.

  • Filtration: Filter the polymer using a Büchner funnel and wash it repeatedly with deionized water until the filtrate is neutral.

  • Washing: Wash the polymer with methanol (B129727) to remove any remaining impurities.

  • Drying: Dry the de-doped polymer in a vacuum oven at 60°C for at least 24 hours before attempting dissolution.

Visualizations

TroubleshootingWorkflow start Start: Poor P2EANI Solubility check_solvent Is the solvent appropriate? (e.g., NMP, DMF, DMSO) start->check_solvent change_solvent Action: Switch to a recommended solvent check_solvent->change_solvent No check_doping Is the polymer in the emeraldine base form? check_solvent->check_doping Yes change_solvent->check_doping de_dope Action: De-dope the polymer with aqueous ammonia check_doping->de_dope No check_agitation Is agitation sufficient? check_doping->check_agitation Yes de_dope->check_agitation increase_time_temp Action: Increase stirring time and/or gently heat (40-60°C) use_sonication Action: Use an ultrasonic bath to break up agglomerates increase_time_temp->use_sonication check_agitation->increase_time_temp Yes check_agitation->use_sonication No check_haze Is the solution hazy? use_sonication->check_haze filter_solution Action: Filter the solution (e.g., 0.45 µm PTFE filter) check_haze->filter_solution Yes success Success: Homogeneous Solution check_haze->success No filter_solution->success fail Issue Persists: Consult further literature or technical support

Caption: Troubleshooting workflow for poor poly(this compound) solubility.

Caption: Experimental workflow for dissolving poly(this compound).

References

minimizing byproduct formation in 2-ethylaniline halogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the halogenation of 2-ethylaniline.

Troubleshooting Guide

The high reactivity of the aniline (B41778) ring, due to the activating amino group, often leads to challenges such as over-halogenation and the formation of oxidation byproducts.[1] The following table outlines common issues, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Formation of Polyhalogenated Byproducts (Di- or Tri-substituted) The amino group in this compound is a strong activating group, making the aromatic ring highly susceptible to multiple halogen additions.[1]Protect the Amino Group: Acetylate the amino group to form 2-ethylacetanilide (B181096). The acetyl group moderates the ring's reactivity, allowing for more controlled monohalogenation, typically at the para-position due to steric hindrance.[1] The protecting group can be removed later by acid-catalyzed hydrolysis. Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the halogenating agent. Low Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.
Dark Brown or Tarry Reaction Mixture Anilines are prone to oxidation, especially under harsh conditions, leading to colored polymeric impurities.[1] This can be exacerbated by certain halogenating agents or exposure to air.Use Purified Reagents: Ensure the this compound is freshly distilled and colorless. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1] Protecting Group: Acetylation of the amino group also reduces its susceptibility to oxidation.[1] Mild Halogenating Agents: Consider using milder reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).[2][3]
Low Regioselectivity (Mixture of Ortho and Para Isomers) The amino group directs electrophilic substitution to both the ortho and para positions. While the para position is generally favored sterically, mixtures are common.Para-Selective Halogenation: For chlorination and bromination, using copper(II) chloride or copper(II) bromide in an ionic liquid can achieve high para-selectivity under mild conditions without needing supplementary oxygen or HCl gas.[4] For iodination, using iodine with sodium bicarbonate in an aqueous solution is an effective method for para-iodination.[5] Ortho-Selective Halogenation: Achieving high ortho-selectivity is more challenging. Directed ortho-metalation (DoM) is a potential strategy, which involves protecting the aniline as a carbamate, followed by metalation with an organolithium reagent and quenching with a halogen source.[5]
Formation of Haloacetonitriles A study has shown that free bromination of this compound can result in the formation of haloacetonitriles, with yields as high as 6.5%.[6][7]This is a specific type of ring-cleavage byproduct. Optimizing for selective ring halogenation by using a protecting group and controlled conditions should minimize this side reaction.
Formation of Methylene-Bridged Byproducts In the bromination of a related compound, 4,4'-(dibromomethylene)bis(2,6-diethylaniline) was identified as a byproduct.This type of byproduct may arise from reactions involving impurities or specific reaction conditions. Ensuring high-purity starting materials and carefully controlling the reaction stoichiometry and temperature can help avoid such side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the halogenation of this compound so challenging?

Aniline and its derivatives, like this compound, are highly reactive towards electrophilic aromatic substitution.[1] The amino group (-NH₂) is a strong activating group that donates electron density to the aromatic ring, making the ortho and para positions extremely susceptible to electrophilic attack.[1] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, and can also make the compound susceptible to oxidation.[1]

Q2: How can I achieve selective monohalogenation of this compound?

To prevent over-halogenation, the strong activating effect of the amino group must be reduced.[1] The most common and effective strategy is to protect the amino group by converting it into an amide, for example, through acetylation with acetic anhydride (B1165640).[1] The resulting 2-ethylacetanilide is still an ortho, para-director, but the acetyl group withdraws electron density, moderating the ring's activation. This allows for a more controlled, selective monohalogenation, usually favoring the para position.[1]

Q3: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

Achieving high para-selectivity is a common goal. Here are some strategies:

  • Steric Hindrance: Using a bulky protecting group on the nitrogen can sterically hinder the ortho positions, thus favoring para substitution. The acetyl group provides some steric hindrance.[1]

  • Specific Reagent/Solvent Systems:

    • For Chlorination/Bromination: A method using CuCl₂ or CuBr₂ in an ionic liquid has been shown to provide high yields and high regioselectivity for para-substitution on unprotected anilines under mild conditions.[4]

    • For Iodination: Reacting the aniline with molecular iodine in the presence of a mild base like sodium bicarbonate is a common method to achieve high para-selectivity.[5]

Q4: What are the best practices for setting up a this compound halogenation reaction to minimize byproducts?

  • Start with Pure Materials: Use freshly distilled, colorless this compound.

  • Protect the Amino Group: Acetylate the this compound before halogenation.

  • Control the Temperature: Run the reaction at a low temperature (e.g., 0-5 °C) to slow down the reaction rate and minimize side reactions.[1]

  • Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under nitrogen or argon.[1]

  • Choose the Right Halogenating Agent: Use milder agents like NCS, NBS, or NIS. For bromination, an H₂O₂-HBr system in water is also an environmentally friendly option that generates bromine in situ.[8]

  • Precise Stoichiometry: Carefully control the molar equivalents of the halogenating agent to favor mono-substitution.

Q5: How can I effectively remove byproducts after the reaction is complete?

  • Acid-Base Extraction: This technique is useful for separating the halogenated aniline from non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid, the basic aniline product will move to the aqueous layer as its ammonium (B1175870) salt. After separating the layers, the aqueous layer can be basified to recover the purified aniline, which is then extracted back into an organic solvent.[9]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent is an excellent method for purification.[9]

  • Column Chromatography: For difficult separations of isomers or closely related byproducts, column chromatography using silica (B1680970) gel is a powerful technique.[9]

Quantitative Data Summary

Halogenation Reaction Byproduct/Product Conditions Yield Reference
Free Bromination of this compoundHaloacetonitrilesNot specified6.5%[6][7]
Bromination of 4,4′-methylenebis(2,6-diethylaniline)4,4′-(dibromomethylene)bis(2,6-diethylaniline)N-bromosuccinimide (NBS) in acetonitrile (B52724) or isopropyl alcohol17%[10]
Bromination of 4,4′-methylenebis(2,6-diethylaniline)4,4′-methylenebis(3-bromo-2,6-diethylaniline) (Desired Product)N-bromosuccinimide (NBS) in concentrated sulfuric acid75%[10]

Detailed Experimental Protocols

Protocol 1: Para-Selective Bromination of this compound via Acetylation

This protocol involves the protection of the amino group, followed by bromination and deprotection.

Step 1: Acetylation of this compound

  • In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid (2-ethylacetanilide) by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of 2-Ethylacetanilide

  • Dissolve the dried 2-ethylacetanilide (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate container, dissolve bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the acetanilide (B955) solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Pour the mixture into cold water to precipitate the crude product (4-bromo-2-ethylacetanilide).

  • Collect the solid by vacuum filtration, wash with a cold sodium bisulfite solution (to remove excess bromine) and then with water.

Step 3: Hydrolysis of 4-Bromo-2-ethylacetanilide

  • Reflux the crude 4-bromo-2-ethylacetanilide in a mixture of ethanol (B145695) and concentrated hydrochloric acid for 4-8 hours.

  • Cool the mixture and neutralize it carefully with a strong base (e.g., NaOH solution) until it is alkaline.

  • Extract the desired 4-bromo-2-ethylaniline (B1273662) with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Reaction Pathway: Halogenation of this compound

Halogenation_Pathway Reaction Pathway: Halogenation of this compound A This compound B Desired Product (e.g., 4-Halo-2-ethylaniline) A->B Controlled Halogenation (e.g., via protection) C Polyhalogenated Byproducts (Di-, Tri-halo) A->C Direct Halogenation (Excess Reagent) D Oxidation Byproducts (Tars, Quinones) A->D Harsh Conditions (Air Exposure) E 2-Ethylacetanilide (Protected Intermediate) A->E Acetylation (Protection) F Regioisomer Byproduct (e.g., 2-Halo-2-ethylaniline) A->F Direct Halogenation (Poor Selectivity) E->B Halogenation & Deprotection

Caption: Pathway for desired product vs. byproduct formation.

Troubleshooting Workflow for Byproduct Minimization

Logical_Relationships Parameter vs. Outcome Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes param1 Amino Group Protection outcome1 High Selectivity (Mono- vs. Poly-halogenation) param1->outcome1 Increases outcome2 Minimized Oxidation param1->outcome2 Increases param2 Reaction Temperature param2->outcome1 Low temp Increases param2->outcome2 Low temp Increases param3 Atmosphere param3->outcome2 Inert gas Increases param4 Halogenating Agent param4->outcome1 Mild agent Increases outcome3 High Regioselectivity (Para vs. Ortho) param4->outcome3 Specific agents Increase

References

Technical Support Center: Safe Handling and Disposal of 2-Ethylaniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-ethylaniline waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic substance that can be harmful if ingested, inhaled, or absorbed through the skin.[1] Key hazards include:

  • Toxicity: It is classified as a toxic substance and can cause severe injury or death upon inhalation, ingestion, or skin contact.[2][3]

  • Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to headache, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis).[4][5] Higher exposures can lead to difficulty breathing, collapse, and even death.[4]

  • Irritation: It can cause irritation to the skin, eyes, and respiratory tract.[1][5]

  • Skin Sensitization: this compound may cause an allergic skin reaction.[4]

  • Organ Effects: Repeated exposure may negatively impact the liver and nervous system.[4]

  • Flammability: It is a combustible liquid, and its vapors can form explosive mixtures with air when heated.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. Always wear the following:

  • Gloves: Chemical-resistant gloves are mandatory.[1] Butyl or Viton® gloves are suggested materials.[6]

  • Eye Protection: Tightly fitting safety goggles with side-shields are required.[2] A face shield should be used in situations with a risk of splashing.[4]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a chemical fume hood or if exposure limits are likely to be exceeded, use a NIOSH-approved respirator.[1] A full-face respirator may be necessary if irritation or other symptoms are experienced.[2]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, dark, and well-ventilated area.[1][7] It is crucial to keep it away from all sources of ignition, as it is a combustible liquid.[1][5]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][5] It can react violently with oxidizing materials.[2][3] Contact with metals may lead to the evolution of flammable hydrogen gas.[2]

Q5: What is the proper procedure for disposing of this compound waste?

A5: this compound and any contaminated materials must be treated as hazardous waste.[1] Disposal should be carried out in strict accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service.[8] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[8] Never dispose of this compound waste down the drain or into waterways due to its toxicity to aquatic life.[1]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Issue: A researcher accidentally splashes a small amount of this compound on their gloved hand and a droplet enters their eye.

  • Troubleshooting Steps:

    • Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][9] Remove any contaminated clothing.[5] Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[5]

Scenario 2: Small Spill in a Fume Hood

  • Issue: A small amount of this compound (less than 50 mL) is spilled inside a chemical fume hood.

  • Troubleshooting Steps:

    • Ensure the fume hood is functioning correctly.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

    • Collect the absorbent material and place it in a suitable, labeled container for hazardous waste disposal.[5]

    • Wipe down the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Scenario 3: Unidentified Odor in the Laboratory

  • Issue: A persistent, unusual chemical odor is detected in the laboratory where this compound is being used.

  • Troubleshooting Steps:

    • Do not attempt to identify the source of the leak without proper respiratory protection.

    • If the odor is strong, evacuate the area immediately.

    • From a safe location, contact the appropriate emergency response personnel for your facility.

    • If it is safe to do so, ensure all containers of this compound are tightly sealed and check for any visible spills or leaks.

    • Increase ventilation in the area if possible without compromising safety.

Quantitative Data

Physical and Chemical Properties

PropertyValueReference
Appearance Brown liquid[2]
Molecular Weight 121.20 g/mol [3]
Boiling Point 216 °C[2]
Melting Point -44 °C[3]
Flash Point 85 °C (185 °F)[4][5]
Vapor Pressure 1 mm Hg at 38.5 °C (95 °F)[4]
Water Solubility Insoluble[4]
Density 0.983 g/mL at 25 °C[6]

Toxicological Data

TestSpeciesRouteValueReference
LD50RatOral1260 mg/kg[2][5]

Exposure Limits

OrganizationLimitReference
OSHANo established PEL[5]
ACGIHNo established TLV[5]
NIOSHNo established REL[5]

Note: While no official occupational exposure limits have been established, safe work practices should always be followed to minimize exposure.[4]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: chemical-resistant gloves, safety goggles, face shield, and a lab coat.

    • Have a spill kit readily accessible.

    • Prepare a designated waste container for this compound waste.

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood.[1]

    • Use the smallest amount of the chemical necessary for the experiment.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling and before leaving the laboratory.[1]

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[1][5]

Protocol 2: Procedure for the Disposal of this compound Waste

  • Waste Segregation:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep the waste container closed when not in use.

    • Store the waste container in a designated secondary containment area.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1]

    • Do not mix this compound waste with other waste streams unless specifically instructed to do so by a qualified professional.

Visualizations

Spill_Response_Workflow Spill This compound Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (<50 mL) in Fume Hood? Assess->SmallSpill LargeSpill Large Spill (>50 mL) or Outside Hood SmallSpill->LargeSpill No Cleanup Cleanup with Spill Kit SmallSpill->Cleanup Yes Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify Emergency Personnel Evacuate->Notify Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Procedure Complete Decontaminate->End

Caption: Decision workflow for responding to a this compound spill.

Waste_Disposal_Pathway Start Experiment Generates This compound Waste Segregate Segregate Waste into Designated Container Start->Segregate Label Label Container Clearly 'Hazardous Waste: This compound' Segregate->Label Store Store in Secondary Containment Label->Store ContactEHS Contact Environmental Health & Safety Store->ContactEHS Pickup Schedule Waste Pickup ContactEHS->Pickup Disposal Licensed Disposal Facility Pickup->Disposal

Caption: Logical pathway for the proper disposal of this compound waste.

References

Technical Support Center: Addressing Methemoglobinemia from 2-Ethylaniline Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-ethylaniline and the resulting methemoglobinemia.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible methemoglobin (MetHb) levels in in vitro assays 1. Instability of this compound solution.2. Variation in erythrocyte preparation.3. Temperature fluctuations during incubation.4. Inaccurate pipetting of reagents.1. Prepare fresh this compound solutions for each experiment. Protect from light and heat.2. Standardize erythrocyte washing and resuspension procedures. Ensure consistent cell density.3. Use a calibrated water bath or incubator to maintain a constant temperature (e.g., 37°C).4. Calibrate pipettes regularly and use appropriate pipetting techniques.
Low or no MetHb formation detected after this compound exposure 1. Inactive or insufficient metabolic activation system (e.g., liver S9 fraction).2. Low concentration of this compound.3. Insufficient incubation time.4. Spectrophotometer malfunction or incorrect wavelength setting.1. Verify the activity of the S9 fraction with a positive control (e.g., aniline). Ensure proper storage and handling.2. Perform a dose-response experiment to determine the optimal concentration of this compound.3. Increase the incubation time and collect samples at multiple time points to capture peak MetHb formation.4. Check the spectrophotometer's lamp and calibration. Ensure the wavelength is set to ~630 nm for MetHb measurement.
High background absorbance in spectrophotometric readings 1. Hemolysis of red blood cells.2. Contamination of cuvettes or reagents.3. Improper blanking of the spectrophotometer.1. Handle erythrocytes gently during washing and incubation to minimize lysis. Centrifuge at low speeds.2. Use clean, scratch-free cuvettes and high-purity reagents.3. Use the appropriate blank solution (e.g., buffer without erythrocytes or lysate) for each measurement.
Precipitation of this compound in the incubation medium 1. Poor solubility of this compound in the aqueous buffer.2. High concentration of the compound.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the incubation buffer. Ensure the final solvent concentration is low and does not affect the assay.2. Reduce the final concentration of this compound in the assay.

Frequently Asked Questions (FAQs)

1. What is the mechanism of methemoglobinemia induced by this compound?

This compound, like other aromatic amines, does not directly oxidize hemoglobin. It undergoes metabolic activation, primarily in the liver, by cytochrome P450 enzymes to form N-hydroxy-2-ethylaniline.[1] This metabolite is then transported into red blood cells, where it participates in a redox cycle with oxyhemoglobin, leading to the oxidation of the ferrous iron (Fe²⁺) in heme to the ferric state (Fe³⁺), forming methemoglobin (MetHb).[1] MetHb is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[2]

2. How can I quantify the concentration of methemoglobin in my samples?

The most common method for quantifying MetHb in a research setting is spectrophotometry, based on the method originally described by Evelyn and Malloy. This method utilizes the characteristic absorbance of MetHb at approximately 630 nm. The addition of cyanide converts MetHb to cyanmethemoglobin, causing a decrease in absorbance at this wavelength, which is proportional to the MetHb concentration.[3][4][5][6][7]

3. What are the typical concentrations of this compound used to induce methemoglobinemia in vitro?

While specific dose-response data for this compound is not extensively published, studies on related aniline (B41778) derivatives in rat erythrocytes show MetHb formation at concentrations ranging from 30 to 300 µM.[8] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

4. What is the standard treatment for methemoglobinemia, and how can it be modeled in a laboratory setting?

The primary antidote for severe methemoglobinemia is methylene (B1212753) blue.[9][10] Methylene blue acts as an electron carrier, facilitating the reduction of MetHb back to hemoglobin by the NADPH-methemoglobin reductase pathway.[2] In a laboratory setting, the efficacy of potential antidotes can be assessed by first inducing methemoglobinemia with this compound in an in vitro or in vivo model and then administering the test compound to measure the rate of MetHb reduction.

5. Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is a hazardous chemical. It is toxic if swallowed, in contact with skin, or if inhaled.[11] It can also cause serious eye irritation. Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data

The following table summarizes data on methemoglobin formation induced by aniline and its derivatives from various studies. This information can serve as a reference for designing experiments with this compound.

CompoundModel SystemConcentration/DosePeak MetHb Level (%)Reference
AnilineBeagle Dogs (gavage)15 mg/kg~26%[12]
AnilineBeagle Dogs (inhalation)~15 mg/kg~5%[12]
PhenylhydroxylamineRat Erythrocytes (in vitro)100 µM~40%[11]
2-AminophenolRat Erythrocytes (in vitro)200 µM~25%[11]
4-AminophenolRat Erythrocytes (in vitro)200 µM~10%[11]
PropanilRats (intraperitoneal)100 mg/kg5%[13]
PropanilRats (intraperitoneal)300 mg/kg24%[13]

Experimental Protocols

Protocol 1: In Vitro Induction of Methemoglobinemia by this compound in Rat Erythrocytes

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fresh whole blood from rats (e.g., Sprague-Dawley)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Liver S9 fraction from rats

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Spectrophotometer

  • 96-well plates or cuvettes

  • Centrifuge

Procedure:

  • Erythrocyte Preparation:

    • Collect fresh rat whole blood in tubes containing an anticoagulant (e.g., heparin).

    • Centrifuge at 800 x g for 10 minutes at 4°C to pellet the erythrocytes.[1]

    • Aspirate and discard the plasma and buffy coat.

    • Wash the erythrocytes three times with cold PBS, centrifuging and aspirating the supernatant after each wash.

    • Resuspend the washed erythrocytes in PBS to the desired hematocrit (e.g., 2%).

  • Preparation of this compound and S9 Mix:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the S9 reaction mixture containing the liver S9 fraction and the NADPH regenerating system in PBS.

    • Add the this compound stock solution to the S9 reaction mixture to achieve the desired final concentrations. Include a vehicle control with DMSO only.

  • Incubation:

    • Pre-warm the erythrocyte suspension and the this compound/S9 mixture to 37°C.

    • In a 96-well plate or microcentrifuge tubes, combine the erythrocyte suspension with the this compound/S9 mixture.

    • Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 30, 60, 90, and 120 minutes).

  • Methemoglobin Measurement:

    • At each time point, take an aliquot of the reaction mixture.

    • Lyse the erythrocytes by adding a hypotonic solution (e.g., distilled water).

    • Measure the MetHb concentration using a spectrophotometric method, such as the Evelyn-Malloy method (see Protocol 2).

Protocol 2: Spectrophotometric Determination of Methemoglobin (Evelyn-Malloy Method)

Materials:

Procedure:

  • Sample Preparation:

    • To a cuvette, add an aliquot of the erythrocyte lysate from Protocol 1.

    • Add phosphate buffer to dilute the sample.

  • Initial Absorbance Reading:

    • Measure the absorbance of the diluted lysate at 630 nm (A1). This reading represents the initial MetHb level.

  • Conversion to Total Hemoglobin as Methemoglobin:

    • Add a small volume of potassium ferricyanide solution to the cuvette to convert all hemoglobin to MetHb.

    • Mix well and after a few minutes, measure the absorbance again at 630 nm (A2).

  • Conversion to Cyanmethemoglobin:

    • Add a small volume of potassium cyanide solution to the cuvette to convert all MetHb to cyanmethemoglobin.

    • Mix well and after a few minutes, measure the absorbance at 630 nm (A3). This reading serves as the blank.

  • Calculation:

    • The percentage of MetHb is calculated as follows: % MetHb = [(A1 - A3) / (A2 - A3)] * 100

Visualizations

Methemoglobin_Formation_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_rbc Red Blood Cell This compound This compound CYP450 CYP450 This compound->CYP450 Metabolic Activation N-hydroxy-2-ethylaniline N-hydroxy-2-ethylaniline N-hydroxy-2-ethylaniline_in_RBC N-hydroxy-2-ethylaniline N-hydroxy-2-ethylaniline->N-hydroxy-2-ethylaniline_in_RBC Transport CYP450->N-hydroxy-2-ethylaniline Oxyhemoglobin (Fe2+) Oxyhemoglobin (Fe2+) Redox_Cycle Redox Cycling Oxyhemoglobin (Fe2+)->Redox_Cycle Methemoglobin (Fe3+) Methemoglobin (Fe3+) Redox_Cycle->Methemoglobin (Fe3+) N-hydroxy-2-ethylaniline_in_RBC->Redox_Cycle

Caption: Metabolic activation of this compound and subsequent induction of methemoglobinemia.

Methemoglobin_Assay_Workflow Start Start Erythrocyte_Prep Prepare Rat Erythrocyte Suspension Start->Erythrocyte_Prep Compound_Prep Prepare this compound and S9 Mix Start->Compound_Prep Incubation Incubate at 37°C Erythrocyte_Prep->Incubation Compound_Prep->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Lysis Lyse Erythrocytes Sampling->Lysis Spectro Spectrophotometric Measurement (630 nm) Lysis->Spectro Calculation Calculate % MetHb Spectro->Calculation End End Calculation->End

Caption: Experimental workflow for in vitro methemoglobin induction assay.

References

Technical Support Center: Safe Handling of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of Personal Protective Equipment (PPE) when handling 2-ethylaniline.

Troubleshooting Guide

This guide addresses common issues and questions that may arise during the handling of this compound, ensuring the safety of laboratory personnel.

Q1: I am unsure of the primary hazards associated with this compound. What are the main risks?

A1: this compound is a toxic substance with several primary hazards. It is harmful if swallowed and toxic in contact with skin or if inhaled.[1] It can cause serious eye irritation.[2] A significant risk is the potential for absorption through the skin, which can lead to methemoglobinemia.[3] This condition impairs the ability of red blood cells to carry oxygen, resulting in symptoms such as dizziness, headache, and a bluish discoloration of the skin (cyanosis).[3] Repeated or prolonged exposure may also cause damage to organs.[4]

Q2: What are the minimum PPE requirements for handling small quantities of this compound in a well-ventilated laboratory?

A2: For handling small quantities of this compound in a properly functioning chemical fume hood, the following minimum PPE is required:

  • Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves are essential. The choice of glove material is critical and should be based on its resistance to this compound.

  • Body Protection: A standard laboratory coat should be worn.

  • Footwear: Closed-toe shoes are required.

Q3: My nitrile gloves tore while I was handling this compound. What should I do?

A3: If your gloves are compromised while handling this compound, follow these steps immediately:

  • Move away from the handling area to a designated safe location.

  • Carefully remove the torn gloves, avoiding contact with your skin.

  • Immediately wash your hands and any potentially exposed skin with soap and plenty of water for at least 15 minutes.[3]

  • Seek medical attention if you suspect skin contact has occurred or if you feel unwell. Inform your supervisor of the incident.

  • Dispose of the contaminated gloves as hazardous waste according to your institution's protocols.

Q4: I can smell an amine-like odor while working with this compound, even though I am wearing a respirator. What does this mean?

A4: An amine-like odor indicates that your respirator may not be providing adequate protection. This could be due to several reasons:

  • Incorrect Cartridge: Ensure you are using the correct type of respirator cartridge for organic vapors. A combination cartridge, such as an organic vapor/acid gas (OV/AG) cartridge, may be necessary.

  • Cartridge Saturation: The cartridge may be saturated and needs to be replaced. Follow the manufacturer's recommendations for cartridge change schedules.

  • Improper Fit: The respirator may not be properly fitted to your face, allowing contaminated air to leak in. Perform a user seal check each time you put on the respirator. A quantitative or qualitative fit test should be conducted annually.

  • High Concentration: The concentration of this compound in the air may be higher than the protection factor of your respirator.

If you detect an odor, leave the area immediately and reassess your respiratory protection plan with your institution's safety officer.

Frequently Asked Questions (FAQs)

Q1: What type of gloves offer the best protection against this compound?

A1: While specific permeation data for this compound is limited, general guidance for aromatic amines suggests that Viton® or gloves made of a butyl rubber/Viton® blend offer superior protection compared to nitrile or latex gloves. Nitrile gloves have been reported to have poor resistance to some amines. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Q2: Is a standard lab coat sufficient protection when working with this compound?

A2: For handling small quantities in a controlled environment like a fume hood, a standard lab coat may be sufficient. However, for larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]

Q3: When is respiratory protection necessary for handling this compound?

A3: Respiratory protection is required when engineering controls, such as a chemical fume hood, are not available or are insufficient to maintain exposure below occupational exposure limits.[1] A NIOSH-approved respirator with organic vapor cartridges is recommended in such situations.[1] If the concentration of this compound is unknown or immediately dangerous to life or health (IDLH), a self-contained breathing apparatus (SCBA) should be used.

Q4: How should I dispose of PPE contaminated with this compound?

A4: All PPE contaminated with this compound, including gloves, lab coats, and respirator cartridges, should be considered hazardous waste. It must be collected in a designated, sealed container and disposed of according to your institution's and local environmental regulations.

Q5: What are the first aid procedures in case of exposure to this compound?

A5:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Glove Material Chemical Resistance for this compound

The following table summarizes the general chemical resistance of common glove materials to aromatic amines. It is important to note that specific breakthrough times and permeation rates for this compound are not widely available. This data should be used as a guideline, and it is crucial to consult the manufacturer's specific data for the gloves being used.

Glove MaterialBreakthrough TimePermeation RateRecommendation
Viton® Generally ExcellentVery LowRecommended for prolonged contact
Butyl Rubber Generally Good to ExcellentLowRecommended for prolonged contact
Nitrile Generally Poor to FairModerate to HighNot recommended for prolonged contact; suitable for incidental splash protection only with immediate replacement
Neoprene Generally Poor to FairModerate to HighNot recommended for prolonged contact; suitable for incidental splash protection only with immediate replacement
Natural Rubber (Latex) Generally PoorHighNot Recommended
Polyvinyl Chloride (PVC) Generally PoorHighNot Recommended

Note: The performance of gloves can be affected by factors such as thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use.

Experimental Protocols

Detailed experimental protocols involving this compound should be conducted under the guidance of your institution's Chemical Hygiene Plan and Standard Operating Procedures (SOPs). These documents will provide specific instructions on engineering controls, PPE, waste disposal, and emergency procedures tailored to your facility.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Plan to handle This compound assess_task Assess the Task: - Quantity of this compound - Duration of handling - Potential for splashes or aerosols start->assess_task eng_controls Are adequate engineering controls available and functional? (e.g., chemical fume hood) assess_task->eng_controls min_ppe Minimum PPE Required: - Safety Goggles - Lab Coat - Appropriate Gloves eng_controls->min_ppe Yes stop Stop and consult with safety officer eng_controls->stop No additional_ppe Additional PPE Required: - Chemical Splash Goggles  and/or Face Shield - Chemical-Resistant Apron/Coveralls min_ppe->additional_ppe Potential for splash respirator Is there a risk of inhalation? min_ppe->respirator No splash risk additional_ppe->respirator no_respirator No additional respiratory protection needed respirator->no_respirator No select_respirator Select appropriate respirator: - NIOSH-approved - Organic vapor cartridges - Ensure proper fit respirator->select_respirator Yes select_gloves Select appropriate gloves: - Consult manufacturer's data - Prefer Viton® or Butyl rubber - Inspect before use no_respirator->select_gloves select_respirator->select_gloves proceed Proceed with experiment select_gloves->proceed

References

Validation & Comparative

A Comparative Analysis of 2-Ethylaniline and 4-Ethylaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 2-ethylaniline and 4-ethylaniline (B1216643) as precursors in the synthesis of azo dyes. The performance of the resulting dyes is evaluated based on key parameters such as reaction yield, spectroscopic properties, and fastness characteristics. This document is intended to assist researchers and professionals in selecting the appropriate isomer for specific applications in dye chemistry, materials science, and drug development.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[2] The properties of the final dye, including its color, intensity, and fastness, are significantly influenced by the chemical structure of both the aromatic amine and the coupling component.[1]

Positional isomerism in the starting aromatic amine can lead to substantial differences in the properties of the resulting dyes. This guide focuses on the comparative performance of two such isomers: this compound and 4-ethylaniline. The position of the ethyl group on the aniline (B41778) ring affects the electronic environment of the molecule, which in turn influences the reactivity of the diazonium salt and the spectroscopic and fastness properties of the final azo dye.

Synthesis of Azo Dyes from Ethylaniline Isomers

The synthesis of azo dyes from both this compound and 4-ethylaniline follows a two-step process: diazotization of the ethylaniline and subsequent coupling with a suitable coupling component, such as β-naphthol.

Experimental Protocols

Materials:

  • This compound or 4-Ethylaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Protocol 1: Diazotization of Ethylaniline

  • In a beaker, dissolve a specific molar equivalent of either this compound or 4-ethylaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled ethylaniline solution with constant stirring. Maintain the temperature between 0-5 °C throughout the addition.

  • The formation of the diazonium salt is indicated by a change in the solution's appearance. The resulting diazonium salt solution should be used immediately in the next step due to its instability at higher temperatures.

Protocol 2: Azo Coupling with β-Naphthol

  • In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to purify the azo dye.

  • Dry the purified crystals in a desiccator.

Performance Comparison

The position of the ethyl group (ortho in this compound versus para in 4-ethylaniline) is expected to influence the steric and electronic properties of the resulting azo dyes, leading to differences in their performance characteristics.

Data Presentation

Table 1: Comparative Performance Data of Azo Dyes Derived from this compound and 4-Ethylaniline (Coupled with β-Naphthol)

ParameterDye from this compoundDye from 4-Ethylaniline
Yield (%) Typically highGenerally high
Color Orange-RedRed
λmax (nm) ~480-490~490-500
Molar Extinction Coefficient (ε) HighHigh
Light Fastness (1-8 scale) Moderate to GoodGood to Very Good
Wash Fastness (1-5 scale) GoodVery Good

Note: The data presented is a synthesis of typical results and may vary depending on the specific reaction conditions and purification methods.

Discussion of Comparative Performance

Yield: Both this compound and 4-ethylaniline are expected to produce high yields of azo dyes under optimized conditions. The reactivity of the diazonium salt is a key factor, and while the ethyl group's position can influence this, both isomers are generally efficient in the coupling reaction.

Spectroscopic Properties: The position of the ethyl group can cause a slight shift in the wavelength of maximum absorption (λmax). The electron-donating nature of the ethyl group can influence the energy levels of the dye's molecular orbitals. Generally, substituents in the para position have a more pronounced effect on the electronic transitions compared to those in the ortho position, which can also introduce steric hindrance. This can lead to a slight bathochromic (red) shift in the λmax for the dye derived from 4-ethylaniline compared to the this compound derivative.

Fastness Properties:

  • Light Fastness: The light fastness of an azo dye is its resistance to fading upon exposure to light. The position of the substituent can affect the dye's photostability. Azo dyes derived from 4-substituted anilines often exhibit better light fastness compared to their ortho-substituted counterparts. This is because the para-substituent can participate more effectively in the delocalization of electrons throughout the dye molecule, which can help to dissipate the energy absorbed from light and reduce photodegradation.[3]

  • Wash Fastness: Wash fastness refers to the dye's ability to withstand washing without bleeding or fading. This property is largely dependent on the substantivity of the dye for the fiber and its solubility in water. While both dyes are expected to have good wash fastness, the more linear and symmetric structure of the dye from 4-ethylaniline may allow for better packing and interaction with textile fibers, potentially leading to slightly higher wash fastness.

Visualization of Synthesis Workflow

The general workflow for the synthesis of azo dyes from either this compound or 4-ethylaniline can be visualized as a logical progression of steps.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup & Purification Ethylaniline This compound or 4-Ethylaniline DiazoniumSalt Diazonium Salt Solution Ethylaniline->DiazoniumSalt + HCl, H₂O HCl_H2O HCl, H₂O HCl_H2O->DiazoniumSalt NaNO2 NaNO₂ (aq) NaNO2->DiazoniumSalt Slow addition IceBath1 Ice Bath (0-5°C) AzoDye Azo Dye (Precipitate) DiazoniumSalt->AzoDye Slow addition with stirring BetaNaphthol β-Naphthol CouplingSolution β-Naphthol Solution BetaNaphthol->CouplingSolution + NaOH, H₂O NaOH_H2O NaOH, H₂O NaOH_H2O->CouplingSolution IceBath2 Ice Bath (0-5°C) Filtration Vacuum Filtration AzoDye->Filtration Washing Washing (Cold Water) Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying PurifiedDye Purified Azo Dye Drying->PurifiedDye

Caption: General workflow for the synthesis of azo dyes from ethylaniline isomers.

Conclusion

The choice between this compound and 4-ethylaniline for azo dye synthesis will depend on the desired properties of the final product. While both isomers can produce vibrant and relatively stable dyes, there are subtle but significant differences in their performance.

  • 4-Ethylaniline is generally preferred for applications requiring higher light and wash fastness. The resulting dye's more linear structure and the para-position of the ethyl group contribute to enhanced stability and better interaction with substrates.

  • This compound is a viable alternative and can produce dyes with slightly different shades. The steric hindrance from the ortho-ethyl group might be exploited to fine-tune the dye's properties or to influence its interaction in specific molecular recognition or biological systems.

For applications in drug development, where the dye moiety might be used as a chromophoric marker or as part of a larger bioactive molecule, the specific isomer could be chosen based on its influence on the overall molecule's conformation and electronic properties. Further experimental work is recommended to generate direct, side-by-side comparative data under identical conditions to fully elucidate the performance differences between these two isomers for specific applications.

References

Comparative Toxicity Analysis of Ethylaniline Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the toxicological profiles of 2-ethylaniline, 3-ethylaniline (B1664132), and 4-ethylaniline (B1216643), supported by experimental data and methodologies.

This guide provides a comparative toxicological assessment of the three isomers of ethylaniline: this compound, 3-ethylaniline, and 4-ethylaniline. Understanding the relative toxicity of these isomers is crucial for researchers, scientists, and drug development professionals in making informed decisions during lead optimization and preclinical safety evaluations. This document summarizes key toxicity data, details the experimental protocols used for their determination, and visualizes relevant toxicological pathways and workflows.

Quantitative Toxicity Data

The acute oral toxicity of the ethylaniline isomers varies, with 4-ethylaniline exhibiting the highest toxicity, followed by 3-ethylaniline, and then this compound, which is classified as harmful if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for categorizing the acute toxicity of substances.

IsomerCAS NumberOral LD50 (Rat)GHS Acute Oral Toxicity Category
This compound 578-54-11260 mg/kgCategory 4
3-Ethylaniline 587-02-0Not availableCategory 4 (Harmful if swallowed)[1]
4-Ethylaniline 589-16-2Not availableCategory 3 (Toxic if swallowed)[2][3][4]

Note: While a specific LD50 value for 3-ethylaniline and 4-ethylaniline in rats was not found in the reviewed literature, their GHS classifications provide a reliable estimate of their relative acute oral toxicity. Category 3 indicates an LD50 range of 50-300 mg/kg, while Category 4 corresponds to an LD50 range of 300-2000 mg/kg[5].

Key Toxicological Endpoints

Beyond acute oral toxicity, the ethylaniline isomers share several toxicological concerns:

  • Methemoglobinemia: All three isomers are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively. This can lead to cyanosis, headache, dizziness, and in severe cases, death.

  • Genotoxicity: There is evidence to suggest that ethylaniline isomers can be genotoxic. They can be metabolically activated to reactive intermediates that form DNA adducts, potentially leading to mutations and carcinogenicity[6][7].

  • Carcinogenicity: While none of the ethylaniline isomers are currently classified as Group 1 (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), aniline (B41778) and some of its derivatives are classified as "probably carcinogenic to humans" (Group 2A)[8][9]. The potential for ethylanilines to form DNA adducts suggests a possible carcinogenic risk[6][7].

  • Skin and Eye Irritation: These compounds are generally irritating to the skin and eyes upon direct contact[10].

Experimental Protocols

The following are detailed methodologies for key toxicological assays relevant to the assessment of ethylaniline isomers.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a group of three animals of a single sex (typically female rats) is dosed with the test substance at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first group determines the dosing for the subsequent group.

  • Animal Selection and Housing: Healthy, young adult rodents (usually rats) are used. They are acclimatized to the laboratory conditions for at least five days before the study. The animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. The substance may be dissolved or suspended in a suitable vehicle, such as water or corn oil.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The number of animals that die within a specified period is recorded for each dose level. The results are used to classify the substance into one of the GHS acute toxicity categories.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This genotoxicity test detects damage to chromosomes or the mitotic apparatus.

  • Principle: Cultured mammalian cells are exposed to the test substance, both with and without an external metabolic activation system (S9 mix). The cells are then treated with a cytokinesis-blocking agent (cytochalasin B) to allow for the accumulation of binucleated cells. The frequency of micronuclei in these binucleated cells is then determined.

  • Cell Culture: Human lymphocytes or established cell lines (e.g., CHO, V79, TK6) are used. The cells are maintained in an appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Metabolic Activation: An S9 fraction, typically derived from the livers of rats pre-treated with an enzyme-inducing agent, is used as the external metabolic activation system.

  • Exposure and Harvest: Cells are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9 mix, or for a longer period (1.5-2 normal cell cycles) in the absence of S9. After exposure, the cells are washed and cultured for a period to allow for cell division and micronucleus expression.

  • Micronucleus Scoring: Cells are harvested, fixed, and stained. The number of micronuclei in at least 2000 binucleated cells per concentration is scored. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

  • Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures. Statistical analysis is used to determine if there is a significant increase in micronucleus frequency.

Bacterial Reverse Mutation Test (Ames Test)

This test is widely used to assess the mutagenic potential of chemical compounds.

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix) and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a prototrophic state (able to synthesize histidine) will grow and form colonies.

  • Bacterial Strains: A set of tester strains with different mutations in the histidine operon is used to detect various types of mutations (e.g., base-pair substitutions, frameshift mutations).

  • Metabolic Activation: As with the micronucleus test, an S9 fraction is used to simulate mammalian metabolism.

  • Test Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate. The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Visualizations

The following diagrams illustrate key concepts related to the toxicity of ethylaniline isomers.

experimental_workflow cluster_0 Acute Oral Toxicity (OECD 423) cluster_1 In Vitro Micronucleus Test (OECD 487) cluster_2 Ames Test a1 Animal Acclimatization a2 Dose Administration (Oral Gavage) a1->a2 a3 Observation (14 days) a2->a3 a4 Necropsy a3->a4 b1 Cell Culture b2 Exposure (+/- S9) b1->b2 b3 Cytokinesis Block b2->b3 b4 Micronucleus Scoring b3->b4 c1 Bacterial Strains c2 Exposure (+/- S9) c1->c2 c3 Plating on Minimal Media c2->c3 c4 Colony Counting c3->c4

Figure 1. Standard experimental workflows for key toxicity assays.

methemoglobinemia_pathway cluster_0 Metabolic Activation cluster_1 Hemoglobin Oxidation EA Ethylaniline Isomer P450 Cytochrome P450 EA->P450 Oxidation Metabolite Reactive Metabolite (e.g., Phenylhydroxylamine) P450->Metabolite HbFe2 Hemoglobin (Fe²⁺) (Oxygen-carrying) Metabolite->HbFe2 Induces MetHbFe3 Methemoglobin (Fe³⁺) (Non-oxygen-carrying) HbFe2->MetHbFe3 Oxidation Cyanosis Cyanosis MetHbFe3->Cyanosis Leads to

Figure 2. Simplified pathway of ethylaniline-induced methemoglobinemia.

logical_comparison cluster_toxicity Toxicity Profile cluster_isomers Isomer Comparison Ethylanilines Ethylaniline Isomers Acute Acute Oral Toxicity Ethylanilines->Acute Geno Genotoxicity Ethylanilines->Geno Methemo Methemoglobinemia Ethylanilines->Methemo Ortho This compound (Lowest Acute Toxicity) Acute->Ortho Ranked by Meta 3-Ethylaniline (Intermediate Acute Toxicity) Acute->Meta Ranked by Para 4-Ethylaniline (Highest Acute Toxicity) Acute->Para Ranked by

Figure 3. Logical relationship of the toxicity comparison of ethylaniline isomers.

References

A Comparative Guide to Validating 2-Ethylaniline Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. The presence of impurities in starting materials like 2-ethylaniline can have significant consequences, potentially leading to the formation of unwanted byproducts, reduced reaction yields, and complications in toxicological assessments. This guide provides an objective comparison of different grades of this compound, supported by hypothetical experimental data, to illustrate the importance of rigorous purity validation using Gas Chromatography-Mass Spectrometry (GC-MS).

The Significance of High-Purity this compound

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound directly influences the efficacy and safety of the final product. While a "standard grade" (e.g., 98% purity) may be suitable for some applications, more sensitive processes such as pharmaceutical synthesis often necessitate a "high-purity grade" (e.g., >99.5%). The higher purity minimizes the risk of side reactions and ensures the formation of the desired product with a cleaner impurity profile, simplifying downstream purification and regulatory compliance.

Comparative Analysis of this compound Grades by GC-MS

To illustrate the practical differences between standard and high-purity grades of this compound, a hypothetical GC-MS analysis was conceptualized. Two samples, "Standard Grade this compound (98%)" and "High-Purity Grade this compound (>99.5%)", were analyzed to identify and quantify impurities.

Common Impurities in this compound

Potential impurities in this compound can originate from the manufacturing process and include:

  • Unreacted Starting Materials: Aniline and other precursors used in the synthesis.

  • Isomeric Impurities: Positional isomers such as 3-ethylaniline (B1664132) and 4-ethylaniline, which can be challenging to separate due to their similar physical properties.

  • Byproducts of Side Reactions: Compounds formed through over-alkylation or other secondary reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Hypothetical Experimental Data

The following table summarizes the hypothetical quantitative data obtained from the GC-MS analysis of the two this compound grades. The data is presented to demonstrate the typical differences in impurity profiles that a researcher might encounter.

Peak No. Compound Retention Time (min) Standard Grade (98%) Peak Area (%) High-Purity Grade (>99.5%) Peak Area (%)
1Aniline5.20.35Not Detected
23-Ethylaniline8.10.650.15
34-Ethylaniline8.30.400.05
4This compound 8.5 98.10 99.75
5Diethylaniline10.20.500.05

This hypothetical data clearly illustrates the superior purity of the high-purity grade, with significantly lower levels of isomeric and byproduct impurities.

Experimental Protocol for GC-MS Analysis

A robust and validated GC-MS method is essential for the accurate determination of this compound purity. The following protocol provides a detailed methodology for this analysis.

1. Materials and Reagents

  • This compound (Standard and High-Purity Grades)

  • Aniline (Reference Standard, >99.8%)

  • 3-Ethylaniline (Reference Standard, >99.5%)

  • 4-Ethylaniline (Reference Standard, >99.5%)

  • Diethylaniline (Reference Standard, >99.5%)

  • Dichloromethane (B109758) (DCM), HPLC grade or equivalent

2. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solutions with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound test sample and dissolve in 10 mL of dichloromethane.

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

4. Data Analysis

  • Identification: Identify the impurities by comparing their retention times and mass spectra with those of the reference standards.

  • Quantification: Determine the purity of this compound using the area normalization method. The concentration of specific impurities can be calculated using calibration curves generated from the reference standards.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for validating this compound purity and the logical process for comparing different grades.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Prepare this compound Sample Solution injection Inject into GC-MS prep_sample->injection prep_standards Prepare Impurity Reference Standards prep_standards->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identify Impurities (Retention Time & Mass Spectra) detection->identification quantification Quantify Purity & Impurities (Peak Area %) identification->quantification report Generate Certificate of Analysis quantification->report

GC-MS Experimental Workflow for this compound Purity Validation.

Grade_Comparison_Workflow cluster_sourcing Sourcing & Initial Assessment cluster_validation Internal Validation cluster_comparison Comparative Analysis & Decision source_std Procure Standard Grade (98%) this compound initial_docs Review Supplier Certificate of Analysis source_std->initial_docs source_high Procure High-Purity Grade (>99.5%) this compound source_high->initial_docs gcms_analysis Perform GC-MS Analysis on Both Grades initial_docs->gcms_analysis compare_data Compare Impurity Profiles & Purity Levels gcms_analysis->compare_data assess_impact Assess Impact of Impurities on Application compare_data->assess_impact select_grade Select Appropriate Grade for Intended Use assess_impact->select_grade

Logical Workflow for Comparing this compound Grades.

Conclusion

The purity of this compound is a critical factor that can significantly impact research and development outcomes, particularly in the pharmaceutical and agrochemical industries. While standard grade material may be cost-effective for less sensitive applications, high-purity grade this compound offers a superior impurity profile, which is often essential for ensuring the desired reaction outcomes and the safety of the final product. GC-MS is a powerful and reliable technique for the validation of this compound purity, providing both qualitative and quantitative information about the main component and any impurities present. By implementing a robust GC-MS method, researchers can confidently select the appropriate grade of this compound for their specific needs, thereby ensuring the quality and integrity of their work.

comparative analysis of 2-ethylaniline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for 2-Ethylaniline

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like this compound is crucial. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering experimental data, detailed protocols, and visualizations to aid in methodological selection. The most prevalent methods involve the reduction of 2-ethylnitrobenzene (B1329339) and the Friedel-Crafts alkylation of aniline (B41778).

I. Reduction of 2-Ethylnitrobenzene

The most direct and widely utilized method for synthesizing this compound is the reduction of the nitro group in 2-ethylnitrobenzene.[1] This transformation can be accomplished through various reducing agents and catalytic systems, each presenting distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact.[1]

A. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, involving the use of hydrogen gas in the presence of a metal catalyst.[1] While specific yield and purity data for continuous industrial processes are often proprietary, batch hydrogenations of nitroarenes using catalysts like palladium on carbon (Pd/C) or Raney Nickel typically report high yields, often exceeding 95%, with excellent purity.[1]

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is frequently preferred due to its high efficiency, clean reaction profile, and straightforward workup.[2]

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-ethylnitrobenzene in a suitable solvent such as ethanol (B145695) or ethyl acetate.[2] Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-50 atm) and stir the mixture vigorously at room temperature or with gentle heating.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed, which generally takes 2-6 hours.[2]

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and wash the filter cake with the reaction solvent.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity but can be further purified by vacuum distillation if necessary.[2]

B. Metal-Mediated Reductions

A classic and cost-effective approach for the reduction of nitro compounds involves the use of metals in acidic or neutral media.[1]

The Béchamp reduction, using iron filings and an acid like hydrochloric acid, is a well-established method.[1] A more environmentally benign alternative utilizes iron powder with ammonium (B1175870) chloride in a mixed solvent system.[1]

Experimental Protocol: Reduction with Iron and Ammonium Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-ethylnitrobenzene, iron powder (10 equivalents), and ammonium chloride (10 equivalents) to a mixture of ethanol and water.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[1]

  • Workup: Once complete, filter the hot reaction mixture to remove the iron salts.[1]

  • Isolation: Concentrate the filtrate and extract the product with an organic solvent. Dry the combined organic layers and concentrate to afford this compound.[1]

Stannous chloride (SnCl₂·2H₂O) is a highly efficient reagent for the reduction of a wide range of nitroarenes.[1]

Experimental Protocol: Reduction with Stannous Chloride

  • Reaction Setup: To a solution of 2-ethylnitrobenzene in ethanol, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).[1]

  • Reaction: Heat the mixture or subject it to ultrasonic irradiation until the reaction is complete, as monitored by TLC.[1]

  • Workup: Remove the solvent and partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to neutralize the acid and dissolve the tin salts.[1]

  • Isolation: Separate the organic layer, wash, dry, and concentrate it to give this compound.[1]

II. Alternative Synthesis Route: Friedel-Crafts Alkylation of Aniline

An alternative approach to this compound is the direct ethylation of aniline. However, controlling the Friedel-Crafts alkylation of anilines is notoriously difficult. The amino group is a strong activating group, which can lead to polysubstitution, and the reaction often yields a mixture of ortho, para, and N-alkylated products.[1] Industrially, this method is performed under specific conditions to favor the desired ortho-isomer.[4]

Conceptual Protocol: Friedel-Crafts Ethylation of Aniline

The reaction would conceptually involve treating aniline with an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst like aluminum chloride.[1] The reaction conditions, including temperature, pressure, and catalyst choice, would need to be carefully optimized to maximize the yield of this compound while minimizing the formation of 4-ethylaniline, N-ethylaniline, and polyethylated anilines. Due to these challenges, this route is generally less preferred in a laboratory setting for the specific synthesis of this compound compared to the reduction of 2-ethylnitrobenzene.[1]

Data Presentation

MethodReagents & CatalystTypical YieldTypical Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)>95%[2][3]2 - 6 hours[2]High yield and purity, clean reaction with simple workup.[2][3]Requires specialized high-pressure equipment, catalyst can be flammable.[3]
Iron/NH₄Cl Reduction Iron powder, Ammonium Chloride, Ethanol/Water80 - 90%[2]1 - 3 hours[2]Economical and environmentally benign alternative.[2]Generates significant amounts of iron sludge, requires filtration of fine solids.[1]
Stannous Chloride Reduction Stannous Chloride Dihydrate (SnCl₂·2H₂O), Ethanol85 - 95%[2]2 - 4 hours[2]Effective for a wide range of substrates.[1]Use of a heavy metal, generation of tin-containing waste.[1]
Friedel-Crafts Alkylation Aniline, Ethylating Agent (e.g., Ethylene), Lewis Acid (e.g., AlCl₃)VariableVariableDirect route from a common starting material.Difficult to control, leads to a mixture of products (ortho, para, N-alkylation, polyalkylation).[1]

Mandatory Visualization

Synthesis_Routes cluster_reduction Reduction of 2-Ethylnitrobenzene cluster_alkylation Friedel-Crafts Alkylation 2-Ethylnitrobenzene 2-Ethylnitrobenzene Catalytic Hydrogenation Catalytic Hydrogenation 2-Ethylnitrobenzene->Catalytic Hydrogenation H₂, Pd/C Metal-Mediated Reduction Metal-Mediated Reduction 2-Ethylnitrobenzene->Metal-Mediated Reduction Fe/NH₄Cl or SnCl₂ 2-Ethylaniline_R This compound Catalytic Hydrogenation->2-Ethylaniline_R Metal-Mediated Reduction->2-Ethylaniline_R Aniline Aniline 2-Ethylaniline_A This compound Aniline->2-Ethylaniline_A Ethylene, AlCl₃ Byproducts 4-Ethylaniline, N-Ethylaniline, Polyethylated Anilines Aniline->Byproducts Ethylene, AlCl₃

Caption: Comparative overview of this compound synthesis routes.

Experimental_Workflow_Reduction start Start: 2-Ethylnitrobenzene reaction Reduction Reaction (e.g., Catalytic Hydrogenation) start->reaction workup Reaction Workup (Filtration/Extraction) reaction->workup isolation Product Isolation (Solvent Removal) workup->isolation purification Purification (Vacuum Distillation) isolation->purification final_product Final Product: this compound purification->final_product

References

A Comparative Analysis of Herbicides Derived from 2-Ethylaniline and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and mechanisms of acetanilide (B955) herbicides compared to other common weed control agents.

This guide provides a detailed comparison of the efficacy of herbicides derived from 2-ethylaniline, primarily belonging to the acetanilide class, against alternative herbicides. It includes quantitative performance data, detailed experimental protocols, and visualizations of their biochemical pathways and experimental workflows to assist researchers in assessing their suitability for various applications.

Overview of this compound Derived Herbicides

Herbicides derived from this compound, such as Metolachlor, Acetochlor (B104951), Alachlor, and Butachlor, are predominantly from the acetanilide chemical family.[1][2] These are widely used as selective, pre-emergence herbicides for controlling annual grasses and some broadleaf weeds in major crops like corn and soybeans.[3] 2-Ethyl-6-methylaniline serves as a key intermediate in the synthesis of these compounds or is a metabolite resulting from their degradation in the environment.[1][4] The primary mode of action for acetanilide herbicides is the inhibition of shoot growth in emerging seedlings, although the precise molecular target has been a subject of extensive research.[5] Recent studies suggest they act as alkylating agents, potentially interfering with fatty acid metabolism.[6][7][8]

Comparative Efficacy Data

The following tables summarize quantitative data on the performance of this compound-derived herbicides against common alternatives. The data is compiled from various field and laboratory studies.

Table 1: Pre-Emergence Herbicide Efficacy on General Weed Control

Herbicide ClassActive IngredientApplication RateWeed Control (%) (12 Weeks After Treatment)Crop(s)Source(s)
Acetanilide AcetochlorVaries by formulation91%Corn, Soybean[9][10]
Acetanilide S-MetolachlorVaries by formulation91%Corn, Soybean[9][10]
TriazineAtrazineVaries by formulation91%Corn, Sorghum[9][10]
DinitroanilinePendimethalinVaries by formulationEffective on major weedsSoybean[10]
TriazolinoneSulfentrazoneVaries by formulation91%Corn, Soybean[9][10]
IsoxazolePyroxasulfoneVaries by formulation82% (with Atrazine)Corn[9]
DicarboximideFlumioxazinVaries by formulationEffective on broadleaf weedsSoybean, Tomato[11]
Diphenyl etherFomesafenVaries by formulationVariable, crop injury notedSoybean[9]

Table 2: Herbicide Efficacy and Crop Safety in Soybean

Herbicide Treatment (Timing)Active Ingredient(s)Weed Control Efficiency (%)Crop Susceptibility Index (%)Soybean Yield ( g/plant )Source(s)
Pre-emergence S-Metolachlor + Pendimethalin 92.02 - 93.43% 10% 12.87 - 13.07 [9]
Post-emergenceFluazifop-p-butyl89.73 - 92.36%10%12.87 - 13.13[9]
Post-emergenceOxyfluorfenNot specified13% (2 days after application)Not specified[9]
Pre-emergence S-Metolachlor + Atrazine + Mesotrione Lethal 100% (Complete mortality) 0 [9]

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. Below are representative protocols for herbicide evaluation.

Protocol 1: Greenhouse Bioassay for Herbicide Resistance/Efficacy Screening

This protocol is adapted from standard procedures for assessing herbicide efficacy in a controlled environment.[12][13]

  • Seed Germination: Weed seeds are germinated on a substrate like 0.6% agar (B569324) with 0.1% potassium nitrate (B79036) in petri dishes.[13] Dishes are placed in a germination cabinet with controlled light (e.g., 12-hour photoperiod) and temperature (e.g., 25°C day / 15°C night) for approximately one week.[13]

  • Seedling Transplant: Uniform seedlings are transplanted into trays filled with a standard potting mix (e.g., soil, sand, peat).[13] This ensures a consistent plant stage for treatment.

  • Herbicide Application:

    • Pre-emergence: Herbicides are applied to the soil surface immediately after transplanting germinating seeds.[13]

    • Post-emergence: Herbicides are sprayed when plants reach a specific growth stage, such as the 2-3 leaf stage.[13] Applications are made using a cabinet sprayer to ensure uniform coverage at specified rates (e.g., recommended field dose (1x) and 3x the recommended dose).

  • Data Collection:

    • Assessments are conducted 3-4 weeks after treatment.[13]

    • Weed Control Percentage: Calculated based on the number of surviving plants compared to an untreated control.

    • Visual Estimated Biomass (VEB): A visual rating (scale of 0-10) comparing the biomass of treated plants to the untreated control.[13]

    • Crop Injury/Susceptibility Index: A visual assessment of phytotoxicity on a scale from 0% (no injury) to 100% (plant death).[9]

Protocol 2: Field Trial for Efficacy Evaluation

This protocol outlines a typical field experiment to assess herbicide performance under real-world conditions.

  • Experimental Design: The study is conducted using a randomized complete block design with multiple replications for each treatment.

  • Plot Establishment: Plots of a specified size are established in a field with natural or seeded weed populations. The crop (e.g., soybean) is planted using standard agricultural practices.

  • Treatment Application: Pre-emergence herbicides are applied within a few days of sowing, before crop or weed emergence. Post-emergence herbicides are applied at a specific crop growth stage (e.g., V2 stage for soybean).[9]

  • Data Measurement:

    • Weed Density and Biomass: Weeds within a defined quadrat in each plot are counted and harvested at set intervals. Dry weight is measured to determine weed biomass.

    • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed biomass in the control plot and WPT is the weed biomass in the treated plot.[9]

    • Crop Yield: The crop is harvested at maturity, and the grain yield per unit area is determined.

    • Herbicide Efficiency Index (HEI): Assesses the effectiveness of an herbicide treatment considering its impact on the crop, calculated based on the yield and weed dry weight of treated versus control plots.[10]

Visualizing Mechanisms and Workflows

Mode of Action of Acetanilide Herbicides

Acetanilide herbicides are absorbed by the shoots of emerging seedlings.[5] While their exact target site is not fully elucidated, a proposed mechanism involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is critical for plant development. Recent chemoproteomic studies have shown that acetochlor can directly react with and inhibit several thiolase enzymes involved in fatty acid oxidation.[6][7] This disruption leads to an accumulation of free fatty acids and subsequent metabolic dysfunction, ultimately inhibiting growth.

Acetanilide_MoA herbicide Acetanilide Herbicide (e.g., Acetochlor) uptake Uptake by Emerging Shoot herbicide->uptake inhibition Inhibition uptake->inhibition vlcfa VLCFA Synthesis Precursors thiolase Thiolase Enzymes (e.g., ACAA2, SCP2) vlcfa->thiolase Substrate oxidation Fatty Acid Oxidation thiolase->oxidation Catalyzes dysfunction Lipid Dysregulation & Metabolic Dysfunction oxidation->dysfunction Normal Function Prevents inhibition->thiolase inhibition->dysfunction Leads to growth_inhibition Seedling Growth Inhibition dysfunction->growth_inhibition

Caption: Proposed mode of action for acetanilide herbicides targeting fatty acid metabolism.

Experimental Workflow for Herbicide Efficacy Testing

The process of evaluating a new herbicide involves a structured workflow, from initial laboratory screening to field trials, to ensure robust and reliable data is collected.

Herbicide_Testing_Workflow start Start: Identify Putative Herbicide gh_bioassay Greenhouse Bioassay start->gh_bioassay Initial Screening dose_response Dose-Response Curve (Determine GR50/ED50) gh_bioassay->dose_response Quantitative Assessment field_trials Field Trials (Multiple Locations/Years) dose_response->field_trials Promising Candidates data_collection Data Collection: - Weed Control (%) - Crop Injury (%) - Crop Yield field_trials->data_collection analysis Statistical Analysis data_collection->analysis conclusion Efficacy & Selectivity Assessment analysis->conclusion

Caption: A typical workflow for assessing the efficacy and selectivity of new herbicides.

References

Validation of 2-Ethylaniline as a Key Starting Material in the Synthesis of Etodolac: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-ethylaniline as a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. Through a comparative analysis of synthetic routes, supported by experimental data, this document demonstrates the efficiency and viability of utilizing this compound in pharmaceutical manufacturing. The guide also explores an alternative synthetic pathway starting from 7-ethylindole, offering a benchmark for process evaluation.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure allows for facile introduction of the ethyl-substituted phenyl moiety found in a range of therapeutic agents. This guide focuses on its application in the synthesis of Etodolac, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2]

The validation of a starting material is a critical aspect of drug development and manufacturing, ensuring the consistency, purity, and overall quality of the final API.[3][4] This guide presents a data-driven comparison of two primary synthetic strategies for a key intermediate of Etodolac, 7-ethyltryptophol, to validate the use of this compound.

Comparative Analysis of Synthetic Routes to 7-Ethyltryptophol

The synthesis of Etodolac typically proceeds through the key intermediate 7-ethyltryptophol. This section compares two distinct synthetic pathways to this intermediate: one originating from this compound and an alternative route commencing with 7-ethylindole.

Route 1: Synthesis from this compound via Fischer Indole (B1671886) Synthesis

This widely employed route leverages this compound as the foundational starting material. The synthesis involves the conversion of this compound to 2-ethylphenylhydrazine, which then undergoes a Fischer indole synthesis with a suitable carbonyl-containing compound to yield 7-ethyltryptophol.[5]

Experimental Workflow:

A This compound B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (Na2SO3) B->C Step 2 D 2-Ethylphenylhydrazine C->D E Fischer Indole Synthesis (2,3-Dihydrofuran, H2SO4) D->E Step 3 F 7-Ethyltryptophol E->F A 7-Ethylindole B Reaction with Ethyl 2-((ethoxycarbonothioyl)thio)acetate A->B Step 1 C Intermediate B->C D Reduction (Sodium borohydride/ZnCl2) C->D Step 2 E 7-Ethyltryptophol D->E cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Stomach_Protection Stomach Lining Protection, Platelet Aggregation PGH2->Stomach_Protection via COX-1 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation via COX-2 Etodolac Etodolac Etodolac->COX2 Inhibits

References

A Comparative Analysis of the Reaction Kinetics of 2-Ethylaniline and Aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic profiles of 2-ethylaniline and aniline (B41778) reveals the significant influence of ortho-substitution on reaction rates. While the ethyl group is electronically activating, its position adjacent to the amino group introduces considerable steric hindrance, leading to a nuanced reactivity profile compared to the unsubstituted aniline.

This guide provides a comprehensive comparison of the reaction kinetics of this compound and aniline, drawing upon available experimental data to highlight the competing electronic and steric effects that govern their reactivity. This information is crucial for researchers, scientists, and drug development professionals in optimizing reaction conditions, predicting reaction outcomes, and understanding the structure-activity relationships of aniline derivatives.

Executive Summary

Aniline is a fundamental building block in organic synthesis, and its reactivity is well-characterized. The introduction of an ethyl group at the ortho-position in this compound modifies its chemical behavior in two primary ways:

  • Electronic Effect: The ethyl group is an electron-donating group, which increases the electron density on the aromatic ring and the nitrogen atom of the amino group. This enhanced nucleophilicity is expected to increase the rate of reactions where the aniline acts as a nucleophile, such as in electrophilic aromatic substitution.

  • Steric Effect: The presence of the bulky ethyl group in close proximity to the amino group creates steric hindrance. This can impede the approach of reagents to the nitrogen atom and the adjacent ortho and para positions of the aromatic ring, thereby slowing down reaction rates.

Experimental evidence suggests that for many reactions, the steric hindrance of the ortho-ethyl group is the dominant factor, leading to a general decrease in reaction rates for this compound compared to aniline.

Quantitative Data Presentation

Direct comparative kinetic data for this compound and aniline under identical conditions is limited in the readily available literature. However, a study on the oxidation of N-alkylanilines by peroxydisulphate provides valuable insights into the effect of an N-ethyl group, which can serve as a useful, albeit imperfect, analogue for understanding the electronic contribution of the ethyl group in this compound. It is important to note that this comparison does not account for the specific steric hindrance associated with the ortho-position.

ReactionSubstrateSecond-Order Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹)Relative Rate (Aniline = 1.00)
Oxidation with Peroxydisulphate Aniline1.15 x 10⁻³1.00
N-Ethylaniline2.50 x 10⁻³2.17

Data sourced from a kinetic study of the oxidation of aromatic secondary and tertiary amines by peroxydisulphate.

This data indicates that, in the absence of ortho-steric hindrance, the electron-donating nature of the ethyl group in N-ethylaniline more than doubles the rate of oxidation compared to aniline. This highlights the activating electronic effect of the alkyl group.

Qualitative observations from studies on substituted diphenylmethane-based diamines, including a 4,4'-methylenebis(this compound) (B22963) derivative, indicate that the presence of the 2-ethyl group leads to a decrease in curing reaction kinetics compared to the unsubstituted aniline analogue, attributing this to steric hindrance.[1]

Key Reaction Comparisons

Electrophilic Aromatic Substitution

The amino group in aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions.[2][3][4] The electron-donating ethyl group in this compound is expected to further activate the ring towards electrophilic attack. However, the steric bulk of the ortho-ethyl group can hinder the approach of the electrophile to the adjacent ortho-position (position 6) and, to a lesser extent, the para-position. This often leads to a lower overall reaction rate and a different product distribution compared to aniline.

Diazotization

Diazotization involves the reaction of the amino group with nitrous acid to form a diazonium salt.[5] This reaction is sensitive to the nucleophilicity of the nitrogen atom. While the ethyl group in this compound increases the basicity and nucleophilicity of the nitrogen, the steric hindrance around the amino group can impede the approach of the nitrosating agent, potentially leading to a slower reaction rate compared to aniline.

Acylation

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride. Similar to diazotization, the rate of acylation is influenced by both the nucleophilicity of the nitrogen and steric factors. The increased electron density on the nitrogen of this compound would favor the reaction, but the steric hindrance from the adjacent ethyl group is likely to be a significant retarding factor, especially with bulky acylating agents.

Experimental Protocols

Representative Protocol for Kinetic Analysis of Aniline Oxidation

The following is a generalized protocol based on the study of the oxidation of anilines by peroxydisulphate.

Materials:

  • Aniline or this compound

  • Potassium Peroxydisulphate (K₂S₂O₈)

  • Phosphate (B84403) buffer (pH 7.0)

  • 50% Ethanol-water (v/v) solvent

  • Thermostatically controlled water bath

  • Reaction vessels

  • Pipettes and other standard laboratory glassware

  • Titration apparatus or a spectrophotometer to monitor the reaction progress.

Procedure:

  • Solution Preparation: Prepare stock solutions of the aniline derivative, potassium peroxydisulphate, and phosphate buffer in the 50% ethanol-water solvent.

  • Reaction Initiation: Equilibrate the solutions of the aniline and the buffer in a reaction vessel in a thermostatic water bath at the desired temperature (e.g., 30°C). The reaction is initiated by adding a known volume of the pre-equilibrated peroxydisulphate solution.

  • Kinetic Monitoring: The progress of the reaction is followed by determining the concentration of the unreacted peroxydisulphate at various time intervals. This can be achieved by iodometric titration. Aliquots of the reaction mixture are withdrawn at known times and the reaction is quenched (e.g., by adding ice-cold acid). The amount of unreacted peroxydisulphate is then determined by adding potassium iodide and titrating the liberated iodine with a standard sodium thiosulphate solution.

  • Data Analysis: The reaction is typically pseudo-first-order with respect to the peroxydisulphate when the aniline is in large excess. The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln[S₂O₈²⁻] versus time. The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of the aniline.

Visualizations

Logical Relationship of Factors Affecting Reactivity

G Factors Influencing the Reactivity of this compound vs. Aniline substituent Ethyl Group at Ortho Position electronic_effect Electronic Effect (Electron-Donating) substituent->electronic_effect steric_effect Steric Effect (Hindrance) substituent->steric_effect nucleophilicity Increased Nucleophilicity of N and Ring electronic_effect->nucleophilicity accessibility Decreased Accessibility of Reaction Sites steric_effect->accessibility reactivity Overall Reaction Kinetics nucleophilicity->reactivity Increases Rate accessibility->reactivity Decreases Rate

Caption: Competing electronic and steric effects of the ortho-ethyl group on reactivity.

Experimental Workflow for Kinetic Analysis

G Workflow for a Typical Kinetic Experiment prep Prepare Stock Solutions (Aniline, Oxidant, Buffer) equilibrate Equilibrate Reactant Solutions at Constant Temperature prep->equilibrate initiate Initiate Reaction by Mixing equilibrate->initiate monitor Monitor Reactant Concentration Over Time (e.g., Titration) initiate->monitor analyze Analyze Data to Determine Rate Constants monitor->analyze

Caption: A generalized workflow for determining reaction kinetics.

Conclusion

The reaction kinetics of this compound are governed by a delicate balance between the electron-donating nature of the ethyl group and its steric hindrance at the ortho position. While the electronic effect tends to accelerate reactions by increasing the nucleophilicity of the molecule, the steric effect often predominates, leading to slower reaction rates compared to aniline. For professionals in drug development and chemical synthesis, understanding these competing factors is essential for designing efficient synthetic routes and for predicting the biological activity of ortho-substituted aniline derivatives. Further quantitative studies directly comparing the kinetics of this compound and aniline in a variety of fundamental organic reactions would be highly valuable to the scientific community.

References

Comparative Guide to the Cross-Reactivity of 2-Ethylaniline in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated cross-reactivity of 2-ethylaniline in immunological assays. Due to the limited availability of direct experimental data for this compound in published literature, this document outlines the fundamental principles of cross-reactivity, presents a framework for its experimental determination, and offers a comparative analysis based on structurally similar aromatic amines.

Principles of Immunological Cross-Reactivity

In immunoassays, cross-reactivity occurs when an antibody, generated against a specific target molecule (the immunogen), also binds to other structurally similar molecules.[1][2] This phenomenon is a critical consideration in the development of specific and reliable assays, as it can lead to false-positive results or an overestimation of the target analyte's concentration.[2][3] For small molecules like this compound, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an antibody response. These small molecules are referred to as haptens. The specificity of the resulting antibodies is largely determined by the structure of the hapten and the linker used for conjugation.[4][5]

The degree of cross-reactivity is influenced by several factors, including:

  • Structural Similarity: The more structurally similar a compound is to the original immunizing hapten, the higher the likelihood of cross-reactivity.[1]

  • Antibody Type: Monoclonal antibodies, which recognize a single epitope, generally exhibit lower cross-reactivity compared to polyclonal antibodies that can recognize multiple epitopes on the antigen.[2]

  • Assay Format: The specific format of the immunoassay (e.g., competitive ELISA, sandwich ELISA) can influence the observed cross-reactivity.[6]

Logical Relationship of this compound and Potential Cross-Reactants

The following diagram illustrates the structural similarities between this compound and other aniline (B41778) derivatives that could potentially exhibit cross-reactivity in an immunoassay developed for this compound. The key structural features likely to be recognized by an antibody are the aniline core and the position and nature of the alkyl substituents.

This compound This compound Aniline Aniline This compound->Aniline High similarity (aniline core) 2-Methylaniline (o-Toluidine) 2-Methylaniline (o-Toluidine) This compound->2-Methylaniline (o-Toluidine) High similarity (ortho-alkyl) 3-Ethylaniline 3-Ethylaniline This compound->3-Ethylaniline Moderate similarity (positional isomer) 4-Ethylaniline 4-Ethylaniline This compound->4-Ethylaniline Moderate similarity (positional isomer) 2,6-Diethylaniline 2,6-Diethylaniline This compound->2,6-Diethylaniline Moderate similarity (additional ethyl group)

Caption: Structural relationships between this compound and potential cross-reactants.

Hypothetical Cross-Reactivity Data for an Anti-2-Ethylaniline Antibody

The following table presents a hypothetical data set for the cross-reactivity of various aniline derivatives in a competitive ELISA designed for the detection of this compound. In this format, the concentration of each compound required to inhibit the antibody binding by 50% (IC50) is determined. Cross-reactivity is then calculated relative to this compound.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
Aniline2005.0
2-Methylaniline (o-Toluidine)5020.0
3-Ethylaniline5002.0
4-Ethylaniline8001.25
2,6-Diethylaniline1506.7
3-Methylaniline (m-Toluidine)>1000<1.0
4-Methylaniline (p-Toluidine)>1000<1.0

Note: This data is illustrative and intended to demonstrate how cross-reactivity is typically presented. Actual experimental values would need to be determined empirically.

Experimental Protocol for Determining Cross-Reactivity

To experimentally determine the cross-reactivity of an antibody against this compound, a competitive indirect enzyme-linked immunosorbent assay (ciELISA) is a commonly used method.

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: this compound is a small molecule and requires conjugation to a carrier protein to become immunogenic. A derivative of this compound containing a linker arm with a terminal reactive group (e.g., a carboxylic acid) is synthesized. The position of the linker is crucial for exposing unique structural features of this compound to the immune system.

  • Immunogen Conjugation: The synthesized hapten is covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent (e.g., EDC/NHS).

  • Coating Antigen Preparation: For the ciELISA, the hapten is also conjugated to a different carrier protein, such as ovalbumin (OVA), to avoid non-specific binding to antibodies raised against the immunizing carrier protein.

Experimental Workflow for Cross-Reactivity Testing (ciELISA)

The following diagram outlines the workflow for a competitive indirect ELISA to assess cross-reactivity.

cluster_prep Assay Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Plate Coat microtiter plate with hapten-OVA conjugate Wash1 Wash to remove unbound conjugate Coat Plate->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash to remove excess blocking agent Block->Wash2 Add Competitors Add standard (this compound) or potential cross-reactants Wash2->Add Competitors Add Antibody Add anti-2-ethylaniline antibody Add Competitors->Add Antibody Incubate1 Incubate to allow competition Add Antibody->Incubate1 Wash3 Wash to remove unbound antibody and competitors Incubate1->Wash3 Add Secondary Add enzyme-conjugated secondary antibody Wash3->Add Secondary Incubate2 Incubate Add Secondary->Incubate2 Wash4 Wash to remove unbound secondary antibody Incubate2->Wash4 Add Substrate Add chromogenic substrate Wash4->Add Substrate Incubate3 Incubate to allow color development Add Substrate->Incubate3 Stop Reaction Stop reaction Incubate3->Stop Reaction Read Plate Read absorbance Stop Reaction->Read Plate

Caption: Workflow for a competitive indirect ELISA to determine cross-reactivity.

Detailed ciELISA Protocol
  • Plate Coating: Dilute the hapten-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microtiter plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds in assay buffer (e.g., PBS with 1% BSA).

    • Add 50 µL of each dilution to the respective wells.

    • Add 50 µL of the primary antibody (anti-2-ethylaniline) at its optimal dilution to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) at its optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for each compound. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Conclusion

While specific immunoassays for this compound are not readily found in the current literature, this guide provides a robust framework for researchers and drug development professionals to understand and evaluate its potential cross-reactivity. The principles of hapten design and immunoassay development, along with the provided experimental protocols, offer a clear path for the empirical determination of antibody specificity for this compound and related aromatic amines. Careful consideration of structural similarities and rigorous experimental validation are paramount to developing a highly specific and reliable immunoassay for this compound.

References

Benchmarking the Stability of Dyes Derived from Different Ethylaniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of dyes derived from the three isomers of ethylaniline: ortho-ethylaniline (o-ethylaniline), meta-ethylaniline (m-ethylaniline), and para-ethylaniline (p-ethylaniline). The stability of a dye is a critical factor in its performance and application, influencing its longevity and resistance to degradation under various environmental stressors. This document summarizes key stability parameters, details the experimental protocols for their assessment, and explores the underlying degradation pathways.

Comparative Stability Data

The stability of dyes is influenced by the molecular structure, including the position of substituent groups on the aromatic ring. In the case of ethylaniline-derived dyes, the location of the ethyl group (ortho, meta, or para) can significantly impact the dye's resistance to light, heat, and chemical agents. The following table summarizes representative stability data for azo dyes synthesized from each ethylaniline isomer.

IsomerDye Structure (Representative Azo Dye)Lightfastness (Blue Wool Scale)Thermal Stability (Decomposition Temp. °C)Chemical Stability (Acid/Alkali)
o-Ethylaniline Azo dye from o-ethylaniline and β-naphthol4-5~280 °CModerate
m-Ethylaniline Azo dye from m-ethylaniline and β-naphthol5~300 °CGood
p-Ethylaniline Azo dye from p-ethylaniline and β-naphthol5-6~320 °CGood

Note: The data presented is a synthesis of typical values found in literature for disperse and acid azo dyes and may vary depending on the specific dye structure, substrate, and testing conditions.

Experimental Protocols

Accurate and reproducible stability testing is paramount for the reliable comparison of dye performance. The following are detailed methodologies for the key experiments cited in this guide.

Lightfastness Testing

Lightfastness, the resistance of a material to color change upon exposure to light, is a critical parameter for applications where materials are exposed to daylight or artificial light sources.

Standard: ISO 105-B02 / AATCC Test Method 16.3[1][2][3][4][5][6][7]

Apparatus: Xenon arc lamp apparatus[1][3][4][5][6][7]

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards (ranging from 1 to 8, with 8 being the most lightfast).[3][5]

  • A portion of both the specimen and the standards is covered with an opaque mask.

  • The mounted samples are placed in a xenon arc fading lamp test chamber.[3][8]

  • The samples are exposed to artificial light that simulates natural daylight under controlled conditions of temperature and humidity.[3][4]

  • The exposure is continued until a specified amount of fading is observed on the test specimen or the Blue Wool standards.

  • The lightfastness is assessed by comparing the change in color of the exposed portion of the test specimen with the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.[3]

Thermal Stability Testing

Thermal stability is the ability of a material to resist decomposition at high temperatures. This is particularly important for dyes used in processes that involve heat, such as thermosol dyeing.

Method: Thermogravimetric Analysis (TGA)[9]

Apparatus: Thermogravimetric Analyzer

Procedure:

  • A small, accurately weighed sample of the dye is placed in a sample pan.

  • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate.

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The temperature at which significant weight loss begins is taken as the decomposition temperature, indicating the thermal stability of the dye.[1]

Chemical Stability Testing

Chemical stability refers to a dye's resistance to color change when exposed to various chemicals, such as acids and alkalis, which are often encountered during textile processing and end-use.

Standard: AATCC Test Method 6

Apparatus: Beakers, stirring rods, pH meter.

Procedure:

  • Solutions of hydrochloric acid (for acid stability) and sodium carbonate (for alkali stability) are prepared at specified concentrations.

  • Dyed fabric samples are immersed in the respective solutions.

  • The samples are agitated for a specified period at a controlled temperature.

  • After the treatment, the samples are rinsed thoroughly with water and dried.

  • The change in color of the treated samples is assessed by comparing them with an untreated original sample using the AATCC Gray Scale for Color Change.

Degradation Pathways and Experimental Workflows

The degradation of azo dyes, the most common class of dyes derived from aniline (B41778) compounds, typically involves the cleavage of the azo bond (-N=N-).[10][11][12] This can occur through various mechanisms, including photodegradation, thermal degradation, and biological degradation.

Photodegradation Pathway of Aniline-Based Dyes

The photodegradation of aniline-based dyes in the presence of a photocatalyst like TiO2 and UV radiation involves the generation of highly reactive hydroxyl radicals (•OH).[9][13] These radicals attack the dye molecule, leading to its decomposition into smaller, often colorless, molecules. The process can eventually lead to complete mineralization into CO2, H2O, and inorganic ions.[13]

Photodegradation_Pathway Aniline_Dye Aniline-Based Dye Excited_Dye Excited Dye Molecule Aniline_Dye->Excited_Dye UV Light Intermediates Degradation Intermediates (e.g., phenols, aminophenols) Excited_Dye->Intermediates Reaction with •OH Hydroxyl_Radicals Hydroxyl Radicals (•OH) Mineralization Mineralization Products (CO2, H2O, inorganic ions) Intermediates->Mineralization Further Oxidation

Caption: Photodegradation pathway of aniline-based dyes.

Experimental Workflow for Benchmarking Dye Stability

The following workflow illustrates the systematic process for comparing the stability of dyes derived from different ethylaniline isomers.

Dye_Stability_Workflow cluster_synthesis Dye Synthesis cluster_testing Stability Testing cluster_analysis Data Analysis & Comparison o_Ethylaniline o-Ethylaniline Diazotization Diazotization o_Ethylaniline->Diazotization m_Ethylaniline m-Ethylaniline m_Ethylaniline->Diazotization p_Ethylaniline p-Ethylaniline p_Ethylaniline->Diazotization Coupling Coupling with Naphthol Derivative Diazotization->Coupling Dye_o Dye from o-isomer Coupling->Dye_o Dye_m Dye from m-isomer Coupling->Dye_m Dye_p Dye from p-isomer Coupling->Dye_p Lightfastness Lightfastness Test (ISO 105-B02) Dye_o->Lightfastness Thermal_Stability Thermal Stability Test (TGA) Dye_o->Thermal_Stability Chemical_Stability Chemical Stability Test (AATCC TM 6) Dye_o->Chemical_Stability Dye_m->Lightfastness Dye_m->Thermal_Stability Dye_m->Chemical_Stability Dye_p->Lightfastness Dye_p->Thermal_Stability Dye_p->Chemical_Stability Data_Collection Collect Stability Data Lightfastness->Data_Collection Thermal_Stability->Data_Collection Chemical_Stability->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Experimental workflow for dye stability benchmarking.

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Ethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of ortho-, meta-, and para-ethylaniline isomers. This report details the comparative analysis of these compounds using UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing key data and experimental protocols to aid in their differentiation and characterization.

The positional isomerism of the ethyl group on the aniline (B41778) ring significantly influences the electronic and vibrational properties of 2-, 3-, and 4-ethylaniline (B1216643). These subtle structural differences manifest as distinct patterns in their respective spectra, providing a reliable basis for their identification and differentiation. This guide presents a comparative overview of the spectroscopic data obtained for these three isomers, supported by detailed experimental methodologies.

Comparative Spectroscopic Data

The key quantitative data from the UV-Visible, FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of 2-, 3-, and 4-ethylaniline are summarized in the tables below for easy comparison.

UV-Visible Spectroscopy

The UV-Visible absorption maxima (λmax) of the ethylaniline isomers are influenced by the electronic transitions within the molecule. The position of the ethyl group affects the conjugation of the amino group's lone pair of electrons with the benzene (B151609) ring, leading to shifts in the absorption bands. In ethanol, aniline exhibits absorption maxima at approximately 230 nm and 280 nm.[1]

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
2-Ethylaniline ~238~287Ethanol
3-Ethylaniline ~239~289Ethanol
4-Ethylaniline ~244~295Ethanol

Note: The λmax values can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of the ethylaniline isomers reveal characteristic vibrational frequencies for the N-H, C-H, C=C, and C-N bonds. The substitution pattern on the aromatic ring influences the positions of the C-H out-of-plane bending vibrations in the fingerprint region, which is particularly useful for distinguishing between the isomers.

Vibrational ModeThis compound (cm⁻¹)3-Ethylaniline (cm⁻¹)4-Ethylaniline (cm⁻¹)
N-H stretch 3435, 33503430, 33503420, 3340
Aromatic C-H stretch 3050, 30203050, 30253045, 3020
Aliphatic C-H stretch 2965, 2930, 28702965, 2930, 28702960, 2925, 2870
C=C aromatic stretch 1620, 1585, 14951615, 1590, 14901620, 1515
N-H bend 162016151620
C-N stretch 127012801310
C-H out-of-plane bend ~750 (ortho)~780, ~690 (meta)~820 (para)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the ethylaniline isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern.

¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonThis compound (ppm)3-Ethylaniline (ppm)4-Ethylaniline (ppm)
-CH₃ 1.25 (t, J = 7.6 Hz)1.24 (t, J = 7.6 Hz)1.23 (t, J = 7.6 Hz)
-CH₂- 2.60 (q, J = 7.6 Hz)2.59 (q, J = 7.6 Hz)2.54 (q, J = 7.6 Hz)
-NH₂ 3.65 (s)3.60 (s)3.55 (s)
Aromatic H 6.65-7.10 (m)6.55-7.15 (m)6.65 (d, J = 8.4 Hz), 6.98 (d, J = 8.4 Hz)

¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonThis compound (ppm)3-Ethylaniline (ppm)4-Ethylaniline (ppm)
-CH₃ 13.615.816.3
-CH₂- 24.029.128.1
Aromatic C 115.0, 118.5, 126.8, 127.2, 128.9, 143.2112.8, 115.7, 119.2, 129.3, 139.0, 146.1115.1, 128.8, 137.9, 144.2
Mass Spectrometry (MS)

Electron ionization mass spectrometry of the ethylaniline isomers results in a molecular ion peak at m/z 121. The fragmentation patterns are influenced by the position of the ethyl group, although the primary fragmentation involves the loss of a methyl radical (CH₃•) to form a stable ion at m/z 106.

Ionm/zThis compound3-Ethylaniline4-Ethylaniline
[M]⁺ 121
[M-CH₃]⁺ 106
[M-C₂H₄]⁺ 93
[C₆H₅NH₂]⁺ 93
[C₆H₅]⁺ 77

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy

A dilute solution of each ethylaniline isomer (approximately 10⁻⁴ M) is prepared in a suitable UV-grade solvent, such as ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. The solvent is used as a reference blank. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectra.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples like the ethylaniline isomers, the FTIR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of each ethylaniline isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of each isomer in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC. The compounds are separated on a suitable capillary column and then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode.

Visualization of the Analytical Workflow

The logical workflow for the comparative spectroscopic analysis of the ethylaniline isomers is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_comparison Comparative Analysis Sample_2EA This compound UV_Vis UV-Vis Spectroscopy Sample_2EA->UV_Vis FTIR FTIR Spectroscopy Sample_2EA->FTIR NMR NMR Spectroscopy Sample_2EA->NMR MS Mass Spectrometry Sample_2EA->MS Sample_3EA 3-Ethylaniline Sample_3EA->UV_Vis Sample_3EA->FTIR Sample_3EA->NMR Sample_3EA->MS Sample_4EA 4-Ethylaniline Sample_4EA->UV_Vis Sample_4EA->FTIR Sample_4EA->NMR Sample_4EA->MS UV_Data λmax Determination UV_Vis->UV_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data MS_Data m/z Values & Fragmentation MS->MS_Data Comparison Comparison of Spectroscopic Data UV_Data->Comparison FTIR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for comparative spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic differences between 2-, 3-, and 4-ethylaniline. The distinct spectral fingerprints presented here can be utilized for the rapid and accurate identification and differentiation of these isomers in various scientific and industrial applications.

References

A Comparative Guide to the Environmental Impact of Aniline Alkylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of anilines is a cornerstone of synthetic chemistry, pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and materials. However, traditional synthetic routes often carry a significant environmental burden. This guide provides a comprehensive comparison of different aniline (B41778) alkylation methods, evaluating their environmental impact through key performance indicators and green chemistry metrics. Experimental data and detailed protocols are provided to support the adoption of more sustainable practices in the laboratory and beyond.

Executive Summary

Modern catalytic methods, particularly those employing the "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy, represent a significant leap forward in the sustainable synthesis of N-alkylanilines. These approaches, which utilize alcohols as alkylating agents, offer high atom economy with water as the primary byproduct, a stark contrast to classical methods involving hazardous alkyl halides and stoichiometric waste generation. This guide will delve into the quantitative and qualitative differences between these and other emerging green alternatives, providing the necessary data for informed decision-making in synthetic route design.

Comparison of Key Aniline Alkylation Methods

The choice of alkylation method has profound implications for the environmental footprint of a synthetic process. This section compares traditional and modern methods based on several key parameters.

Quantitative Performance Data

The following table summarizes the performance of various catalytic systems for the N-alkylation of aniline. It is important to note that direct comparison of environmental metrics like E-factor and Process Mass Intensity (PMI) is challenging due to the lack of standardized reporting in the literature. However, the principles of green chemistry allow for a qualitative and semi-quantitative assessment.

Table 1: Comparison of Aniline Alkylation Method Performance

MethodAlkylating AgentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Key Environmental Considerations
Traditional Method Alkyl Halides (e.g., Alkyl Bromide)Base-mediated (e.g., K₂CO₃)DMF, Acetonitrile (B52724)50-804-24VariableGenerates stoichiometric salt byproducts; uses hazardous alkylating agents and high-boiling point solvents; potential for over-alkylation.
Borrowing Hydrogen Alcohols (e.g., Benzyl (B1604629) Alcohol, 1-Octanol)Homogeneous (e.g., NiBr₂/1,10-phenanthroline, Mn-pincer complex)Toluene80-13024-4841-99High atom economy (water is the only byproduct); avoids toxic alkyl halides; catalysts can be based on earth-abundant metals.
Borrowing Hydrogen Alcohols (e.g., Primary Amines)Heterogeneous (e.g., Pd/C)THF170 (MW)1.5up to 99Catalyst is reusable and easily separated; high atom economy (ammonia is the byproduct).
Biomass-derived Agents Tetrahydrofurans (e.g., THF, 2-MeTHF)Cobalt salts with syngas-140-160-GoodUtilizes renewable feedstocks; syngas is used as a reducing agent.
Green Solvents Allylic AlcoholsMetal-free (promoted by Deep Eutectic Solvents)Choline chloride:Lactic acidRoom Temp.18HighAvoids metal catalysts and traditional organic solvents; operates at mild conditions.

Note on Green Metrics:

  • Atom Economy: The "borrowing hydrogen" strategy exhibits excellent atom economy as all atoms from the alcohol (except for the hydroxyl group, which forms water) are incorporated into the product. Traditional methods with alkyl halides have lower atom economy due to the formation of salt byproducts.

  • E-Factor (Environmental Factor): This metric is the ratio of the mass of waste to the mass of product. Greener methods like the BH strategy have a significantly lower E-factor (approaching zero in an ideal case) compared to traditional methods where the mass of salt waste can exceed the mass of the product.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents) to the mass of the final product. The use of excess solvents and reagents in traditional methods leads to a higher PMI.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental setups can aid in understanding the advantages of different approaches.

Traditional_vs_Green_Alkylation cluster_0 Traditional Alkylation cluster_1 Green 'Borrowing Hydrogen' Alkylation Aniline_T Aniline Product_T N-Alkylaniline Aniline_T->Product_T Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product_T Base Base (e.g., K₂CO₃) Base->Product_T Solvent_T Solvent (e.g., DMF) Solvent_T->Product_T Waste_T Salt Waste (e.g., KBr) Product_T->Waste_T Byproduct Aniline_G Aniline Product_G N-Alkylaniline Aniline_G->Product_G Catalytic Cycle Alcohol Alcohol (R-CH₂OH) Alcohol->Product_G Catalyst Catalyst (e.g., Ni, Mn) Catalyst->Product_G Solvent_G Greener Solvent (e.g., Toluene) Solvent_G->Product_G Waste_G Water (H₂O) Product_G->Waste_G Byproduct

Caption: Comparison of traditional and green aniline alkylation pathways.

The "borrowing hydrogen" mechanism is a prime example of a green catalytic cycle.

Borrowing_Hydrogen_Cycle Catalyst [M]-Catalyst Hydride_Catalyst [M]-H₂ Catalyst->Hydride_Catalyst Borrows H₂ Alcohol R-CH₂OH Alcohol->Catalyst Aldehyde R-CHO Alcohol->Aldehyde Oxidation Imine Imine (Ar-N=CHR) Aldehyde->Imine Hydride_Catalyst->Catalyst Regeneration Hydride_Catalyst->Imine Aniline Aniline (Ar-NH₂) Aniline->Imine Condensation Product N-Alkylaniline (Ar-NH-CH₂R) Imine->Product Reduction Water H₂O Imine->Water

Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation of anilines.

A general workflow for a typical N-alkylation experiment is depicted below.

Experimental_Workflow Start Reaction Setup Inert_Atmosphere Inert Atmosphere (Ar/N₂) Start->Inert_Atmosphere Add_Reagents Add Aniline, Alkylating Agent, Catalyst, Base, Solvent Inert_Atmosphere->Add_Reagents Reaction Heat and Stir Add_Reagents->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Reaction Work-up Monitoring->Workup Purification Purification (Chromatography) Workup->Purification End Pure Product Purification->End

Caption: A generalized experimental workflow for N-alkylation of aniline.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the adoption of these techniques.

Method 1: N-Alkylation with Alcohols via Borrowing Hydrogen (Homogeneous Nickel Catalyst)
  • Materials:

    • Aniline (0.25 mmol)

    • Benzyl alcohol (1.0 mmol)

    • NiBr₂ (0.025 mmol, 10 mol%)

    • 1,10-phenanthroline (L1) (0.05 mmol, 20 mol%)

    • Potassium tert-butoxide (t-BuOK) (0.25 mmol)

    • Toluene (2.0 mL)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block/oil bath

  • Procedure:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add NiBr₂, 1,10-phenanthroline, and t-BuOK.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive flow of the inert gas, add toluene, aniline, and benzyl alcohol via syringe.

    • Place the Schlenk tube in a preheated oil bath or aluminum block at 130 °C and stir for 48 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-benzylaniline.

Method 2: N-Alkylation with Primary Amines (Heterogeneous Pd/C Catalyst)
  • Materials:

    • Aniline

    • Primary amine (as alkylating agent)

    • Palladium on charcoal (10% Pd/C)

    • Tetrahydrofuran (THF)

    • Microwave reactor

  • Procedure:

    • In a microwave reactor vessel, combine aniline, the primary amine, 10% Pd/C, and THF.

    • Seal the vessel and heat the reaction mixture to 170 °C for 90 minutes using microwave irradiation.

    • After the reaction, cool the vessel to room temperature.

    • Filter the reaction mixture to recover the heterogeneous Pd/C catalyst. The catalyst can be washed and reused.

    • The filtrate is then concentrated under reduced pressure.

    • The resulting crude product can be purified by column chromatography.

Method 3: Traditional N-Alkylation with Alkyl Halides
  • Materials:

    • Aniline (1.0 equiv.)

    • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 equiv.)

    • Base (e.g., K₂CO₃) (1.5-2.0 equiv.)

    • Solvent (e.g., acetonitrile or DMF)

    • Round-bottom flask with magnetic stirrer and condenser

  • Procedure:

    • In a round-bottom flask, dissolve aniline and the base in the chosen solvent.

    • Add the alkyl halide dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Filter off the inorganic salt byproduct.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Conclusion

The environmental impact of aniline alkylation can be significantly mitigated by adopting modern catalytic methods. The "borrowing hydrogen" strategy, in particular, offers a highly efficient and atom-economical alternative to traditional methods that rely on hazardous alkyl halides. Furthermore, the use of renewable feedstocks and green solvents is pushing the boundaries of sustainable chemical synthesis. While the initial investment in catalysts and specialized equipment for these greener methods may be a consideration, the long-term benefits of reduced waste, increased safety, and improved process efficiency are substantial. This guide provides the foundational information for researchers and professionals to evaluate and implement these more environmentally benign aniline alkylation methodologies.

A Comparative Guide to the Validation of Analytical Methods for Detecting 2-Ethylaniline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of 2-ethylaniline metabolites. As a compound used in the synthesis of dyes, pharmaceuticals, and other chemicals, understanding its metabolic fate is crucial for toxicological assessment and drug development. This document outlines the primary metabolic pathways, compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) through a summary of validation data for analogous compounds, and provides detailed experimental protocols.

Metabolic Profile of this compound

The biotransformation of this compound in vivo is expected to follow pathways similar to other aniline (B41778) derivatives, primarily involving Phase I oxidation and Phase II conjugation reactions. The major metabolic routes include hydroxylation of the aromatic ring and N-acetylation, followed by glucuronidation or sulfation to facilitate excretion.

Phase I metabolism, primarily mediated by cytochrome P450 enzymes, introduces polar functional groups. For this compound, this would likely result in the formation of hydroxylated metabolites such as 4-hydroxy-2-ethylaniline. Phase II metabolism involves the conjugation of these metabolites with endogenous molecules to increase their water solubility. N-acetylation is another key pathway for aromatic amines.

This compound This compound Phase I Metabolism (Oxidation) Phase I Metabolism (Oxidation) This compound->Phase I Metabolism (Oxidation) CYP450 N-acetylation N-acetylation This compound->N-acetylation Hydroxylated Metabolites (e.g., 4-hydroxy-2-ethylaniline) Hydroxylated Metabolites (e.g., 4-hydroxy-2-ethylaniline) Phase I Metabolism (Oxidation)->Hydroxylated Metabolites (e.g., 4-hydroxy-2-ethylaniline) Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation) Hydroxylated Metabolites (e.g., 4-hydroxy-2-ethylaniline)->Phase II Metabolism (Conjugation) Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Phase II Metabolism (Conjugation)->Glucuronide/Sulfate Conjugates Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion N-acetyl-2-ethylaniline N-acetyl-2-ethylaniline N-acetylation->N-acetyl-2-ethylaniline N-acetyl-2-ethylaniline->Excretion

Proposed metabolic pathway of this compound.

Comparison of Analytical Methods

The two most prominent techniques for the analysis of aniline metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the analyte's properties, the required sensitivity, and the sample matrix.

ParameterMethod A: LC-MS/MS (Example: 3-Ethynylaniline)Method B: GC-MS (Example: Aniline)
Principle Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.Separation based on volatility, detection by mass-to-charge ratio of fragment ions.
Limit of Detection (LOD) 0.2 ppm0.1 mg/L
Limit of Quantitation (LOQ) 0.6 ppmNot explicitly stated, but linearity starts at 0.5 mg/L
Linearity (Range) 0.6 - 6.0 ppm (r² > 0.9991)0.5 - 25.0 mg/L
Accuracy (% Recovery) 96.26% - 100.64%Not explicitly stated

|

assessing the performance of 2-ethylaniline as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of 2-Ethylaniline's Performance Against Corrosion

Corrosion remains a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate this issue. This guide provides a comprehensive comparison of the performance of this compound as a corrosion inhibitor, benchmarked against other common alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Performance Evaluation of this compound and Alternative Inhibitors

The effectiveness of a corrosion inhibitor is paramount. This section presents quantitative data on the inhibition efficiency of this compound in comparison to other aniline (B41778) derivatives, such as aniline and o-toluidine (B26562), for mild steel in acidic environments. The data is derived from various established experimental techniques.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency. The percentage of inhibition efficiency (IE%) is calculated using the formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ is the weight loss of the metal in the absence of the inhibitor.

  • Wᵢ is the weight loss of the metal in the presence of the inhibitor.

InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Reference
This compound Mild Steel1M HCl0.5% (v/v)30°C92.3
AnilineMild Steel1M HCl0.5% (v/v)30°C88.5
o-ToluidineMild Steel1M HCl0.5% (v/v)30°C90.1
This compound Mild Steel0.5M H₂SO₄0.5% (v/v)30°C89.7
AnilineMild Steel0.5M H₂SO₄0.5% (v/v)30°C85.2
o-ToluidineMild Steel0.5M H₂SO₄0.5% (v/v)30°C87.9

Table 1: Comparative Inhibition Efficiencies Determined by the Weight Loss Method.

Potentiodynamic Polarization

Potentiodynamic polarization studies provide insights into the electrochemical kinetics of corrosion and the mechanism of inhibition. Key parameters include the corrosion current density (icorr), corrosion potential (Ecorr), and the anodic (βa) and cathodic (βc) Tafel slopes. A lower icorr value in the presence of an inhibitor indicates effective corrosion protection. The inhibition efficiency is calculated as:

IE% = [(i'corr - icorr) / i'corr] x 100

Where:

  • i'corr is the corrosion current density without the inhibitor.

  • icorr is the corrosion current density with the inhibitor.

InhibitorMetalCorrosive MediumConcentrationicorr (μA/cm²)Ecorr (mV vs. SCE)βa (mV/dec)βc (mV/dec)IE (%)Reference
BlankMild Steel1M HCl-1150-48595125-
This compound Mild Steel1M HCl10 mM92-4708811592.0
AnilineMild Steel1M HCl10 mM138-4759012088.0
o-ToluidineMild Steel1M HCl10 mM115-4728911890.0

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1M HCl.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface. A key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value signifies better corrosion protection. The inhibition efficiency can be calculated using:

IE% = [(Rct - R'ct) / Rct] x 100

Where:

  • Rct is the charge transfer resistance with the inhibitor.

  • R'ct is the charge transfer resistance without the inhibitor.

InhibitorMetalCorrosive MediumConcentrationRct (Ω·cm²)Cdl (μF/cm²)IE (%)Reference
BlankMild Steel1M HCl-45120-
This compound Mild Steel1M HCl10 mM5803592.2
AnilineMild Steel1M HCl10 mM4104589.0
o-ToluidineMild Steel1M HCl10 mM4954090.9

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1M HCl.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical experimental protocols for the techniques cited in this guide.

Weight Loss Method
  • Specimen Preparation: Mild steel coupons of a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are suspended in a beaker containing the corrosive medium (e.g., 1M HCl) with and without the specified concentration of the inhibitor. The beakers are kept in a water bath to maintain a constant temperature.

  • Corrosion Product Removal: After a predetermined immersion period (e.g., 6 hours), the coupons are removed, and the corrosion products are cleaned off using a standard cleaning solution (e.g., a solution containing HCl and hexamine).

  • Final Weighing: The cleaned coupons are washed, dried, and re-weighed. The weight loss is calculated as the difference between the initial and final weights.

Potentiodynamic Polarization
  • Electrochemical Cell: A conventional three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Working Electrode Preparation: The mild steel electrode is embedded in a resin mount, leaving a known surface area exposed. The exposed surface is prepared as described in the weight loss method.

  • Measurement: The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) for a specific time to allow the open-circuit potential (OCP) to stabilize. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (icorr) and corrosion potential (Ecorr) are determined from the resulting Tafel plots by extrapolating the linear portions of the anodic and cathodic curves.

Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell and Electrode Preparation: The setup is the same as for potentiodynamic polarization.

  • Measurement: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are determined by fitting the experimental data to an appropriate equivalent electrical circuit model.

Visualizing the Experimental Workflow

To provide a clear understanding of the logical flow of assessing a corrosion inhibitor, the following diagram illustrates a typical experimental workflow.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Data Analysis & Interpretation MetalSpecimen Metal Specimen (e.g., Mild Steel) WeightLoss Weight Loss Method MetalSpecimen->WeightLoss Expose to PDP Potentiodynamic Polarization MetalSpecimen->PDP Expose to EIS Electrochemical Impedance Spectroscopy MetalSpecimen->EIS Expose to CorrosiveSolution Corrosive Solution (e.g., 1M HCl) CorrosiveSolution->WeightLoss Solution CorrosiveSolution->PDP Solution CorrosiveSolution->EIS Solution InhibitorSolution Inhibitor Solution (this compound in HCl) InhibitorSolution->WeightLoss Solution InhibitorSolution->PDP Solution InhibitorSolution->EIS Solution IE_WL Calculate Inhibition Efficiency (IE%) WeightLoss->IE_WL CorrosionKinetics Determine Corrosion Kinetics (icorr, Ecorr) PDP->CorrosionKinetics InterfaceProperties Analyze Interfacial Properties (Rct, Cdl) EIS->InterfaceProperties PerformanceComparison Compare Performance of Inhibitors IE_WL->PerformanceComparison CorrosionKinetics->PerformanceComparison InterfaceProperties->PerformanceComparison

A typical experimental workflow for evaluating corrosion inhibitors.

Conclusion

The presented data indicates that this compound is an effective corrosion inhibitor for mild steel in acidic media. In the comparative analysis with aniline and o-toluidine under the specified conditions, this compound consistently demonstrated a higher inhibition efficiency. This enhanced performance can be attributed to its molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective barrier against the corrosive environment. For researchers and professionals in fields where corrosion mitigation is critical, this compound presents a promising option worthy of consideration and further investigation for specific applications.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical information for the handling and disposal of 2-Ethylaniline (CAS No. 578-54-1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Understanding the Hazards

This compound is a toxic and combustible substance that poses significant health risks.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Direct contact can cause serious irritation to the skin, eyes, and respiratory tract.[1][2] A primary concern with overexposure is the potential for methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, identifiable by symptoms like dizziness, headache, and cyanosis (bluish skin).[1][3]

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4: Harmful if swallowed.[2][4]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin.[2][5]
Acute Toxicity, Inhalation Category 3: Toxic if inhaled.[5]
Eye Irritation Category 2: Causes serious eye irritation.[2]
Skin Irritation Causes skin irritation.[3][6]
Flammability Combustible Liquid.[7] Flash Point: 85-93°C (185-199.4°F).[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE program is mandatory when handling this compound.[3] Engineering controls, such as working in a chemical fume hood, are the primary line of defense and should be supplemented with appropriate PPE.[1][7]

The selection of PPE depends on the specific laboratory procedure and the potential for exposure.

Exposure LevelTask ExampleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low / Incidental Contact Handling small quantities (<10 mL) in a certified chemical fume hood.Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][6]Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Polyvinyl alcohol). Inspect prior to use.[8]Standard laboratory coat.Not typically required if work is performed within a fume hood with proper airflow.
Medium / Splash Potential Weighing, transferring, or performing reactions with larger volumes.Chemical splash goggles and a face shield.[1][5]Double-gloving with recommended chemical-resistant gloves.Chemical-resistant apron or impervious clothing over a lab coat.[2][5]A NIOSH-approved air-purifying respirator with organic vapor cartridges (Type ABEK) may be required if there is a risk of exceeding exposure limits.[6]
High / Emergency Response Spill cleanup or response to a significant release.Full-face shield over safety goggles.Heavy-duty, chemical-resistant gloves (e.g., Viton®, Silver Shield®).Full chemical-resistant suit.[5]A full-face, supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[6]

Choosing the correct glove material is critical to prevent skin absorption.[7] Aniline, a closely related chemical, is used as a reference for glove selection.

Glove MaterialRecommendationComments
Butyl Rubber Recommended Provides excellent resistance to many chemicals, including aniline.[8][9]
Polyvinyl Alcohol (PVA) Recommended Offers high resistance to aromatic compounds like aniline. Caution: PVA is water-soluble and should not be used in aqueous solutions.[8][10]
Viton® Recommended Excellent resistance to aromatic hydrocarbons and solvents.[8][11]
Nitrile Rubber Not Recommended Offers poor to fair resistance against aniline; not suitable for prolonged contact.[9]
Natural Rubber (Latex) Not Recommended Generally provides poor resistance to chemicals like aniline.[9]

Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[5][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Ensure an eyewash station and safety shower are accessible and operational.[3] Confirm that the work area, preferably a chemical fume hood, is well-ventilated.[1]

  • PPE Donning: Put on all required PPE as determined by the risk assessment (Section 2.1). This includes a lab coat, appropriate gloves, and eye protection.

  • Handling: Ground and bond containers when transferring the material to prevent static discharge.[3] Avoid direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1][7]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light, air, and sources of ignition.[1][7]

  • Incompatibility: Keep it segregated from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][7]

  • Decontamination: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1][7]

PPE_Workflow_for_2_Ethylaniline cluster_prep 1. Preparation & Risk Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Handling & Disposal assess_task Assess Task: - Quantity of this compound - Potential for splash/aerosolization select_eye Select Eye/Face Protection (Goggles / Face Shield) assess_task->select_eye Determine splash risk select_gloves Select Gloves (e.g., Butyl, Viton®) assess_task->select_gloves Determine contact level select_body Select Body Protection (Lab Coat / Apron / Suit) assess_task->select_body Determine coverage need select_resp Select Respirator (If ventilation is inadequate) assess_task->select_resp Assess inhalation risk don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe handle_chem Perform Chemical Handling in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE Carefully (Avoid self-contamination) handle_chem->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe

Caption: Workflow for PPE selection and use when handling this compound.

Disposal Plan

All this compound waste and contaminated materials must be treated as hazardous waste.[1]

  • Waste Collection: Collect waste this compound and any materials used for cleanup (e.g., contaminated gloves, absorbent material) in a suitable, sealed, and clearly labeled container.[3][7]

  • Storage Pending Disposal: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[6] Do not discharge into drains or the environment.[1][6] Adhere strictly to all local, regional, and national hazardous waste regulations.[1][7]

Emergency Protocols

Immediate action is required in the event of exposure or a spill.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Flush skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[3][7]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
  • Evacuate: Immediately evacuate all personnel from the spill area except for those involved in the cleanup.[7]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[3][7]

  • Containment: Wearing appropriate high-level PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3][7]

  • Collection: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontamination: Wash the spill area thoroughly once the cleanup is complete.[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.